2,3-Dichlorobenzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIGUZZDWGININ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370384 | |
| Record name | 2,3-dichlorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57915-78-3 | |
| Record name | 2,3-dichlorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2,3-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Molecular Identity and Physicochemical Profile
An In-depth Technical Guide to 2,3-Dichlorobenzyl Bromide for Advanced Chemical Synthesis
This guide provides an in-depth technical overview of this compound (CAS No. 57915-78-3), a pivotal reagent for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will move beyond simple data recitation to explore the causality behind its reactivity, application, and handling, offering field-proven insights to empower your work.
This compound, also known as α-Bromo-2,3-dichlorotoluene, is a disubstituted aromatic halide.[1] Its utility in organic synthesis stems from the unique interplay between the electron-withdrawing nature of the two chlorine atoms on the benzene ring and the reactivity of the benzylic bromide. This structure makes it an effective alkylating agent for introducing the 2,3-dichlorobenzyl moiety into target molecules.[2]
Chemical Structure
The arrangement of the chloro- and bromomethyl- substituents on the benzene ring is fundamental to its chemical behavior.
Caption: Chemical structure of this compound.
Physicochemical Data
The properties of this compound dictate its handling, storage, and reaction conditions. It is a low melting solid, which may exist as a solid or a colorless to pale yellow liquid depending on ambient temperature.[3][4]
| Property | Value | Source(s) |
| CAS Number | 57915-78-3 | [5][6] |
| Molecular Formula | C₇H₅BrCl₂ | [2][5] |
| Molecular Weight | 239.92 g/mol | [2][5] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [1][3][4][5] |
| Melting Point | 29-32 °C | [3][4] |
| Boiling Point | 140-144 °C at 31 mmHg | [2][3] |
| Purity | ≥98.0% (GC) | [1][5] |
| Storage | Room temperature, keep sealed and dry. Moisture sensitive. | [2][5] |
Synthesis, Reactivity, and Mechanistic Considerations
Understanding the synthesis of this compound is key to appreciating its quality and potential impurities. Its primary value lies in its designed reactivity as an electrophile.
Verified Synthesis Protocol
The most direct and widely cited synthesis route involves the bromination of 2,3-Dichlorobenzyl alcohol using phosphorus tribromide (PBr₃).[7][8] This is a classic Sₙ2-type reaction for converting alcohols to alkyl halides.
Causality: Phosphorus tribromide is an excellent choice for this conversion. The reaction proceeds because the oxygen of the alcohol's hydroxyl group is nucleophilic and attacks one of the phosphorus atoms of PBr₃. This transforms the hydroxyl group into a good leaving group (O-PBr₂), which is subsequently displaced by a bromide ion. The use of a non-protic solvent like toluene prevents unwanted side reactions.[8]
Caption: Workflow for the synthesis of this compound.[8]
Detailed Step-by-Step Methodology: [8]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,3-dichlorobenzyl alcohol (1 equivalent) in toluene.
-
Reagent Addition: While stirring continuously at room temperature, slowly add phosphorus tribromide (approx. 0.35 equivalents) dropwise.
-
Reaction: Continue stirring the mixture at room temperature for 2 hours post-addition.
-
Workup (Quenching & Extraction): Concentrate the reaction mixture under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane.
-
Workup (Washing & Drying): Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to yield the final product.
Core Reactivity: The Benzyl Bromide Moiety
This compound is a classic Sₙ2 electrophile. The carbon atom of the bromomethyl group (-CH₂Br) is electron-deficient due to the high electronegativity of the attached bromine atom, making it susceptible to attack by nucleophiles. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions.[9][10] This reactivity is the cornerstone of its application in building more complex molecules. It is primarily used to alkylate a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.
Applications in Drug Discovery and Agrochemicals
The primary role of this compound is as a structural building block.[2] Introducing the 2,3-dichlorobenzyl group can significantly alter the physicochemical properties of a parent molecule, often enhancing lipophilicity and metabolic stability, which are critical parameters in drug design.[2][11]
While not a direct precursor in all published routes, it is a key intermediate for synthesizing related compounds like 2,3-dichlorobenzoyl cyanide, which is a crucial component in the manufacturing of the antiepileptic drug Lamotrigine.[12][13][14] The synthesis of Lamotrigine highlights the industrial importance of the 2,3-dichlorophenyl moiety.[12] The ability to readily introduce this specific functional group makes this compound a valuable tool for medicinal chemists exploring structure-activity relationships (SAR).
Furthermore, its disinfectant properties have been noted, leading to its use in some antiseptic formulations, though this is more common for its analogue, 2,4-Dichlorobenzyl alcohol.[3][15][16]
Analytical Characterization: What to Expect
Confirming the identity and purity of this compound is essential. While specific spectra for this exact compound are not provided in the search results, we can predict the expected spectroscopic signatures based on its structure and data from analogous compounds.[17][18][19][20]
-
¹H NMR (Proton NMR): The proton NMR spectrum should exhibit two main regions of interest.
-
Aromatic Region (approx. 7.2-7.6 ppm): Three protons on the aromatic ring will appear as a complex multiplet pattern characteristic of a 1,2,3-trisubstituted benzene ring.
-
Aliphatic Region (approx. 4.5-4.7 ppm): A singlet corresponding to the two protons of the benzylic methylene group (-CH₂Br) would be expected. The downfield shift is due to the deshielding effect of the adjacent bromine atom.
-
-
¹³C NMR (Carbon NMR): The spectrum should show seven distinct carbon signals.
-
Aromatic Region (approx. 127-138 ppm): Six signals for the six unique carbons of the disubstituted benzene ring.
-
Aliphatic Region (approx. 30-35 ppm): One signal for the methylene carbon (-CH₂Br).
-
-
IR (Infrared) Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and a characteristic C-Br stretching band in the fingerprint region (typically 500-650 cm⁻¹).
Safety, Handling, and Storage Protocols
This compound is a corrosive and hazardous chemical that requires strict adherence to safety protocols.[1][21][22]
Hazard Identification
It is critical to be aware of the primary hazards before handling this substance.
| Hazard Statement | Description | GHS Code(s) |
| Corrosivity | Causes severe skin burns and eye damage. May be corrosive to metals. | H314, H290 |
| Acute Toxicity | Harmful if swallowed. | H302 |
| Eye Damage | Causes serious eye damage. | H319 |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | H410, R50/53 |
Self-Validating Handling and PPE Protocol
A self-validating system ensures safety at every step. Always handle this chemical inside a certified chemical fume hood.[23][24]
-
Engineering Controls: Ensure the chemical fume hood has proper airflow before starting work. An eyewash station and safety shower must be immediately accessible.[24]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a full-length face shield.[3][24][25]
-
Skin Protection: Wear nitrile gloves and a chemically resistant lab coat. Ensure gloves are inspected before use and changed immediately if contamination occurs.[3][24]
-
Respiratory Protection: If there is a risk of dust or vapor inhalation, use a NIOSH-approved respirator.[23]
-
-
Handling: Avoid all personal contact, including inhalation.[21] Do not eat, drink, or smoke in the handling area. Keep the container securely sealed when not in use.[21] Avoid generating dust.[21]
-
Spill Management: For minor spills, use dry clean-up procedures. Place waste in a suitable, labeled container for disposal.[21] For major spills, evacuate the area and follow emergency procedures. Absorb spillage to prevent material damage.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Storage Conditions
Proper storage is crucial for maintaining the integrity of the reagent and ensuring safety.
-
Location: Store in a cool, dry, well-ventilated area.[21]
-
Container: Keep in the original, tightly sealed container.[21][23] Store in a corrosive-resistant container with a resistant inner liner.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, and moisture.[21][23]
Conclusion
This compound is a highly valuable, albeit hazardous, reagent in synthetic organic chemistry. Its utility is centered on its capacity to act as a potent electrophile for introducing the 2,3-dichlorobenzyl functional group. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is paramount for its safe and effective use in the laboratory. By following the protocols and understanding the chemical principles outlined in this guide, researchers can confidently and safely leverage this compound to advance their projects in drug discovery and beyond.
References
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- 2. This compound [myskinrecipes.com]
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- 5. labproinc.com [labproinc.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. assets.hpra.ie [assets.hpra.ie]
- 16. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]
- 18. 2,3-Dichlorobenzyl chloride(3290-01-5) 1H NMR spectrum [chemicalbook.com]
- 19. 2-Bromobenzyl bromide(3433-80-5) 1H NMR [m.chemicalbook.com]
- 20. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum [chemicalbook.com]
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- 22. This compound, 99% | Fisher Scientific [fishersci.ca]
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- 25. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 2,3-Dichlorobenzyl Bromide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral analysis, and safe handling of 2,3-Dichlorobenzyl bromide. This key chemical intermediate is of significant interest to researchers and professionals in the field of drug development and organic synthesis. The information presented herein is curated to support laboratory applications and to ensure the safe and effective use of this compound.
Core Physicochemical Properties
This compound is a halogenated aromatic compound with the chemical formula C₇H₅BrCl₂. Its molecular structure, characterized by a benzene ring substituted with two chlorine atoms and a bromomethyl group, dictates its reactivity and physical properties.
Structural and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | 1-(Bromomethyl)-2,3-dichlorobenzene | [1] |
| CAS Number | 57915-78-3 | [2] |
| Molecular Formula | C₇H₅BrCl₂ | |
| Molecular Weight | 239.92 g/mol | |
| Appearance | White to off-white low melting solid or dark solid | [1][3] |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)CBr | [1] |
| InChI Key | PVIGUZZDWGININ-UHFFFAOYSA-N | [1] |
Thermal and Density Properties
There are some discrepancies in the reported literature regarding the precise melting and boiling points of this compound. This variation can be attributed to differences in the purity of the samples and the experimental conditions under which the measurements were taken.
| Property | Value | Source(s) |
| Melting Point | 29-32 °C or 38 °C | [1][4] |
| Boiling Point | 140-144 °C at 31 mmHg; 263.3 ± 25.0 °C at 760 mmHg | [3][4] |
| Density | 1.679 ± 0.06 g/cm³ (Predicted) or 1.7 ± 0.1 g/cm³ | [3][4] |
| Flash Point | 127.3 ± 13.3 °C | [4] |
For practical laboratory applications, it is advisable to consider the lower melting point range for handling and storage purposes, as the compound may exist as a low-melting solid at ambient temperatures.
Spectral Characterization
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. While publicly available, detailed experimental spectra are limited, the expected spectral characteristics can be predicted based on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and informative. The benzylic protons of the -CH₂Br group would appear as a sharp singlet, typically in the range of 4.5-4.8 ppm. The chemical shift is downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. Their chemical shifts would be in the aromatic region, generally between 7.2 and 7.6 ppm. The exact splitting pattern and chemical shifts would be influenced by the positions of the two chlorine atoms on the benzene ring.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon of the -CH₂Br group is expected to appear in the range of 30-35 ppm. The six aromatic carbons will have signals in the region of 125-140 ppm. The carbons directly bonded to the chlorine atoms will have their chemical shifts significantly influenced by the electronegativity of chlorine.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups. While a supplier confirms the infrared spectrum conforms to the structure, specific peak assignments are crucial for detailed analysis.[1] Key expected absorptions include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, -CH₂Br): ~2960-2850 cm⁻¹
-
C=C stretching (aromatic ring): ~1600, 1580, 1470 cm⁻¹
-
C-Br stretching: ~680-550 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a characteristic molecular ion peak (M⁺). Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a cluster of peaks with a specific isotopic pattern, which is a powerful tool for confirming the presence and number of halogen atoms in the molecule. The fragmentation pattern would likely involve the loss of a bromine radical to form a stable benzyl cation, which would also show a characteristic isotopic pattern due to the two chlorine atoms.
Synthesis Protocol and Mechanism
A common and efficient method for the synthesis of this compound is the bromination of 2,3-dichlorobenzyl alcohol using phosphorus tribromide (PBr₃) in a suitable solvent like toluene.[3]
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dichlorobenzyl alcohol (1 equivalent) in toluene.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.35 equivalents) dropwise to the solution at room temperature with continuous stirring. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. This step is to quench any unreacted PBr₃ and acidic byproducts.
-
Extraction: Extract the product into dichloromethane (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a dark solid.[3]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Mechanistic Insights
The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks one of the phosphorus atoms of PBr₃, which is electrophilic. This is followed by the departure of a bromide ion, which then acts as a nucleophile and attacks the benzylic carbon, leading to the formation of the C-Br bond and the displacement of the protonated hydroxyl group as a good leaving group (H₂O and P-O-Br species). The use of toluene as a solvent is advantageous as it is relatively non-polar and inert under these reaction conditions, and it can be easily removed under reduced pressure.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively reported, its solubility can be inferred from its structure and the principle of "like dissolves like". As a halogenated aromatic compound with a relatively non-polar character, it is expected to be soluble in a range of common organic solvents. Based on the behavior of structurally similar compounds, the following solubility profile can be anticipated:
-
High Solubility: Dichloromethane, Chloroform, Toluene, Ethyl Acetate, Acetone.
-
Moderate Solubility: Methanol, Ethanol.
-
Insoluble: Water.
For experimental purposes, it is always recommended to perform a small-scale solubility test before preparing larger solutions.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: Causes severe skin burns and eye damage.[5] May be corrosive to metals.[6]
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[7]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes are required.[8][9][10][11] Pant legs should be worn outside of boots to prevent chemicals from entering.[11]
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge should be used if there is a risk of inhalation.[7]
-
Safe Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[12] Do not eat, drink, or smoke when handling this compound.[12] Keep containers securely sealed when not in use.[12]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[6] The storage container should be tightly closed.[6]
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[7]
-
In case of skin contact: Immediately take off all contaminated clothing and wash the affected area with plenty of water. Seek immediate medical attention.[7]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the introduction of the 2,3-dichlorobenzyl moiety in the development of new pharmaceutical compounds. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is paramount for its effective and safe utilization in a research and development setting. This guide provides the foundational knowledge required for researchers and drug development professionals to handle and use this compound with confidence and precision.
References
- 1. This compound, 99% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. echemi.com [echemi.com]
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- 4. This compound | CAS#:57915-78-3 | Chemsrc [chemsrc.com]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
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- 9. pppmag.com [pppmag.com]
- 10. extension.missouri.edu [extension.missouri.edu]
- 11. MSU Extension | Montana State University [apps.msuextension.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 1-(Bromomethyl)-2,3-dichlorobenzene: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Building Block
1-(Bromomethyl)-2,3-dichlorobenzene, also known by its common synonym 2,3-dichlorobenzyl bromide, is a halogenated aromatic hydrocarbon with significant utility as a chemical intermediate in organic synthesis. Its structure, featuring a reactive benzylic bromide functional group appended to a dichlorinated benzene ring, makes it a valuable electrophilic scaffold for the introduction of the 2,3-dichlorobenzyl moiety into a wide range of molecular architectures.
While its direct precursor, 2,3-dichlorotoluene, is a key starting material in the synthesis of major pharmaceuticals like the antiepileptic drug Lamotrigine[1][2], 1-(Bromomethyl)-2,3-dichlorobenzene itself serves as a more activated intermediate for nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, an exploration of its core reactivity, and a discussion of its applications in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.
Table 1: Chemical Identity and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1-(Bromomethyl)-2,3-dichlorobenzene | [3] |
| Synonyms | This compound, α-Bromo-2,3-dichlorotoluene | [4] |
| CAS Number | 57915-78-3 | [1][3] |
| Molecular Formula | C₇H₅BrCl₂ | [3] |
| Molecular Weight | 239.92 g/mol | [4] |
| Appearance | White to light yellow low melting solid or crystalline lumps | [3] |
| Melting Point | 29-32 °C | |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., toluene, dichloromethane, acetonitrile) | [5] |
| InChI Key | PVIGUZZDWGININ-UHFFFAOYSA-N |
Synthesis of 1-(Bromomethyl)-2,3-dichlorobenzene
The primary and most efficient method for the synthesis of 1-(Bromomethyl)-2,3-dichlorobenzene is the free-radical bromination of the benzylic methyl group of 2,3-dichlorotoluene. This reaction, a variation of the Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.
The causality behind this choice of reagents lies in their ability to maintain a low, steady concentration of elemental bromine (Br₂) and bromine radicals (Br•) in the reaction mixture. This selectivity is crucial; a high concentration of Br₂ could lead to undesirable electrophilic aromatic substitution on the electron-rich benzene ring. The radical initiator facilitates the homolytic cleavage of the N-Br bond in NBS, initiating a chain reaction that selectively targets the weakest C-H bond in the molecule—the benzylic C-H bond—due to the resonance stabilization of the resulting benzyl radical.
References
- 1. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 2. mansapublishers.com [mansapublishers.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. echemi.com [echemi.com]
- 5. METHOD FOR THE MANUFACTURE OF ANAGRELIDE - Patent 1373268 [data.epo.org]
2,3-Dichlorobenzyl bromide molecular weight and density
An In-Depth Technical Guide to 2,3-Dichlorobenzyl Bromide for Researchers and Drug Development Professionals
Introduction
This compound is a halogenated aromatic compound that serves as a crucial building block in organic synthesis. Its utility is particularly notable in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, safe handling procedures, and a detailed experimental protocol for its application in synthetic chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. This compound is a solid at room temperature, appearing as a white or low melting solid.[1][2][3] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrCl₂ | [1][4] |
| Molecular Weight | 239.92 g/mol | [1][2] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
| 1.679 ± 0.06 g/cm³ (Predicted) | [3][5] | |
| Melting Point | 29-32 °C | [5][6] |
| 38 °C | [4] | |
| Boiling Point | 263.3 ± 25.0 °C at 760 mmHg | [4] |
| Flash Point | 127.3 ± 13.3 °C | [4] |
| CAS Number | 57915-78-3 | [2][4] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the bromination of 2,3-dichlorobenzyl alcohol.[3] The following diagram illustrates the workflow for this synthesis.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from 2,3-Dichlorobenzyl Alcohol
This protocol details the synthesis of this compound from 2,3-dichlorobenzyl alcohol.[3]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2,3-dichlorobenzyl alcohol (75 g, 0.431 mol) in toluene (800 ml) in a suitable reaction vessel equipped with a magnetic stirrer.
-
Addition of Brominating Agent: Slowly and dropwise, add phosphorus tribromide (40.7 g, 0.151 mol) to the solution at room temperature with continuous stirring. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction: Continue to stir the reaction mixture at room temperature for 2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Neutralize the concentrated residue with an aqueous solution of sodium bicarbonate. This step is to quench any remaining acidic species.
-
Extract the product with dichloromethane (3 x 300 ml).
-
Wash the combined organic layers with brine to remove any residual aqueous components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to yield this compound as a dark solid (84.7 g, 83% yield).[3]
-
Application in the Synthesis of Lamotrigine Intermediate
This compound is a precursor in the synthesis of 2,3-dichlorobenzyl cyanide, a key intermediate for the anticonvulsant drug Lamotrigine.[7][8][9] The reaction involves the nucleophilic substitution of the bromide with a cyanide ion.
Caption: Pathway to Lamotrigine synthesis.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[10][11] It is also a lachrymator, meaning it can cause irritation to the eyes and mucous membranes, leading to tears.[12][13]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[12]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[12][14]
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[14]
First-Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[10][12]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[10][12]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[10][12]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10][12]
Storage: Store in a locked-up, dry, cool, and well-ventilated place.[10][12] Keep the container tightly closed in a corrosives area.[13]
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the pharmaceutical industry. Its effective use is predicated on a clear understanding of its properties, synthetic routes, and, most importantly, its safe handling and storage. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound.
References
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- 2. labproinc.com [labproinc.com]
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- 4. This compound | CAS#:57915-78-3 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 8. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 9. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. 2,4-Dichlorobenzyl bromide | C7H5BrCl2 | CID 10988373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic Guide to 2,3-Dichlorobenzyl Bromide: Elucidating Molecular Structure through NMR, IR, and MS Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichlorobenzyl bromide is a halogenated aromatic compound of significant interest in synthetic organic chemistry, serving as a versatile building block for the introduction of the 2,3-dichlorobenzyl moiety in the development of novel chemical entities. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural confirmation. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By integrating predicted and comparative spectral data with fundamental theoretical principles, this document serves as an authoritative resource for researchers and professionals in the field.
Introduction: The Structural Significance of this compound
The precise arrangement of substituents on an aromatic ring profoundly influences a molecule's chemical reactivity and biological activity. In the case of this compound, the positions of the two chlorine atoms and the bromomethyl group dictate its electronic properties and steric hindrance, which in turn govern its behavior in chemical reactions. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture and confirm the identity of such compounds.[1] This guide delves into the core spectroscopic methods—NMR, IR, and MS—to provide a comprehensive and practical understanding of the spectral data for this compound.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule.[4] By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be elucidated.
Predicted ¹H NMR Spectral Data
Due to the limited availability of experimental spectra in public databases, the following ¹H NMR data for this compound in deuterated chloroform (CDCl₃) is predicted using advanced computational algorithms that consider the electronic effects of the substituents.[5][6]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂Br | ~ 4.65 | Singlet (s) | 2H |
| Ar-H (H6) | ~ 7.50 | Doublet of doublets (dd) | 1H |
| Ar-H (H4) | ~ 7.42 | Doublet of doublets (dd) | 1H |
| Ar-H (H5) | ~ 7.20 | Triplet (t) | 1H |
Causality Behind the Chemical Shifts:
-
Benzylic Protons (-CH₂Br): The methylene protons are significantly deshielded to approximately 4.65 ppm due to the strong electron-withdrawing inductive effect of the adjacent bromine atom and the aromatic ring. The absence of adjacent protons results in a singlet multiplicity.
-
Aromatic Protons (Ar-H): The aromatic protons appear in the region of 7.20-7.50 ppm. The electron-withdrawing nature of the two chlorine atoms and the bromomethyl group leads to a general deshielding of the aromatic ring. The specific chemical shifts and coupling patterns arise from the distinct electronic environment of each proton. H6 is expected to be the most deshielded due to the proximity of the electron-withdrawing bromomethyl group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-CH₂Br) | ~ 138 |
| C2 (C-Cl) | ~ 133 |
| C3 (C-Cl) | ~ 132 |
| C6 | ~ 130 |
| C4 | ~ 129 |
| C5 | ~ 127 |
| -CH₂Br | ~ 32 |
Expert Insights on Carbon Chemical Shifts:
-
Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate at approximately 32 ppm, influenced by the attached bromine atom.
-
Aromatic Carbons: The aromatic carbons exhibit chemical shifts in the range of 127-138 ppm. The carbons directly attached to the chlorine atoms (C2 and C3) and the bromomethyl group (C1) are deshielded and appear at the lower field end of this range. The quaternary carbons (C1, C2, and C3) will typically show lower intensity peaks compared to the protonated carbons (C4, C5, and C6).
Experimental Protocol for NMR Data Acquisition
A self-validating system for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should be of high purity to avoid extraneous signals.
-
Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[7][8]
Predicted IR Spectral Data
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic and halogenated components.[9][10]
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 1580, 1470, 1430 | Aromatic C=C ring stretch | Medium-Strong |
| ~1210 | C-H in-plane bend | Medium |
| 1100-1000 | C-Cl stretch | Strong |
| ~800-700 | C-H out-of-plane bend (aromatic substitution pattern) | Strong |
| ~680 | C-Br stretch | Medium |
Interpretation of Vibrational Modes:
-
Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations on the benzene ring.
-
Aromatic C=C Ring Stretch: The absorptions around 1580, 1470, and 1430 cm⁻¹ are due to the stretching of the carbon-carbon double bonds within the aromatic ring.
-
C-Cl Stretch: The strong absorption in the 1100-1000 cm⁻¹ range is indicative of the carbon-chlorine stretching vibrations.[11]
-
C-H Out-of-plane Bend: The strong bands in the 800-700 cm⁻¹ region are characteristic of the out-of-plane bending of the aromatic C-H bonds and are diagnostic of the substitution pattern on the benzene ring.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at a lower frequency, around 680 cm⁻¹, due to the larger mass of the bromine atom.[12]
Experimental Protocol for FT-IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For a liquid sample (if melted), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.[3][13]
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic molecular ion peak and several fragment ions.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Ion | Comments |
| 238, 240, 242, 244 | [C₇H₅³⁵Cl₂⁷⁹Br]⁺, etc. | Molecular ion (M⁺) cluster, showing characteristic isotopic pattern for two Cl and one Br atom. |
| 159, 161 | [C₇H₅³⁵Cl₂]⁺ | Loss of Br radical. Expected to be a prominent peak. |
| 124 | [C₇H₅³⁵Cl]⁺ | Loss of Br and one Cl radical. |
| 89 | [C₇H₅]⁺ | Loss of Br and two Cl radicals. |
Authoritative Grounding in Fragmentation Patterns:
-
Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[14][15][16] The most abundant peak in this cluster will correspond to the ion containing the most abundant isotopes (²³⁵Cl and ¹⁷⁹Br). The relative intensities of the M⁺, M+2, M+4, and M+6 peaks will be characteristic of the presence of two chlorine atoms and one bromine atom.[17]
-
Loss of Bromine: The most facile fragmentation is the cleavage of the C-Br bond to lose a bromine radical, resulting in the formation of the relatively stable 2,3-dichlorobenzyl cation at m/z 159 and 161. This is often the base peak in the spectrum of benzyl bromides.[18]
-
Further Fragmentation: Subsequent loss of chlorine radicals and other small neutral molecules from the 2,3-dichlorobenzyl cation will lead to the other observed fragment ions.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) with a standard electron energy of 70 eV. This provides sufficient energy to cause reproducible fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance to generate the mass spectrum.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive analysis of NMR, IR, and MS spectral data provides a robust and self-validating framework for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy reveals the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation pathways. By understanding the principles behind each technique and the specific spectral features of this compound, researchers can confidently identify and utilize this compound in their synthetic endeavors.
References
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- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Benzene, (bromomethyl)- [webbook.nist.gov]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
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- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
Solubility of 2,3-Dichlorobenzyl bromide in organic solvents
An In-depth Technical Guide to the Solubility of 2,3-Dichlorobenzyl Bromide in Organic Solvents
Abstract
This technical guide offers a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic applications. The document begins by establishing the foundational physicochemical properties of the compound and delves into the theoretical principles governing its solubility, centered on molecular structure and solvent-solute interactions. A predicted solubility profile across a spectrum of common organic solvents is presented, grounded in the "like dissolves like" paradigm. To empower researchers with practical tools, this guide provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, including the isothermal shake-flask method. The narrative emphasizes the causality behind experimental design to ensure data integrity and reproducibility. Safety protocols for handling this corrosive compound are also summarized. This document is intended as a critical resource for researchers, chemists, and drug development professionals requiring a robust understanding of this compound's behavior in solution.
Core Physicochemical Profile of this compound
This compound (CAS No: 57915-78-3) is a halogenated aromatic compound used as a versatile reagent in organic synthesis.[1] Its utility in the synthesis of pharmaceuticals and other complex organic molecules hinges on its reactivity and, crucially, its solubility in appropriate reaction media. Understanding its physical properties is the first step in predicting its behavior in various solvents. The molecule consists of a benzene ring substituted with two chlorine atoms and a bromomethyl group. This structure dictates its moderate polarity and potential for various intermolecular interactions.
The compound typically appears as a white or off-white low-melting solid.[2][3] Key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57915-78-3 | [4] |
| Molecular Formula | C₇H₅BrCl₂ | [4] |
| Molecular Weight | 239.92 g/mol | [4] |
| Appearance | White to off-white low-melting solid | [2][3] |
| Melting Point | 29°C to 38°C | [2][4] |
| Boiling Point | 263.3 ± 25.0 °C at 760 mmHg | [4] |
| LogP (Octanol-Water Partition Coefficient) | 3.98 | [4] |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle that "like dissolves like," which relates to the polarity of the solute and solvent molecules.[5] The overall energetics of the dissolution process depends on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.
Molecular Structure Analysis:
-
Nonpolar Character: The dichlorinated benzene ring is the dominant feature of the this compound molecule. This aromatic system is hydrophobic and nonpolar, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
Polar Character: The molecule possesses polarity arising from the electronegativity differences in the C-Cl and C-Br bonds. The bromomethyl group (-CH₂Br) in particular provides a site for dipole-dipole interactions.
-
LogP Value: The LogP value of 3.98 indicates a strong preference for a nonpolar environment (octanol) over a polar one (water), classifying it as a lipophilic compound.[4]
Predicted Solubility Profile:
Based on this structure, this compound is predicted to be:
-
Highly soluble in nonpolar aromatic solvents (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform), where interactions are favorable.
-
Moderately to highly soluble in polar aprotic solvents (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Acetone) that can engage in dipole-dipole interactions without the disruptive hydrogen-bonding network of protic solvents.
-
Slightly soluble to insoluble in polar protic solvents (e.g., ethanol, methanol). While some interaction is possible, the energy required to disrupt the strong hydrogen bonds between solvent molecules is not sufficiently compensated by the formation of new solute-solvent interactions.
-
Insoluble in water, as confirmed by its high LogP value and the absence of hydrogen-bonding donor or acceptor groups.[6]
Predictive Solubility in Common Organic Solvents
The following table provides a predicted solubility profile for this compound based on the theoretical principles discussed. These predictions serve as a starting point for solvent selection in experimental settings.
Table 2: Predicted Solubility of this compound
| Solvent | Class | Relative Polarity Index¹ | Predicted Solubility | Rationale |
| Hexane | Nonpolar | 0.009 | Moderate | Favorable van der Waals interactions, but the solute's polarity may limit miscibility. |
| Toluene | Nonpolar (Aromatic) | 0.099 | High | "Like dissolves like"; strong affinity between aromatic systems.[1] |
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | High | Similar halogenated nature and polarity promote strong dipole-dipole interactions.[1] |
| Diethyl Ether | Polar Aprotic | 0.117 | High | Moderately polar; effective at solvating compounds of this type. |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | High | A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[7] |
| Acetone | Polar Aprotic | 0.355 | High | The polar carbonyl group effectively solvates the polar regions of the solute. |
| Ethyl Acetate | Polar Aprotic | 0.228 | High | Good balance of polarity for dissolving moderately polar organic solids. |
| Acetonitrile | Polar Aprotic | 0.460 | Moderate | Higher polarity may slightly reduce solubility compared to less polar aprotic solvents. |
| Isopropanol | Polar Protic | 0.546 | Low to Moderate | Hydrogen bonding of the solvent is a barrier, but the alkyl chain provides some compatibility. |
| Ethanol | Polar Protic | 0.654 | Low | Strong solvent hydrogen bonding network is difficult for the solute to penetrate. |
| Methanol | Polar Protic | 0.762 | Low | Highly polar and dominated by hydrogen bonding, making it a poor solvent for this solute. |
| Water | Polar Protic | 1.000 | Insoluble | High polarity and strong hydrogen bonding network; highly unfavorable for a lipophilic solute. |
¹Relative Polarity Index values sourced from Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry".[8]
Experimental Protocols for Solubility Determination
While theoretical predictions are valuable, empirical determination is essential for obtaining accurate solubility data. The following protocols are designed to be self-validating and provide reliable results.
Protocol for Qualitative Solubility Assessment
This rapid method is used to quickly screen solvents and estimate solubility ranges. The principle is to observe the dissolution of a small, known amount of solute in a fixed volume of solvent.[9][10]
Methodology:
-
Preparation: Dispense 1 mL of the selected organic solvent into a clean, dry 13x100 mm test tube.
-
Solute Addition: Add approximately 20-30 mg of this compound to the test tube.
-
Mixing: Agitate the mixture vigorously using a vortex mixer for 60 seconds.
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, leaving a clear, homogenous solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain visible.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Confirmation: If the compound appears soluble, add another 20-30 mg portion and repeat the process to confirm the initial assessment. If it appears insoluble, gently warm the mixture to observe any temperature-dependent effects, then cool to room temperature to check for precipitation.
Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility. The core principle involves generating a saturated solution by agitating an excess of the solid in the solvent for a prolonged period until equilibrium is reached.
Causality in Experimental Design:
-
Excess Solute: Using an excess of the solid is critical to ensure that the solution becomes saturated and remains so at equilibrium.
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) in a water bath or incubator is essential for data consistency and accuracy.[5]
-
Equilibration Time: A sufficient agitation period (24-48 hours) is required to ensure the system reaches thermodynamic equilibrium. Preliminary experiments should be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours.
-
Phase Separation: After equilibration, the excess, undissolved solid must be completely removed without altering the temperature to accurately measure the concentration of the supernatant. Filtration through a sub-micron filter (e.g., 0.22 µm PTFE) is ideal.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 100 mg) to a 10 mL screw-cap vial. The amount should be significantly more than is expected to dissolve.
-
Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 5.0 mL) into the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate at a constant speed for 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.
-
Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) and dispense the filtrate into a clean, pre-weighed vial.
-
Concentration Analysis: Determine the concentration of this compound in the filtrate. Common methods include:
-
Gravimetric Analysis: Accurately weigh the collected filtrate. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point. Weigh the remaining solid residue.
-
Chromatographic Analysis (HPLC/GC): Dilute an accurately known volume of the filtrate with a suitable mobile phase or solvent. Quantify the concentration against a pre-prepared calibration curve of known standards. This is the preferred method for accuracy.
-
-
Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Solubility (mg/mL) = (Mass of residue in mg) / (Volume of filtrate in mL)
-
-
Validation: Perform the entire experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation.
Experimental Workflow Diagram
Caption: Workflow for Quantitative Solubility Determination.
Safety and Handling Precautions
This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[11] It is also harmful if swallowed. Adherence to strict safety protocols is mandatory.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid creating dust. The compound is moisture-sensitive and should be handled under dry conditions.[3] Keep it away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
The solubility of this compound is dictated by its molecular structure, which features a large, nonpolar aromatic ring and moderately polar carbon-halogen bonds. This profile makes it highly soluble in nonpolar and polar aprotic organic solvents like toluene, dichloromethane, and THF, while exhibiting poor solubility in highly polar protic solvents such as water and methanol. While these predictions provide a strong basis for solvent selection, this guide underscores the necessity of empirical validation. The detailed protocols for both qualitative and quantitative solubility determination provide researchers with robust methodologies to generate accurate and reproducible data, which is fundamental for the successful design of synthetic routes, purification schemes, and formulation strategies.
References
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- 2. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | CAS#:57915-78-3 | Chemsrc [chemsrc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
2,3-Dichlorobenzyl bromide safety data sheet (SDS) and handling precautions
A Technical Guide to the Safe Handling of 2,3-Dichlorobenzyl Bromide
This guide provides a comprehensive overview of the hazards, safety protocols, and emergency procedures associated with this compound (CAS No. 57915-78-3). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, offering a framework for understanding the causality behind safety measures to foster a proactive culture of safety in the laboratory.
Section 1: Chemical and Physical Identity
This compound is a substituted aromatic halide commonly employed as a building block in organic synthesis. Its reactivity makes it valuable, but also introduces significant hazards that must be rigorously managed. Understanding its physical properties is the first step in a comprehensive risk assessment.
| Property | Value | Source(s) |
| CAS Number | 57915-78-3 | [1][2][3] |
| Synonyms | 1-(Bromomethyl)-2,3-dichlorobenzene | [1][2][3] |
| Molecular Formula | C₇H₅BrCl₂ | [3][4][5] |
| Molecular Weight | 239.92 g/mol | [4][5] |
| Appearance | White to off-white solid or low melting solid | [3][4][6] |
| Melting Point | 29°C to 32°C | [3] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. This compound is classified as a highly hazardous substance, primarily due to its corrosive nature.[1][2]
| GHS Classification | Code | Description |
| Pictogram | Corrosion | |
| Signal Word | Danger | [1][2][7] |
| Hazard Statements | H314 | Causes severe skin burns and eye damage.[1][2][7][8] |
| H318 | Causes serious eye damage.[1][2] | |
| H290 | May be corrosive to metals.[1][2][7] | |
| Precautionary Statements (Selected) | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1][2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][7] | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][2] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1][2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |
| P310 | Immediately call a POISON CENTER or doctor.[9] |
Note: Some suppliers may include additional hazard classifications such as Acute Toxicity (H302) and Aquatic Hazard (H410).[4][5] Users must always consult the specific SDS for the product they are using.
Section 3: The Mechanistic Basis of Hazard and Toxicological Profile
The severe corrosivity of this compound is not an intrinsic property of the molecule itself but is a consequence of its high reactivity, particularly with nucleophiles like water. Upon contact with moisture (e.g., on skin, in eyes, or in the respiratory tract), the benzylic bromide is susceptible to hydrolysis, which liberates hydrobromic acid (HBr), a strong, corrosive acid. This reaction is the primary cause of the severe chemical burns observed upon exposure.
While comprehensive toxicological data regarding chronic effects like carcinogenicity or mutagenicity is limited, the acute hazards are well-defined and severe.[8] The primary risk is immediate and severe tissue damage upon contact. Therefore, the core principle of handling this compound is the absolute prevention of contact.
Section 4: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential. This "Hierarchy of Controls" is a fundamental concept in laboratory safety.
Caption: Hierarchy of Controls.
1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing and preparing solutions, must be performed inside a certified chemical fume hood.[8][10] This is non-negotiable and serves to contain dust and vapors, preventing inhalation.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[1][2]
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[9][11]
2. Personal Protective Equipment (PPE): The Last Barrier
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][12] Given the severe eye damage risk, a full face shield worn over safety goggles is strongly recommended.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Check the manufacturer's breakthrough time data. Always double-glove when handling the pure substance.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory. Ensure it is fully buttoned.
-
Clothing and Footwear: Wear long pants and closed-toe shoes to cover all exposed skin.[1][12]
-
-
Respiratory Protection: If there is any risk of exceeding exposure limits or if engineering controls fail, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8][12]
Section 5: Standard Operating Procedure for Safe Handling
-
Preparation: Before handling, confirm that the fume hood is operational and the sash is at the appropriate height. Ensure the eyewash station and safety shower are unobstructed.
-
Donning PPE: Put on all required PPE as described in Section 4.
-
Handling: Conduct all manipulations within the fume hood. When weighing the solid, use a tared container with a lid to minimize the risk of generating dust. Use spatulas and tools made of compatible materials.
-
Reaction Setup: If adding to a reaction, do so slowly and in a controlled manner. Be aware of potential incompatibilities with strong oxidizing agents, bases, alcohols, and amines.[11][13]
-
Post-Handling: Securely close the primary container. Decontaminate any surfaces within the fume hood that may have been exposed.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after work is complete.[1][7]
Section 6: Emergency Protocols
Immediate and correct action is critical in any emergency involving this compound.
Caption: Emergency Response Flowchart for Exposures.
Accidental Release (Spill) Protocol
-
Alert & Evacuate: Immediately notify personnel in the area and evacuate the immediate vicinity.[1][2]
-
Control: If safe to do so, prevent further spread. Do not allow the substance to enter drains.[1][2]
-
Ventilate: Ensure the area is well-ventilated, preferably under negative pressure (fume hood).
-
Cleanup (for trained personnel only):
-
Wear full PPE, including respiratory protection if necessary.
-
Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.[1][7] Avoid raising dust.
-
Carefully scoop the absorbed material into a clearly labeled, corrosion-resistant container for hazardous waste.[1][13]
-
Wipe the spill area with a suitable solvent (consult your institution's safety office), followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
-
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[1][13]
-
Hazards from Combustion: Fires will produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), hydrogen chloride, and hydrogen bromide.[12][13]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][9][13]
Section 7: Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[1][7][8] The storage area should be designated for corrosive materials. Keep containers tightly closed and store locked up.[1][7][8] Use only the original, corrosion-resistant container or one with a resistant inner liner.[1][7]
-
Disposal: All waste, including empty containers and contaminated cleanup materials, must be treated as hazardous waste. Dispose of contents and containers at an approved waste disposal facility in strict accordance with all federal, state, and local regulations.[1][7][8] Do not mix with other waste streams unless explicitly permitted.
Section 8: References
-
This compound (cas 57915-78-3) SDS/MSDS download - Guidechem. (Source URL not available for direct linking)
-
This compound - Safety Data Sheet - ChemicalBook. --INVALID-LINK--
-
This compound - Apollo Scientific. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific (3,4-Dichlorobenzyl bromide). --INVALID-LINK--
-
This compound AldrichCPR - Sigma-Aldrich. (Source URL not available for direct linking)
-
SAFETY DATA SHEET - Thermo Fisher Scientific (3,4-Dichlorobenzyl bromide). --INVALID-LINK--
-
This compound AldrichCPR | Sigma-Aldrich. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific (2,6-Dichlorobenzyl bromide). --INVALID-LINK--
-
This compound, 99% 5 g | Thermo Scientific Chemicals. --INVALID-LINK--
-
This compound | 57915-78-3 - ChemicalBook. --INVALID-LINK--
-
SAFETY DATA SHEET - Tokyo Chemical Industry (2,3-Dichlorobenzyl Chloride). --INVALID-LINK--
-
This compound | CAS#:57915-78-3 | Chemsrc. --INVALID-LINK--
-
2,4-Dichlorobenzyl bromide | C7H5BrCl2 | CID 10988373 - PubChem. --INVALID-LINK--
-
SAFETY DATA SHEET (2-Bromobenzyl bromide). (Source URL not available for direct linking)
-
Safety Data Sheet - LGC Standards. --INVALID-LINK--
-
SAFETY DATA SHEET - Merck Millipore. (Source URL not available for direct linking)
-
57915-78-3(this compound) Product Description - ChemicalBook. --INVALID-LINK--
-
3,4-Dichlorobenzyl bromide SDS, 18880-04-1 Safety Data Sheets - ECHEMI. --INVALID-LINK--
-
This compound, 5G - D2920-5G - Lab Pro Inc. --INVALID-LINK--
-
Section 3: Emergency Procedures | Office of Environmental Health and Safety - Princeton EHS. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific (4-Bromophenylacetonitrile). --INVALID-LINK--
References
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An In-depth Technical Guide to the Hazards and Toxicity of 2,3-Dichlorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the known and potential hazards associated with 2,3-Dichlorobenzyl bromide (CAS No. 57915-78-3). As a halogenated aromatic hydrocarbon, this compound is a valuable reagent in organic synthesis; however, its structural alerts warrant a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols. This document synthesizes available data to provide actionable insights for professionals handling this chemical.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior and implementing appropriate handling and storage measures.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅BrCl₂ | [1] |
| Molecular Weight | 239.92 g/mol | [2] |
| Appearance | White to off-white solid or low melting solid | [1] |
| Melting Point | 29°C to 32°C | [1] |
| Boiling Point | Not explicitly available for 2,3-isomer; related compounds have high boiling points. | |
| Solubility | Insoluble in water; soluble in many organic solvents. | [3] |
| Synonyms | 1-(Bromomethyl)-2,3-dichlorobenzene | [1][4][5] |
GHS Hazard Classification and Statements
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:
-
Pictograms:
-
Corrosion: (GHS05)
-
Health Hazard/Hazardous to the Ozone Layer: (GHS07)
-
Hazardous to the Aquatic Environment: (GHS09)
-
-
Hazard Statements:
The primary and most immediate dangers associated with this compound are its corrosive effects on skin and eyes.
Toxicological Profile: Knowns and Inferences
A significant challenge in assessing the full toxicological risk of this compound is the lack of specific experimental data for several endpoints. The majority of available Safety Data Sheets (SDS) report "no data available" for acute toxicity, mutagenicity, carcinogenicity, and reproductive toxicity[6][7][9][10]. In such cases, it is a standard practice in toxicology to infer potential hazards based on the reactivity of the molecule and data from structurally analogous compounds.
Acute Toxicity
Benzyl halides as a class are known to be toxic by inhalation and skin absorption.[3] The presence of the benzyl bromide moiety suggests that this compound should be handled with extreme caution to prevent inhalation of dust or vapors and any skin contact.
Skin and Eye Irritation/Corrosion
The classification as "Skin Corrosion/Irritation Category 1B" and "Serious Eye Damage/Eye Irritation Category 1" is well-established.[4][6][7] This indicates that the compound can cause irreversible damage to the skin and eyes upon contact. The mechanism of this corrosive action is likely due to the reactivity of the benzylic bromide, which can alkylate biological macromolecules, leading to cell death and tissue necrosis.
Furthermore, benzyl bromide and its derivatives are known lachrymators, causing intense irritation to the eyes and mucous membranes, leading to tearing, pain, and potentially blurred vision.[11][12][13]
Mutagenicity and Carcinogenicity
There is no direct experimental data on the mutagenicity or carcinogenicity of this compound. However, its chemical structure raises concerns. Benzyl halides are alkylating agents, a class of compounds that is often associated with mutagenic and carcinogenic effects due to their ability to modify DNA.
-
Inference from Analogues: Studies on other brominated benzyl compounds, such as p-bromobenzyl bromide, have shown weakly positive results in in-vitro chromosome aberration assays, suggesting a potential for genotoxicity.[14] The Ames test, a common screen for mutagenicity, has produced both positive and negative results for various halogenated aromatic compounds, indicating that the specific substitution pattern is critical.[15][16] Given that 3,3'-dichlorobenzidine, a structurally related compound, is classified as a possible human carcinogen (IARC Group 2B), a cautious approach is warranted.[17]
Reproductive and Developmental Toxicity
No data is available regarding the reproductive or developmental toxicity of this compound.[6][7][10] Due to the lack of information, it is prudent to assume that this compound could pose a risk and to minimize exposure, especially for individuals of reproductive age.
Reactivity and Chemical Hazards
This compound is a reactive chemical, a property that makes it useful in synthesis but also contributes to its hazardous nature.
-
Nucleophilic Substitution: As a primary benzylic halide, it readily undergoes nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible). It will react with nucleophiles such as water, alcohols, and amines.[13]
-
Reaction with Water: Slow decomposition can occur on contact with water or moisture, producing hydrogen bromide, which is also corrosive.[3][13]
-
Incompatibilities: It should be stored away from strong bases, oxidizing agents, alcohols, and amines to prevent vigorous or explosive reactions.[13][18]
-
Corrosivity to Metals: The compound and its decomposition products can be corrosive to many metals.[4][6][7][8]
Occupational Safety and Handling
Given the significant hazards of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls
All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12] The work area should be well-ventilated.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safe handling.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[12]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Double-gloving is recommended. Gloves should be inspected before use and changed frequently.[12]
-
Lab Coat/Coveralls: A chemical-resistant lab coat or coveralls should be worn.[18]
-
Footwear: Closed-toe shoes are mandatory.[18]
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[18]
-
Avoid formation of dust and aerosols.[6]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[19]
-
Store in a designated corrosives area.[19]
Emergency Procedures
Prompt and correct response to an exposure or spill is critical.
First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][6][7][19] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [18][20][21] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [18][20][21][22] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][6][7][10] |
Spill and Leak Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[20]
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[20]
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
-
Evacuate the laboratory and surrounding areas.
-
Alert others and contact your institution's emergency response team.[23]
-
Prevent entry into the area.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Environmental Hazards
This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, it must not be allowed to enter drains, sewers, or waterways. All waste materials containing this compound must be disposed of as hazardous waste according to local, state, and federal regulations.
Conclusion
This compound is a hazardous chemical that poses significant risks, primarily due to its corrosive nature. While comprehensive toxicological data is lacking for several endpoints, its structural similarity to other alkylating agents and halogenated aromatic compounds suggests that it should be handled as a potential mutagen and with caution regarding its reproductive toxicity. A thorough understanding of its reactivity and strict adherence to the handling, PPE, and emergency protocols outlined in this guide are essential for the safety of all laboratory personnel.
References
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- 17. atsdr.cdc.gov [atsdr.cdc.gov]
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- 23. actenviro.com [actenviro.com]
Reactivity Profile of 2,3-Dichlorobenzyl Bromide with Nucleophiles: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 2,3-Dichlorobenzyl Bromide, a key intermediate in pharmaceutical and fine chemical synthesis. We delve into the mechanistic dichotomy of its reactions, exploring the factors that govern its behavior in the presence of a diverse range of nucleophiles, including amines, alcohols, thiols, and carbanions. This document synthesizes fundamental principles of physical organic chemistry with practical, field-proven experimental protocols, offering researchers and drug development professionals a robust framework for designing, optimizing, and executing synthetic routes involving this versatile reagent. Detailed methodologies, quantitative data summaries, and mechanistic visualizations are provided to ensure both theoretical understanding and successful practical application.
Introduction: Structural Features and Electronic Profile
This compound is a substituted aromatic halide whose reactivity is primarily dictated by the interplay of three key structural features: the benzylic carbon, the bromine leaving group, and the two chlorine substituents on the aromatic ring.
-
The Benzylic Position: The carbon atom attached to both the benzene ring and the bromine atom is a benzylic carbon. This position is inherently activated towards nucleophilic substitution. It can stabilize both the transition state of a bimolecular reaction (SN2) and a potential carbocation intermediate of a unimolecular reaction (SN1) through resonance with the adjacent π-system of the aromatic ring.[1][2]
-
The Bromide Leaving Group: Bromide is an excellent leaving group due to its large size, polarizability, and the relative stability of the bromide anion (Br⁻) that is formed upon its departure. This facilitates the cleavage of the C-Br bond, which is the crucial step in any nucleophilic substitution reaction.
-
Electronic Effects of Dichloro-Substitution: The two chlorine atoms at the 2- and 3-positions exert a powerful influence on the reactivity of the benzylic carbon. Chlorine atoms are strongly electronegative and withdraw electron density from the benzene ring through the sigma bonds (a -I or inductive effect). While they can donate electron density via resonance (+M effect) through their lone pairs, the inductive effect is dominant for halogens.[3] This net electron withdrawal has a profound impact:
-
It destabilizes the formation of a positive charge on the benzylic carbon, thereby disfavoring an SN1 pathway which proceeds through a carbocation intermediate.
-
It increases the electrophilicity of the benzylic carbon, making it more susceptible to attack by a nucleophile, thus favoring an SN2 pathway.
-
Therefore, for the purposes of synthetic planning, This compound should be considered a reactive electrophile that will predominantly undergo nucleophilic substitution via an SN2 mechanism. [4][5]
Mechanistic Considerations: The SN2 Dominance
Benzyl halides occupy a unique mechanistic space where both SN1 and SN2 pathways are plausible.[1][2][4] However, the specific substitution pattern of this compound strongly channels its reactivity down the SN2 path.
The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6]
The key factors favoring the SN2 mechanism for this substrate are:
-
Primary Substrate: The benzylic carbon is primary, meaning it is bonded to only one other carbon atom (within the ring). This minimizes steric hindrance, allowing for easy "backside attack" by the nucleophile, a hallmark of the SN2 mechanism.[7]
-
Electron-Withdrawing Substituents: As discussed, the two chlorine atoms inductively withdraw electron density. This effect significantly destabilizes the high-energy, positively charged carbocation intermediate required for an SN1 reaction, making that pathway energetically unfavorable.[3]
The diagram below illustrates the SN2 pathway, which will be the operative mechanism for the reactions discussed in this guide.
Reactivity with N-Nucleophiles (Amines)
The reaction of this compound with primary and secondary amines is a direct and efficient method for forming C-N bonds, yielding the corresponding secondary and tertiary amines. Amines are excellent nucleophiles due to the lone pair of electrons on the nitrogen atom.
Mechanistic Insight and Causality
The reaction proceeds via a classic SN2 pathway. The amine's lone pair attacks the electrophilic benzylic carbon, displacing the bromide ion. This initial reaction forms an ammonium salt. A second equivalent of the amine (or an added non-nucleophilic base) then acts as a base to deprotonate the nitrogen, yielding the free amine product and an ammonium bromide salt.
A significant challenge in the N-alkylation of amines is overalkylation . The primary product, a secondary amine, is often more nucleophilic than the starting primary amine. It can therefore compete for the remaining this compound, leading to the formation of a tertiary amine. The tertiary amine can be further alkylated to form a quaternary ammonium salt.
Strategies to Control Selectivity:
-
Use of Excess Amine: Employing a large excess of the starting amine favors mono-alkylation by ensuring that the benzyl bromide is more likely to encounter a molecule of the starting amine rather than the product amine.
-
Controlled Stoichiometry & Base: Using a 1:1 stoichiometry of amine to benzyl bromide in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) can trap the HBr byproduct and minimize the amount of free amine available for further reaction.
Experimental Protocol: Synthesis of N-(2,3-Dichlorobenzyl)aniline
This protocol describes a standard procedure for the mono-N-alkylation of a primary aromatic amine.
Workflow:
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a suitable polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Reagent Addition: While stirring at room temperature, add a solution of this compound (1.1 eq.) in the same solvent dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-(2,3-Dichlorobenzyl)aniline.
| Reactant/Reagent | Molar Eq. | Purpose |
| Aniline | 1.0 | Nucleophile |
| This compound | 1.1 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base (to neutralize HBr byproduct) |
| Acetonitrile (MeCN) | - | Polar aprotic solvent |
Reactivity with O-Nucleophiles (Alcohols & Phenols)
The formation of ethers from this compound and alcohols or phenols is classically achieved via the Williamson Ether Synthesis .[8][9][10][11] This reaction is a cornerstone of organic synthesis and relies on the SN2 displacement of the bromide by an alkoxide or phenoxide nucleophile.
Mechanistic Insight and Causality
Alcohols and phenols are generally weak nucleophiles. Therefore, direct reaction with this compound is slow and inefficient. The Williamson synthesis overcomes this by first deprotonating the alcohol/phenol with a strong base (e.g., NaH, K₂CO₃, NaOH) to form the corresponding alkoxide/phenoxide. These anionic species are significantly more nucleophilic and readily attack the benzylic carbon.
Key Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a powerful, non-nucleophilic base that provides irreversible deprotonation, driving the reaction forward. For more sensitive substrates or phenols, a weaker base like potassium carbonate (K₂CO₃) is often sufficient.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF are ideal. They effectively solvate the cation of the alkoxide but do not solvate the anionic nucleophile extensively, leaving it "naked" and highly reactive.[7]
-
Phase-Transfer Catalysis (PTC): For reactions involving a solid base (like K₂CO₃) and an organic solvent, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be highly effective. The PTC transports the anionic nucleophile from the solid/aqueous phase into the organic phase where the benzyl bromide resides, dramatically accelerating the reaction rate.[6]
Experimental Protocol: Synthesis of 2,3-Dichlorobenzyl Phenyl Ether
This protocol details the synthesis of an aryl benzyl ether using phase-transfer catalysis, a robust and scalable method.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, combine phenol (1.0 eq.), powdered potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.05 eq.) in toluene.
-
Reagent Addition: Add this compound (1.05 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 6-18 hours. Monitor the reaction's completion by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and add water. Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 2,3-Dichlorobenzyl phenyl ether.
| Reactant/Reagent | Molar Eq. | Purpose |
| Phenol | 1.0 | Nucleophile precursor |
| This compound | 1.05 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base (to form phenoxide) |
| TBAB | 0.05 | Phase-Transfer Catalyst |
| Toluene | - | Solvent |
Reactivity with S-Nucleophiles (Thiols)
Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are exceptionally potent nucleophiles. Sulfur's large size and high polarizability make its lone pairs of electrons highly available for bonding. Consequently, this compound reacts readily with thiols to form thioethers (sulfides).
Mechanistic Insight and Causality
The reaction proceeds rapidly via an SN2 mechanism. Due to the high acidity of the S-H bond (pKa ~10-11) compared to an O-H bond, even mild bases like K₂CO₃ or Et₃N are sufficient to generate the highly nucleophilic thiolate in situ. The thiolate then efficiently displaces the bromide from the benzylic carbon. One-pot procedures starting from the benzyl bromide and thiourea have also been developed to avoid handling malodorous thiols.[12]
Advantages of S-Alkylation:
-
High Nucleophilicity: Thiols/thiolates react faster than their alcohol/alkoxide counterparts.
-
Mild Conditions: Reactions can often be run at room temperature with weak bases.
-
High Yields: The formation of thioethers is typically a clean and high-yielding transformation.
Experimental Protocol: Synthesis of 2,3-Dichlorobenzyl Phenyl Sulfide
This protocol illustrates a straightforward and efficient synthesis of an aryl benzyl sulfide.
Step-by-Step Methodology:
-
Setup: Dissolve thiophenol (1.0 eq.) in ethanol in a round-bottom flask.
-
Base Addition: Add a solution of sodium hydroxide (1.05 eq.) in water and stir for 10 minutes at room temperature to form the sodium thiophenolate.
-
Reagent Addition: Add this compound (1.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC.
-
Work-up: Remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether or ethyl acetate.
-
Isolation & Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product, which can be purified by column chromatography if necessary.
| Reactant/Reagent | Molar Eq. | Purpose |
| Thiophenol | 1.0 | Nucleophile precursor |
| This compound | 1.0 | Electrophile |
| Sodium Hydroxide (NaOH) | 1.05 | Base (to form thiophenolate) |
| Ethanol/Water | - | Solvent system |
Reactivity with C-Nucleophiles (Carbanions)
The formation of a new carbon-carbon bond is a paramount objective in organic synthesis. This compound serves as an excellent electrophile for alkylating stabilized carbanions, such as those derived from malonic esters. The Malonic Ester Synthesis is a classic example, providing a route to substituted acetic acids.[3][4][7][13][14][15][16]
Mechanistic Insight and Causality
The α-protons of diethyl malonate (or similar 1,3-dicarbonyl compounds) are acidic (pKa ≈ 13) due to the resonance stabilization of the resulting enolate anion. Treatment with a suitable base, such as sodium ethoxide (NaOEt), quantitatively generates this nucleophilic enolate. The enolate then attacks the benzylic carbon of this compound in an SN2 fashion. The resulting alkylated malonic ester can then be hydrolyzed and decarboxylated to yield a carboxylic acid where the benzyl group has been appended.[13][14]
Key Experimental Choices:
-
Base and Solvent: The base should be the same as the ester's alcohol component (e.g., sodium ethoxide for ethyl esters) to prevent transesterification. The corresponding alcohol (e.g., ethanol) is the typical solvent.
-
Reaction Sequence: The process involves three distinct stages: enolate formation, alkylation, and finally, hydrolysis/decarboxylation.
Experimental Protocol: Synthesis of 3-(2,3-Dichlorophenyl)propanoic Acid
This protocol outlines the malonic ester synthesis using this compound.
Workflow:
Step-by-Step Methodology:
-
Enolate Formation: In a flask equipped for reflux, dissolve sodium metal (1.0 eq.) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Malonate: Cool the solution and add diethyl malonate (1.05 eq.) dropwise. Stir for 30 minutes.
-
Alkylation: Add this compound (1.0 eq.) and heat the mixture to reflux for 2-4 hours until the alkylation is complete (monitored by TLC).
-
Hydrolysis (Saponification): Cool the mixture and add an aqueous solution of sodium hydroxide (e.g., 2-3 eq. in water). Heat to reflux for another 2-3 hours to hydrolyze the esters to the dicarboxylate salt.
-
Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH < 2). Heat the acidic mixture to reflux for 1-2 hours. CO₂ will evolve as the malonic acid derivative decarboxylates.
-
Work-up and Isolation: Cool the solution, extract with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 3-(2,3-Dichlorophenyl)propanoic acid.
| Reactant/Reagent | Molar Eq. | Purpose |
| Sodium (Na) / Ethanol (EtOH) | 1.0 | Forms Sodium Ethoxide base |
| Diethyl Malonate | 1.05 | Carbanion (nucleophile) precursor |
| This compound | 1.0 | Electrophile |
| Sodium Hydroxide (aq. NaOH) | ~3.0 | For ester hydrolysis (saponification) |
| Hydrochloric Acid (aq. HCl) | Excess | For acidification and decarboxylation |
Summary and Conclusion
This compound is a highly valuable electrophilic building block whose reactivity is dominated by the SN2 mechanism. The primary nature of the benzylic carbon and the strong inductive electron-withdrawal by the two chlorine substituents make it an ideal substrate for clean, predictable nucleophilic substitution reactions.
This guide has provided a detailed framework for understanding and utilizing this reagent with the four major classes of nucleophiles. By carefully selecting the appropriate base, solvent, and reaction conditions, researchers can effectively control the outcome of these transformations to achieve high yields of desired products. The protocols and mechanistic insights presented herein serve as a validated starting point for the synthesis of complex target molecules in the pharmaceutical and chemical industries.
| Nucleophile Class | Typical Reaction Name | Key Product Class | Critical Considerations |
| Amines (N) | N-Alkylation | Secondary/Tertiary Amines | Overalkylation is a common side reaction. Use excess amine or a non-nucleophilic base to control selectivity. |
| Alcohols (O) | Williamson Ether Synthesis | Ethers | Requires a strong base (e.g., NaH) to form the alkoxide nucleophile. Phase-transfer catalysis is effective. |
| Thiols (S) | S-Alkylation | Thioethers (Sulfides) | Highly efficient reaction. Thiolates are excellent nucleophiles, allowing for mild reaction conditions. |
| Carbanions (C) | Malonic Ester Synthesis | Substituted Carboxylic Acids | Multi-step sequence involving enolate formation, alkylation, and hydrolysis/decarboxylation. |
References
- 1. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 2. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. US4822924A - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 10. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. askthenerd.com [askthenerd.com]
- 16. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2,3-Dichlorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the thermal stability and decomposition profile of 2,3-Dichlorobenzyl bromide. As a crucial reagent and intermediate in pharmaceutical synthesis, a thorough understanding of its thermal behavior is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product purity. This document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in established scientific principles and field-proven analytical methodologies.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound is a substituted aromatic halide widely employed in organic synthesis, particularly in the pharmaceutical industry. Its utility lies in its ability to introduce the 2,3-dichlorobenzyl moiety into a target molecule, a common functional group in various active pharmaceutical ingredients (APIs). The reactivity of the benzylic bromide makes it an effective alkylating agent. However, this same reactivity necessitates a comprehensive understanding of its thermal stability to prevent unwanted side reactions and ensure the safety of laboratory and manufacturing processes.
This guide will explore the thermal decomposition of this compound, including its anticipated decomposition pathways and the analytical techniques used to characterize its thermal behavior.
Thermal Stability Profile of this compound
The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For this compound, the primary concern is the cleavage of the C-Br bond, which is the most labile bond in the molecule. The presence of two chlorine atoms on the benzene ring can influence the stability of the resulting benzyl radical through inductive and resonance effects.
While specific decomposition temperature data for this compound is not extensively published, information can be inferred from safety data sheets and studies on similar compounds. Under fire conditions, hazardous decomposition products include carbon oxides, hydrogen bromide, and hydrogen chloride[1]. Non-combustive thermal decomposition is expected to proceed at lower temperatures, driven by the homolytic cleavage of the benzylic carbon-bromine bond.
Key Considerations for Thermal Stability:
-
Temperature: The rate of decomposition is highly dependent on temperature.
-
Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, while an inert atmosphere will favor non-oxidative decomposition.
-
Catalysts: The presence of certain metals or other catalytic surfaces can lower the decomposition temperature.
A critical aspect of assessing thermal stability is the use of thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and the overall mass loss profile.
Table 1: Anticipated TGA Profile for this compound
| Parameter | Expected Observation | Significance |
| Onset Temperature (Tonset) | The temperature at which significant mass loss begins. | Indicates the initiation of thermal decomposition. |
| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is maximal. | Represents the point of greatest instability. |
| Mass Loss (%) | The percentage of the initial mass lost during decomposition. | Correlates to the loss of specific molecular fragments. |
| Residue (%) | The percentage of mass remaining at the end of the experiment. | Can indicate the formation of non-volatile decomposition products. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Table 2: Anticipated DSC Profile for this compound
| Thermal Event | Expected Observation | Enthalpy Change (ΔH) | Significance |
| Melting | An endothermic peak corresponding to the solid-to-liquid phase transition. | Positive | Characterizes the melting point and purity of the sample. |
| Decomposition | An exothermic or endothermic event, often broad and overlapping with other transitions. | Can be positive or negative | Indicates the energy released or absorbed during decomposition. |
Proposed Decomposition Pathways
The thermal decomposition of this compound is expected to initiate with the homolytic cleavage of the C-Br bond, forming a 2,3-dichlorobenzyl radical and a bromine radical. This is analogous to the decomposition of other benzyl halides[2][3].
Initial Decomposition Step:
C6H3Cl2CH2Br → C6H3Cl2CH2• + Br•
Following this initiation, the highly reactive 2,3-dichlorobenzyl and bromine radicals can undergo a variety of subsequent reactions, leading to a complex mixture of products.
Potential Subsequent Reactions:
-
Radical Recombination: Two 2,3-dichlorobenzyl radicals can combine to form 1,2-bis(2,3-dichlorophenyl)ethane.
-
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, leading to the formation of 2,3-dichlorotoluene and hydrogen bromide.
-
Ring Opening and Rearrangement: At higher temperatures, the benzyl radical itself can undergo complex rearrangements and fragmentation, potentially leading to the formation of species like fulvenallene and cyclopentadienyl radicals, as observed in the decomposition of the parent benzyl radical[2][4].
-
Reactions with Oxygen (if present): In an oxidative atmosphere, the radicals can react with oxygen to form various oxygenated products, including 2,3-dichlorobenzaldehyde and 2,3-dichlorobenzoic acid.
Analytical Methodologies for Decomposition Studies
A multi-faceted analytical approach is required to fully characterize the thermal decomposition of this compound.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure a non-oxidative environment.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve), and the percentage of mass loss.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to a temperature above the expected decomposition range (determined by TGA) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Identify and integrate the endothermic peak corresponding to melting and any exothermic or endothermic events associated with decomposition to determine the transition temperatures and enthalpy changes.
Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition[5].
-
Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to a value within the decomposition range identified by TGA.
-
Pyrolyze the sample in an inert atmosphere (e.g., helium).
-
-
GC Separation:
-
Injector: Transfer the pyrolysis products directly to the GC injector.
-
Column: Use a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Program: Implement a temperature gradient to separate the decomposition products based on their boiling points.
-
-
MS Detection:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected decomposition products.
-
-
Data Analysis: Identify the individual decomposition products by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards.
Safety, Handling, and Storage Recommendations
Given its reactivity and potential for thermal decomposition, strict adherence to safety protocols is essential when handling this compound.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[1].
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
-
Incompatibilities: Avoid contact with strong oxidizing agents, bases, and metals.
-
Emergency Procedures: In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may react with the compound. In the event of a spill, contain the material and dispose of it as hazardous waste in accordance with local regulations.
Conclusion
This technical guide has provided a comprehensive overview of the thermal stability and decomposition of this compound. While specific experimental data for this compound is limited, a thorough understanding of the behavior of related benzyl halides, coupled with the application of robust analytical techniques such as TGA, DSC, and Py-GC-MS, allows for a predictive and safe approach to its handling and use. The protocols and theoretical framework presented herein are intended to equip researchers and drug development professionals with the knowledge necessary to confidently and safely utilize this compound in their synthetic endeavors.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings (Journal Article) | OSTI.GOV [osti.gov]
- 5. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Sensitive Determination of Nucleophilic Analytes using 2,3-Dichlorobenzyl Bromide as a Pre-Column Derivatizing Agent for HPLC-UV
Abstract
This document provides a comprehensive guide for the use of 2,3-Dichlorobenzyl bromide (2,3-DCBB) as a highly effective pre-column derivatizing agent for the sensitive determination of nucleophilic analytes by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Many important analytes, such as aliphatic thiols, phenols, and some carboxylic acids, lack a strong native chromophore, making their direct detection at low concentrations challenging. Derivatization with 2,3-DCBB introduces a strongly UV-absorbing dichlorobenzyl moiety, significantly enhancing detection sensitivity. This note details the underlying chemical principles, provides step-by-step protocols for derivatization and HPLC analysis, and offers expert insights into method optimization and validation.
Principle of Derivatization
The core of this method is the chemical derivatization of the target analyte prior to its injection into the HPLC system.[1][2][3] This pre-column approach is chosen for its flexibility in reaction conditions and for producing stable derivatives suitable for reversed-phase chromatography.[4]
Reaction Mechanism
This compound reacts with nucleophilic functional groups (e.g., thiols, phenols, carboxylates) via a classical bimolecular nucleophilic substitution (SN2) reaction. The analyte, acting as the nucleophile, attacks the electrophilic benzylic carbon of 2,3-DCBB, displacing the bromide leaving group.
The key features of this reaction are:
-
Analyte Activation: The reaction is typically conducted under basic conditions. A suitable base (e.g., potassium carbonate, triethylamine) is used to deprotonate the analyte (e.g., converting a thiol R-SH to a more nucleophilic thiolate R-S⁻), thereby accelerating the reaction.
-
Phase-Transfer Catalysis: For reactions in biphasic systems (e.g., an aqueous sample and an immiscible organic solvent containing the reagent), a phase-transfer catalyst (PTC) is essential.[5][6] Catalysts like quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers facilitate the transfer of the analyte anion from the aqueous phase to the organic phase where the derivatization agent resides, dramatically increasing the reaction rate.[5][7][8]
-
Chromophore Introduction: The 2,3-dichlorobenzyl group is a robust chromophore. Its incorporation into the analyte molecule allows for sensitive detection using standard HPLC-UV detectors, typically in the range of 260-280 nm.
Caption: Fig 1. General Sₙ2 derivatization mechanism.
Experimental Protocols
Required Materials and Equipment
-
Reagents: this compound (≥98% purity), HPLC-grade acetonitrile, methanol, and water. Potassium carbonate (anhydrous), tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst. Target analyte standards.
-
Equipment: HPLC system with a UV or Diode Array Detector (DAD). A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[9][10] Standard laboratory glassware, analytical balance, vortex mixer, heating block or water bath, and a filtration system for sample preparation (e.g., 0.22 µm syringe filters).
Protocol 1: Derivatization of Thiols in an Aqueous Sample
This protocol is optimized for analytes like cysteine or glutathione in aqueous solutions.
-
Reagent Preparation:
-
Derivatizing Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile.
-
Buffer/Catalyst Solution: Prepare a solution containing 0.1 M Potassium Carbonate (K₂CO₃) and 5 mM Tetrabutylammonium Bromide (TBAB) in water.
-
-
Derivatization Procedure:
-
In a 2 mL reaction vial, add 500 µL of the aqueous sample or standard.
-
Add 500 µL of the Buffer/Catalyst solution.
-
Add 100 µL of the Derivatizing Solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or water bath set to 60 °C for 30 minutes. This ensures the reaction goes to completion.[11]
-
After incubation, cool the vial to room temperature.
-
(Optional Cleanup): If the matrix is complex, a liquid-liquid extraction can be performed. Add 500 µL of a non-polar solvent like hexane, vortex, and allow the layers to separate. The derivatized analyte will remain in the lower aqueous/acetonitrile layer. This step removes excess unreacted derivatizing agent.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis
The resulting dichlorobenzyl derivatives are stable and exhibit excellent chromatographic behavior on standard reversed-phase columns.
Recommended HPLC Conditions
The following table provides a robust starting point for method development. Optimization may be required based on the specific analyte and sample matrix.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar nature of the derivative ensures good retention and separation on these standard stationary phases.[10] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid suppresses the ionization of any residual silanols on the column, leading to better peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common strong solvent providing good resolution and lower backpressure compared to methanol. |
| Gradient Elution | 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 50% B; 20-25 min: 50% B (re-equilibration) | A gradient is typically necessary to elute the relatively hydrophobic derivatives in a reasonable time while separating them from early-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[10][12] |
| Injection Volume | 10 - 20 µL | Adjust based on analyte concentration and detector sensitivity. |
| Detection | UV at 274 nm | The dichlorobenzyl moiety exhibits strong absorbance around this wavelength, providing a good balance of sensitivity and selectivity. |
Analytical Workflow Visualization
Caption: Fig 2. Complete analytical workflow.
Method Validation and Trustworthiness
To ensure the reliability of results, any method developed based on this application note should be validated according to ICH guidelines or internal laboratory standards.[9]
-
Specificity: Analyze a blank matrix (placebo) and a matrix spiked with the analyte. The derivative peak should be well-resolved from any matrix interferences.[9] The use of a Diode Array Detector can further confirm peak purity by comparing spectra.
-
Linearity: Prepare a calibration curve over the expected concentration range (e.g., 0.1 - 50 µg/mL). The method should demonstrate a correlation coefficient (r²) of ≥0.999.[9]
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined experimentally to establish the method's sensitivity.[13]
-
Precision & Accuracy: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples at multiple concentrations. Accuracy should be determined through recovery studies in the sample matrix, with results typically expected within 98-102%.[4][9]
-
Stability: The stability of the derivatized samples should be evaluated at room temperature and under refrigerated conditions to define allowable storage times before analysis.[14]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Derivative Peak | Incomplete reaction (pH too low, insufficient time/temp). Reagent degradation. | Ensure pH is alkaline during reaction. Increase reaction time or temperature. Use freshly prepared derivatizing solution. |
| Multiple Peaks for Analyte | Side reactions. Analyte degradation. | Lower reaction temperature. Ensure the sample is fresh and properly stored. Check for potential interferences in the matrix. |
| Large Reagent Peak | Excess derivatizing agent used. | Reduce the concentration of the 2,3-DCBB solution. Introduce a post-derivatization cleanup step (e.g., LLE with hexane) to remove excess reagent. |
| Poor Peak Shape (Tailing) | Secondary interactions on the column. Column overload. | Ensure mobile phase is sufficiently acidic (0.1% formic or acetic acid). Inject a lower concentration/volume. Check column health. |
References
- 1. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. squjs.squ.edu.om [squjs.squ.edu.om]
- 4. mdpi.com [mdpi.com]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tsijournals.com [tsijournals.com]
- 10. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 12. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 14. tsijournals.com [tsijournals.com]
The Strategic Role of 2,3-Dichlorobenzyl Bromide in the Synthesis of Advanced Pharmaceutical Intermediates
This comprehensive guide delves into the synthetic utility of 2,3-dichlorobenzyl bromide, a pivotal reagent in the construction of complex pharmaceutical intermediates. We will explore its application in the synthesis of key precursors for the anticonvulsant drug Lamotrigine and the mucolytic agent Ambroxol, providing detailed, field-proven protocols and a deep dive into the causality behind the experimental choices. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique reactivity of this versatile building block.
Introduction: The Versatility of a Dichlorinated Benzyl Halide
This compound is a substituted aromatic halide whose reactivity is primarily centered around the benzylic bromide. This functional group makes it an excellent electrophile for nucleophilic substitution reactions, particularly the N-alkylation of amines, a cornerstone transformation in pharmaceutical synthesis.[1][2] The presence of two chlorine atoms on the benzene ring significantly influences the molecule's electronic properties and lipophilicity, which can be strategically utilized to modulate the pharmacological profile of the final active pharmaceutical ingredient (API).[1]
This guide will focus on two primary applications that highlight the synthetic power of this compound and its direct precursor, 2,3-dichlorotoluene: the synthesis of a key intermediate for Lamotrigine and a precursor for Ambroxol.
Application 1: Synthesis of a Key Intermediate for Lamotrigine
Lamotrigine is a widely used anticonvulsant medication for the treatment of epilepsy and bipolar disorder.[3] A crucial intermediate in its synthesis is 2,3-dichlorobenzoyl cyanide, which is typically prepared from 2,3-dichlorobenzoyl chloride.[4][5][6] 2,3-Dichlorobenzoyl chloride, in turn, can be synthesized from 2,3-dichlorotoluene, the same starting material used to produce this compound.[5][7] This section will detail a robust, multi-step synthesis commencing from 2,3-dichlorotoluene.
Workflow for the Synthesis of Lamotrigine Intermediate
Caption: Synthesis of 2,3-Dichlorobenzoyl Cyanide from 2,3-Dichlorotoluene.
Experimental Protocols
Part A: Synthesis of 2,3-Dichlorobenzoyl Chloride from 2,3-Dichlorotoluene [5]
This two-step protocol involves the initial photochlorination of 2,3-dichlorotoluene to 2,3-dichlorobenzotrichloride, followed by hydrolysis to yield the desired acid chloride.
Step 1: Photochlorination of 2,3-Dichlorotoluene
-
Rationale: This radical chain reaction selectively chlorinates the benzylic methyl group due to the stability of the resulting benzyl radical. UV light is used to initiate the reaction by homolytically cleaving the Cl-Cl bond.
-
Procedure:
-
In a suitable reactor equipped with a UV lamp, stirrer, condenser, and gas inlet, charge 2,3-dichlorotoluene.
-
Heat the reactor to 100-120°C.
-
Introduce chlorine gas at a controlled rate while irradiating with UV light.
-
Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 2,3-dichlorobenzotrichloride is achieved.
-
Upon completion, stop the chlorine flow and UV irradiation, and purge the reactor with nitrogen to remove any residual chlorine.
-
Step 2: Hydrolysis of 2,3-Dichlorobenzotrichloride
-
Rationale: The trichloromethyl group is readily hydrolyzed to a carboxylic acid group, which in the presence of excess starting material or an external chlorinating agent, can be converted to the acid chloride.
-
Procedure:
-
To the crude 2,3-dichlorobenzotrichloride from the previous step, add a controlled amount of water.
-
Heat the mixture to 150-170°C. The hydrolysis reaction will generate HCl gas, which should be scrubbed.
-
The reaction can be monitored by GC for the disappearance of the starting material and the formation of 2,3-dichlorobenzoyl chloride.
-
The crude product can be purified by distillation under reduced pressure.
-
Part B: Synthesis of 2,3-Dichlorobenzoyl Cyanide [6]
-
Rationale: This nucleophilic acyl substitution reaction replaces the chloride of the acid chloride with a cyanide group. The use of a copper(I) cyanide is a common method for this transformation, often referred to as a Rosenmund–von Braun reaction.
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, suspend copper(I) cyanide in a high-boiling aprotic solvent such as acetonitrile.
-
Add the 2,3-dichlorobenzoyl chloride to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or recrystallization to yield 2,3-dichlorobenzoyl cyanide.
-
| Parameter | Value | Reference |
| Purity of 2,3-dichlorobenzoyl cyanide | >98% | [6] |
| Overall Yield from 2,3-dichlorotoluene | ~70-80% | [5] |
Application 2: Synthesis of a Precursor for Ambroxol
Ambroxol is a widely used mucolytic agent that helps in clearing mucus from the respiratory tract. A key intermediate in its synthesis is 2-amino-3,5-dibromobenzaldehyde.[8][9] While not a direct product from this compound, its synthesis often starts from o-nitrobenzaldehyde, which can be produced through the oxidation of o-nitrotoluene. A similar oxidation of 2,3-dichlorotoluene to 2,3-dichlorobenzaldehyde provides a structurally related starting material.[10][11][12][13] This highlights the broader applicability of the chemical space around this compound.
Workflow for the Synthesis of 2-Amino-3,5-dibromobenzaldehyde
Caption: Synthesis of 2-Amino-3,5-dibromobenzaldehyde from o-Nitrobenzaldehyde.
Experimental Protocol: One-Pot Synthesis of 2-Amino-3,5-dibromobenzaldehyde[8]
This efficient one-pot procedure avoids the isolation of the intermediate o-aminobenzaldehyde, which can be unstable.
-
Rationale: The nitro group is first reduced to an amine using a classic Bechamp reduction (iron powder in acidic medium). The resulting o-aminobenzaldehyde is then directly brominated in the same pot. The amino group is an activating group and directs the electrophilic aromatic substitution to the ortho and para positions.
-
Procedure:
-
In a reaction vessel, suspend o-nitrobenzaldehyde in a mixture of ethanol and water.
-
Add iron powder and glacial acetic acid. A catalytic amount of concentrated hydrochloric acid can be added to initiate the reduction.
-
Heat the mixture to reflux for 40-60 minutes. Monitor the reduction by TLC.
-
After completion of the reduction, cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add bromine dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
After the reaction is complete, the solid product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like acetone to yield pure 2-amino-3,5-dibromobenzaldehyde.
-
| Parameter | Value | Reference |
| Yield | >90% | [8] |
| Purity | >99.0% | [8] |
The Core Reactivity: N-Alkylation with this compound
The primary utility of this compound in pharmaceutical synthesis lies in its ability to act as an alkylating agent for nucleophiles, most commonly amines.[14][15] This SN2 reaction is a fundamental method for constructing C-N bonds.
General Protocol for N-Alkylation of a Primary Amine
-
Rationale: The amine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. A base is typically required to neutralize the HBr generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Procedure:
-
Dissolve the primary amine in a suitable aprotic solvent (e.g., DMF, acetonitrile).
-
Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N).
-
To this mixture, add this compound dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting amine is consumed (monitor by TLC or LC-MS).
-
Work-up typically involves filtering off any inorganic salts, removing the solvent under reduced pressure, and purifying the product by column chromatography or recrystallization.
-
Safety Considerations
This compound is a lachrymatory and corrosive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[1]
Conclusion
This compound and its precursor, 2,3-dichlorotoluene, are valuable and versatile building blocks in the synthesis of pharmaceutical intermediates. Their utility is demonstrated in the efficient synthesis of key precursors for the anticonvulsant Lamotrigine and provides a synthetic entry point to analogs of intermediates for the mucolytic agent Ambroxol. The protocols and insights provided herein are designed to empower researchers and drug development professionals to effectively utilize these reagents in their synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. mansapublishers.com [mansapublishers.com]
- 4. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 5. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 [chemicalbook.com]
- 7. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 8. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 9. CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 10. CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google Patents [patents.google.com]
- 11. 2,3-Dichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 12. CN107043321B - Method for high-selectivity synthesis of 2, 3-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 13. CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Reaction of 2,3-Dichlorobenzyl bromide with amines to form tertiary amines
An Application Guide to the Synthesis of Tertiary Amines via N-Alkylation of 2,3-Dichlorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,3-Dichlorophenyl Moieties
The synthesis of tertiary amines is a cornerstone of modern medicinal chemistry, with these structures forming the core of countless pharmaceutical agents. The targeted N-alkylation of secondary amines with specific electrophiles, such as this compound, provides a direct route to molecules with significant therapeutic potential. The 2,3-dichlorophenyl group, in particular, is a key pharmacophore found in several important drugs. Its presence can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. A notable example is Lamotrigine, an anticonvulsant drug where the 2,3-dichlorophenyl moiety is crucial for its activity.[1][2] This guide offers a detailed exploration of the synthesis of tertiary amines using this compound, providing a robust experimental protocol, mechanistic insights, and practical troubleshooting advice.
Reaction Mechanism: A Classic SN2 Pathway
The N-alkylation of a secondary amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This pathway is characterized by a single, concerted step where the nucleophilic amine attacks the electrophilic benzylic carbon, concurrently displacing the bromide leaving group.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electron-deficient carbon atom attached to the bromine. Benzyl bromides are particularly reactive in SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.
-
Transition State: A transient, high-energy transition state is formed where the nitrogen-carbon bond is partially formed and the carbon-bromine bond is partially broken.
-
Displacement and Protonation: The bromide ion is expelled as a leaving group, resulting in the formation of a tertiary ammonium salt.
-
Deprotonation: A base, typically a non-nucleophilic amine like triethylamine or a hindered base, is included in the reaction to neutralize the hydrobromic acid (HBr) generated.[3] This prevents the protonation of the starting secondary amine, which would render it non-nucleophilic and halt the reaction.[3] The base deprotonates the tertiary ammonium salt to yield the final, neutral tertiary amine product.
Caption: SN2 mechanism for the formation of a tertiary amine.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a representative secondary amine (e.g., morpholine) to yield the corresponding tertiary amine.
Materials and Reagents:
-
This compound (reactant)
-
Morpholine (or other secondary amine, reactant)
-
Triethylamine (Et₃N) (base)
-
Anhydrous Acetonitrile (CH₃CN) (solvent)[3]
-
Dichloromethane (DCM) (extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)[3]
-
Brine (saturated aqueous NaCl solution) (for work-up)[3]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (eluents for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq).
-
Dissolve the amine in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add triethylamine (1.2 eq) to the solution.
-
Flush the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.[3] This is crucial to prevent side reactions with atmospheric moisture.
-
-
Addition of Electrophile:
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the this compound solution to the stirred amine solution at room temperature using a syringe. An exothermic reaction may be observed. If necessary, cool the flask in an ice bath to maintain room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) to remove the triethylammonium bromide salt.[3]
-
Wash the organic layer with brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]
-
-
Purification and Isolation:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective. The use of amine-functionalized silica or adding a small amount of triethylamine to the eluent can prevent tailing of the amine product on the acidic silica gel.[4]
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified tertiary amine.
-
Caption: Experimental workflow for tertiary amine synthesis.
Data Presentation: Key Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry (Amine:Bromide:Base) | 1.0 : 1.1 : 1.2 | A slight excess of the electrophile ensures complete consumption of the starting amine. Excess base neutralizes the HBr generated. |
| Solvent | Anhydrous Acetonitrile (CH₃CN) or DMF | Polar aprotic solvents that facilitate SN2 reactions.[3] |
| Temperature | Room Temperature (20-25 °C) | Benzylic bromides are sufficiently reactive at room temperature. Higher temperatures may lead to side products. |
| Reaction Time | 2-12 hours | Varies with the nucleophilicity of the amine. Monitor by TLC for completion. |
| Work-up Wash | Saturated NaHCO₃ | Removes the acidic triethylammonium bromide salt byproduct.[3] |
| Expected Yield | 65-95% | Yields are generally good to high for this type of transformation. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive this compound (hydrolyzed).- Insufficiently nucleophilic amine.- Wet solvent/reagents. | - Use fresh or purified bromide.- Gently heat the reaction (e.g., to 40-50 °C).- Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Side Products | - Over-alkylation to form quaternary ammonium salt.- Elimination reaction (less common for benzyl halides). | - Avoid large excess of the benzyl bromide.- Quaternary salts are often insoluble and can sometimes be filtered off, or they can be separated during chromatography as they are highly polar.[5] |
| Difficult Purification | - Product co-elutes with starting material.- Product streaks on silica gel column (tailing). | - Optimize the chromatography eluent system.- Add 0.5-1% triethylamine to the eluent or use amine-functionalized silica gel to improve peak shape.[4] |
| Low Isolated Yield after Work-up | - Product is partially soluble in the aqueous layer.- Emulsion formation during extraction. | - Back-extract the aqueous layers with the organic solvent.- Add more brine to the separatory funnel to break up emulsions. |
Safety Precautions
Working with this compound and related reagents requires strict adherence to safety protocols.
-
This compound: This compound is a lachrymator (causes tears) and is corrosive. It can cause severe skin burns and eye damage.[6][7]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles/face shield.[8][9]
-
Exposure: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with plenty of water.[9] For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any exposure.[6][9]
-
-
Solvents: Acetonitrile and dichloromethane are toxic and volatile. Avoid inhalation of vapors and skin contact.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Sciencemadness Discussion Board - Seperation of amines(Post-alkylation) : Hypothetical - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. tcichemicals.com [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Application Note & Protocol: Williamson Ether Synthesis of Novel Benzyl Ethers Using 2,3-Dichlorobenzyl Bromide
Abstract & Introduction
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for the preparation of both symmetrical and asymmetrical ethers in organic chemistry.[1][2] The reaction's enduring utility stems from its straightforward mechanism: the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion.[3][4] This application note provides a detailed guide to the synthesis of substituted benzyl ethers using 2,3-Dichlorobenzyl bromide as the electrophilic partner.
Substituted benzyl ethers are crucial structural motifs in medicinal chemistry, materials science, and fragrance development. The dichlorinated phenyl ring, in particular, can impart unique properties such as increased lipophilicity, metabolic stability, and specific steric profiles, making these compounds valuable targets in drug discovery and molecular engineering. This document offers an in-depth exploration of the reaction mechanism, a validated step-by-step protocol, troubleshooting advice, and best practices to ensure successful and reproducible synthesis.
Scientific Principles & Mechanistic Overview
The core of this synthesis is the SN2 reaction, a single, concerted step where the nucleophilic alkoxide attacks the electrophilic carbon atom bearing the leaving group (bromide), resulting in an inversion of stereochemistry if the carbon were chiral.[2][3][4]
Key Reaction Components:
-
The Electrophile (Substrate): this compound is an ideal substrate for this reaction. As a primary benzylic halide, the carbon atom bonded to the bromine is highly accessible (sterically unhindered) and activated by the adjacent benzene ring, facilitating rapid SN2 displacement.[3][5]
-
The Nucleophile: The alkoxide (RO⁻) or phenoxide (ArO⁻) is generated by deprotonating the corresponding alcohol or phenol with a suitable base.[6][7] The choice of alcohol or phenol determines the final ether product. Common bases include sodium hydride (NaH), sodium metal (Na), or potassium carbonate (K₂CO₃).[6][8]
-
The Solvent: The reaction rate is significantly influenced by the solvent. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile, or Dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the counter-ion (e.g., Na⁺) of the alkoxide while leaving the nucleophilic anion relatively "bare" and highly reactive.[1][3][6]
Reaction Mechanism
The process begins with the deprotonation of an alcohol to form a potent alkoxide nucleophile. This alkoxide then performs a backside attack on the benzylic carbon of this compound, displacing the bromide ion and forming the new C-O ether bond.
Caption: The SN2 mechanism for the Williamson ether synthesis.
Potential Side Reactions
While the SN2 pathway is dominant for primary halides, competing reactions can occur.[2]
-
E2 Elimination: With sterically hindered or strongly basic alkoxides, an E2 elimination reaction can compete, leading to the formation of an alkene.[3][4] However, this is less of a concern with primary substrates like benzyl bromide.
-
C-Alkylation: When using phenoxides, the nucleophile is ambident, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, side product).[2][6] Reaction conditions can be optimized to favor O-alkylation.
Detailed Experimental Protocol
This protocol details the synthesis of 1-(ethoxymethyl)-2,3-dichlorobenzene as a representative example.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound (FW: 239.92 g/mol ) | Round-bottom flasks (50 mL, 100 mL) |
| Anhydrous Ethanol (EtOH) | Reflux condenser & heating mantle |
| Sodium metal (Na) or Sodium Hydride (NaH, 60% in oil) | Magnetic stirrer and stir bars |
| Anhydrous N,N-Dimethylformamide (DMF) | Inert gas line (Nitrogen or Argon) |
| Diethyl ether (Et₂O) | Separatory funnel (250 mL) |
| Saturated aqueous sodium chloride (Brine) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Thin-Layer Chromatography (TLC) plates (silica) |
| Deionized water | Column chromatography setup (silica gel) |
Safety Note: this compound is a corrosive solid and a lachrymator.[9][10] Sodium metal and sodium hydride react violently with water.[11][12] Alkoxides are corrosive.[11][13] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Step-by-Step Procedure
Step 1: Preparation of Sodium Ethoxide (Nucleophile)
-
Set up a 100 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried.
-
Add 20 mL of anhydrous ethanol to the flask.
-
Carefully add sodium metal (0.35 g, 15.2 mmol, 1.2 equiv.), cut into small pieces, to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely until no solid is visible (approx. 30 minutes). The resulting clear solution is sodium ethoxide in ethanol.
Step 2: Ether Synthesis Reaction
-
In a separate 50 mL flask, dissolve this compound (3.0 g, 12.5 mmol, 1.0 equiv.) in 15 mL of anhydrous DMF.
-
Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
Slowly add the solution of this compound to the stirred ethoxide solution dropwise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and allow it to reflux for 3-5 hours.[1][2]
Step 3: Reaction Monitoring
-
Monitor the reaction's progress using TLC (e.g., with a 9:1 Hexane:Ethyl Acetate eluent).
-
Spot the starting benzyl bromide, a co-spot (starting material + reaction mixture), and the reaction mixture.
-
The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, less polar product spot.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold deionized water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by saturated brine (1 x 50 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Step 5: Purification
-
Purify the crude oil via flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, to isolate the pure ether.
-
Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure to yield the final product as a clear oil.
Characterization
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Data Summary & Workflow Visualization
Table of Reaction Parameters
| Parameter | Value/Reagent | Molar Equiv. | Purpose |
| Electrophile | This compound | 1.0 | Alkylating agent |
| Alcohol | Anhydrous Ethanol | Excess (Solvent) | Source of alkoxide |
| Base | Sodium Metal | 1.2 | Deprotonates alcohol |
| Solvent | Anhydrous DMF | - | Accelerates SN2 reaction |
| Temperature | 60-70 °C | - | Provides activation energy |
| Reaction Time | 3-5 hours | - | Time to completion |
| Expected Yield | 75-90% | - | Typical range post-purification |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of benzyl ethers.
Best Practices & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet reagents or glassware. Alkoxide is quenched by water.[11] 2. Incomplete deprotonation of the alcohol. 3. Reaction temperature too low or time too short. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. 2. Ensure the base is fully reacted before adding the electrophile. 3. Increase reaction temperature or extend the reaction time, monitoring by TLC. |
| Multiple Products on TLC | 1. E2 elimination side product. 2. Unreacted starting material. 3. C-alkylation (if using a phenoxide). | 1. Use a less sterically demanding alkoxide. Ensure the reaction temperature is not excessively high. 2. Ensure sufficient reaction time and a slight excess of the nucleophile. 3. Modify solvent or counter-ion to favor O-alkylation. |
| Difficulty in Purification | 1. Product and starting material have similar Rf values. 2. Residual DMF from work-up. | 1. Optimize the eluent system for column chromatography (try different solvent ratios or systems like Toluene/Ethyl Acetate). 2. Ensure thorough washing with water and brine during the extraction phase to remove the high-boiling DMF. |
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the N-alkylation of Heterocycles with 2,3-Dichlorobenzyl Bromide
Introduction: Strategic N-Alkylation in Medicinal Chemistry
The N-alkylation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. The introduction of substituents on the nitrogen atoms of heterocycles such as imidazoles, triazoles, and pyrazoles profoundly influences their physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. The 2,3-dichlorobenzyl moiety, in particular, is a valuable structural motif known to impart favorable pharmacological characteristics. This guide provides a comprehensive technical overview and detailed protocols for the efficient N-alkylation of common heterocyles using 2,3-dichlorobenzyl bromide.
The protocols herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide step-by-step procedures for synthesis, purification, and characterization of the target compounds.
Chemical Principles and Mechanistic Insights
The N-alkylation of a heterocycle with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the N-H bond of the heterocycle by a suitable base, generating a nucleophilic heterocyclic anion. This anion then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group and forming the desired N-C bond.
The choice of base and solvent is critical for the success of this transformation. A base of appropriate strength is required to deprotonate the heterocycle without promoting side reactions. The solvent must be able to dissolve the reactants and facilitate the SN2 reaction, which is generally favored by polar aprotic solvents.
Regioselectivity in Unsymmetrical Heterocycles
For unsymmetrical heterocycles like 1,2,4-triazole and substituted pyrazoles, the issue of regioselectivity arises as alkylation can occur at different nitrogen atoms. The regiochemical outcome is a delicate interplay of steric and electronic factors.[1][2][3]
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[4]
-
Electronic Effects: The electron density at each nitrogen atom, influenced by the substituents on the ring, also directs the site of alkylation.
The reaction conditions, including the choice of base and solvent, can also significantly influence the regioselectivity of the N-alkylation.[1][5][6]
Safety Precautions with this compound
This compound is a lachrymator and a corrosive substance that can cause severe skin burns and eye damage.[7][8][9] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][8][9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of imidazole, 1,2,4-triazole, and pyrazole with this compound. These protocols are based on established procedures for similar N-alkylation reactions and can be adapted as needed.
Protocol 1: N-Alkylation of Imidazole
This protocol describes the synthesis of 1-(2,3-dichlorobenzyl)-1H-imidazole.
Materials:
-
Imidazole
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes to ensure thorough mixing.
-
Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 8-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude 1-(2,3-dichlorobenzyl)-1H-imidazole.
-
The product can be further purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient).
Protocol 2: N-Alkylation of 1,2,4-Triazole
This protocol outlines the synthesis of 1-(2,3-dichlorobenzyl)-1H-1,2,4-triazole and 4-(2,3-dichlorobenzyl)-4H-1,2,4-triazole. Note that this reaction will likely yield a mixture of N1 and N4 isomers.[6]
Materials:
-
1,2,4-Triazole
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 70-80°C and monitor the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product mixture.
-
The regioisomers can be separated by column chromatography on silica gel.
Protocol 3: N-Alkylation of Pyrazole
This protocol details the synthesis of 1-(2,3-dichlorobenzyl)-1H-pyrazole.
Materials:
-
Pyrazole
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of pyrazole (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add this compound (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0°C.
-
Partition the mixture between water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel.
Data Presentation: Summary of Reaction Parameters
| Heterocycle | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Key Considerations |
| Imidazole | K₂CO₃ | Acetonitrile | 60-80 | 8-24 | Mild conditions, good for general use. |
| 1,2,4-Triazole | K₂CO₃ | DMF | 70-80 | 4-12 | Yields a mixture of N1 and N4 isomers. |
| Pyrazole | NaH | THF | 0 to RT | 2-4 | Stronger base, faster reaction at lower temperatures. Requires anhydrous conditions. |
Visualization of Experimental Workflow and Reaction Mechanism
General N-Alkylation Workflow
Caption: General experimental workflow for N-alkylation.
SN2 Reaction Mechanism
Caption: SN2 mechanism for N-alkylation.
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated heterocycles can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected ¹H NMR Spectral Data:
The following table provides an estimate of the characteristic ¹H NMR chemical shifts for the N-(2,3-dichlorobenzyl) moiety attached to the heterocycles. The exact chemical shifts will vary depending on the specific heterocycle and the solvent used for analysis.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Benzylic CH₂ | 5.3 - 5.6 | Singlet |
| Aromatic CH (benzyl ring) | 7.2 - 7.6 | Multiplet |
| Heterocyclic Protons | Variable (refer to literature for specific heterocycle) | Variable |
Based on data for analogous compounds like 1-benzyl-4-phenyl-1H-1,2,3-triazole, the benzylic protons typically appear as a singlet around 5.50 ppm.[11] The protons of the imidazole ring are expected between 6.77-7.66 ppm.[12]
Expected ¹³C NMR Spectral Data:
The table below outlines the anticipated ¹³C NMR chemical shifts for the N-(2,3-dichlorobenzyl) group.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Benzylic CH₂ | 50 - 55 |
| Aromatic C-Cl | 132 - 135 |
| Aromatic CH | 127 - 131 |
| Aromatic C (quaternary) | 134 - 137 |
| Heterocyclic Carbons | Variable (refer to literature for specific heterocycle) |
For 1-benzyl-4-phenyl-1H-1,2,3-triazole, the benzylic carbon resonates at 54.20 ppm.[11] The carbons of the imidazole ring are expected in the range of 124.87-132.43 ppm.[12]
Troubleshooting and Optimization
-
Low or No Product Formation:
-
Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.
-
Increase the reaction temperature or prolong the reaction time.
-
Consider using a stronger base or a more polar aprotic solvent like DMF or DMSO.
-
-
Formation of Multiple Products (Regioisomers):
-
Purification Challenges:
-
If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system.
-
Conclusion
The N-alkylation of heterocycles with this compound is a versatile and valuable transformation for the synthesis of novel compounds with potential applications in drug discovery. The protocols and insights provided in this guide offer a solid starting point for researchers to successfully perform these reactions. Careful consideration of the reaction parameters, particularly the choice of base and solvent, is key to achieving high yields and, where applicable, desired regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 2,3-Dichlorobenzyl Bromide in the Synthesis of Advanced Agrochemicals
Introduction: The Role of Halogenated Benzyl Moieties in Agrochemical Design
In the landscape of modern agricultural chemistry, the pursuit of novel, effective, and selective pesticides is a constant endeavor. Among the vast arsenal of chemical building blocks, halogenated aromatic compounds play a pivotal role in the design of potent fungicides, herbicides, and insecticides. The strategic incorporation of chlorine and bromine atoms onto a benzyl scaffold can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. 2,3-Dichlorobenzyl bromide, a reactive and versatile chemical intermediate, serves as a key starting material for introducing the 2,3-dichlorobenzyl moiety into a range of agrochemical scaffolds. This guide provides a detailed exploration of its application, focusing on the synthesis of potential triazole-based fungicides, the underlying biochemical rationale, and comprehensive protocols for its use in a research and development setting.
Core Application: Synthesis of Triazole-Based Fungicides
The 1,2,4-triazole ring is a critical pharmacophore in a major class of fungicides known as demethylation inhibitors (DMIs). These compounds function by inhibiting the C14-demethylase enzyme, which is essential for sterol biosynthesis in fungi. The disruption of this pathway leads to the accumulation of toxic sterol precursors and ultimately, the cessation of fungal growth. The dichlorophenyl group, when attached to the triazole core via a flexible linker, often enhances the fungicidal activity. This compound is an excellent electrophile for introducing this key structural feature.
Causality in Experimental Design: Why the 2,3-Dichlorobenzyl Group?
The choice of the 2,3-dichlorobenzyl moiety is not arbitrary. The position and nature of the halogen substituents on the phenyl ring are critical for optimizing the molecule's interaction with the active site of the target enzyme. The chlorine atoms increase the lipophilicity of the molecule, facilitating its passage through fungal cell membranes. Furthermore, the specific substitution pattern can influence the conformational flexibility of the molecule, allowing it to adopt an optimal orientation for binding to the C14-demethylase enzyme. The bromine atom of this compound provides a reactive handle for facile chemical transformations, making it an ideal synthon for introducing the desired benzyl group.
Experimental Protocols
Protocol 1: Synthesis of a 1-((2,3-Dichlorobenzyl)oxy)-Substituted 1,2,4-Triazole Precursor
This protocol outlines a representative synthesis of a triazole ether, a common structural motif in DMI fungicides, using this compound.
Materials:
-
1-Phenyl-1H-1,2,4-triazol-3-ol
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Iodide (TBAI)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask, add 1-phenyl-1H-1,2,4-triazol-3-ol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of tetrabutylammonium iodide (0.1 eq).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.
-
Addition of Alkylating Agent: While stirring at room temperature, add a solution of this compound (1.1 eq) in 20 mL of anhydrous acetonitrile dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in 100 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 3-((2,3-dichlorobenzyl)oxy)-1-phenyl-1H-1,2,4-triazole.
Quantitative Data (Illustrative):
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Moles | Mass (g) |
| 1-Phenyl-1H-1,2,4-triazol-3-ol | 161.16 | 1.0 | 0.01 | 1.61 |
| This compound | 239.92 | 1.1 | 0.011 | 2.64 |
| Potassium Carbonate | 138.21 | 2.0 | 0.02 | 2.76 |
| Product (Illustrative Yield) | 320.17 | ~2.56 (80%) |
Diagram of the Synthetic Workflow:
Application Notes & Protocols: 2,3-Dichlorobenzyl Bromide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 2,3-dichlorobenzyl bromide, a pivotal reagent in modern organic synthesis. We will delve into its fundamental properties, core reactive principles, and its application in the synthesis of complex molecular architectures, particularly within medicinal chemistry. The protocols provided are designed to be robust and illustrative of the best practices in the field.
Introduction: The Strategic Value of this compound
This compound (CAS No: 57915-78-3) is a substituted aromatic compound featuring a reactive bromomethyl group.[1][2] Its utility in organic synthesis stems from the benzylic bromide functionality, which is an excellent electrophile for a variety of nucleophiles. The dichloro-substitution pattern on the aromatic ring is of particular interest in drug discovery, as it can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity, by introducing steric bulk and altering electronic characteristics.
The benzylic carbon in this compound is highly susceptible to nucleophilic attack due to the stability of the potential benzylic carbocation intermediate, which is resonance-stabilized by the adjacent benzene ring.[3] This makes it a prime substrate for SN1 and, more commonly, SN2 reactions.[3]
Physicochemical Properties
A clear understanding of the reagent's properties is crucial for its safe and effective use.
| Property | Value | Source |
| CAS Number | 57915-78-3 | [1][2] |
| Molecular Formula | C₇H₅BrCl₂ | [4] |
| Molecular Weight | 239.92 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 38°C | [4] |
| Boiling Point | 263.3 ± 25.0 °C at 760 mmHg | [4] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
Safety & Handling
This compound is a corrosive and hazardous substance.[1] It is classified as an acute oral toxicant and causes severe skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation. Store the reagent in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Core Application: O-Alkylation via Williamson Ether Synthesis
The introduction of a 2,3-dichlorobenzyl ether moiety is a common strategy in medicinal chemistry to create metabolically stable analogues of parent compounds. The Williamson ether synthesis provides a direct and efficient route to achieve this transformation. The reaction proceeds via an SN2 mechanism where an alkoxide or phenoxide nucleophile displaces the bromide ion.[5]
Mechanistic Rationale
The reaction is initiated by deprotonating a suitable alcohol or phenol with a strong base (e.g., sodium hydride, NaH) or a moderately strong base (e.g., potassium carbonate, K₂CO₃) to generate the corresponding nucleophilic alkoxide/phenoxide.[6][7] This nucleophile then attacks the electrophilic benzylic carbon of this compound, leading to the formation of a C-O bond and the expulsion of the bromide leaving group.[5] The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it solvates the cation of the base while leaving the alkoxide nucleophile relatively free and highly reactive.[8]
Caption: Mechanism of the Williamson Ether Synthesis.
Protocol 1: Synthesis of a 2,3-Dichlorobenzyl Ether
This protocol describes the O-alkylation of 4-ethylphenol.
Materials:
-
4-Ethylphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-ethylphenol (1.0 eq). Dissolve it in anhydrous DMF (to a concentration of ~0.5 M).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Electrophile Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ether product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Application: N-Alkylation for Amine Synthesis
The formation of carbon-nitrogen bonds is fundamental in the synthesis of pharmaceuticals and agrochemicals.[8] this compound serves as a potent electrophile for the N-alkylation of primary and secondary amines, providing access to a wide range of substituted benzylamines.
Mechanistic Rationale
Similar to O-alkylation, N-alkylation proceeds via an SN2 pathway.[8] A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.[9] For less reactive amines or to prevent over-alkylation, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be employed. The choice of solvent is critical; polar aprotic solvents like acetonitrile or DMF are preferred to facilitate the SN2 reaction.[9][10]
Caption: General workflow for N-alkylation reactions.
Protocol 2: Synthesis of an N-(2,3-Dichlorobenzyl)aniline
This protocol details the N-alkylation of aniline.
Materials:
-
Aniline
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, add aniline (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to create a stirrable suspension (~0.4 M). Add this compound (1.05 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 8-16 hours.[9]
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic base (K₂CO₃). Rinse the filter cake with acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic solution with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography (using a hexane/ethyl acetate gradient) to obtain the pure N-alkylated product.
-
Characterization: Verify the structure and purity of the final compound using appropriate analytical methods (¹H NMR, ¹³C NMR, HRMS).
Advanced Applications & Medicinal Chemistry Context
The 2,3-dichlorophenyl moiety is a key structural feature in several important pharmaceutical agents. For instance, the anticonvulsant drug Lamotrigine features this substitution pattern.[11][12] While the synthesis of Lamotrigine often starts from 2,3-dichlorobenzoyl chloride, the strategic importance of the 2,3-dichlorobenzyl group is clear.[11][12] this compound provides a direct and versatile route for incorporating this valuable pharmacophore onto various molecular scaffolds, enabling the exploration of new chemical space in drug discovery programs. Its applications extend to the synthesis of inhibitors for enzymes like epoxide hydrolase and the development of novel antiviral agents.[13]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Khan Academy [khanacademy.org]
- 4. This compound | CAS#:57915-78-3 | Chemsrc [chemsrc.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 12. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
Analytical methods for the quantification of 2,3-Dichlorobenzyl bromide
Application Note: Quantitative Analysis of 2,3-Dichlorobenzyl Bromide
Introduction and Scope
This compound (C₇H₅BrCl₂, MW: 239.92) is a halogenated aromatic compound used as an intermediate in various chemical syntheses. Its quantification is critical for process monitoring, quality control of final products, and safety assessment. Benzyl halides, as a class, are of increasing concern to the pharmaceutical industry and regulatory agencies due to their potential genotoxicity.[1][2] The development of robust, sensitive, and specific analytical methods is therefore essential to control such impurities at trace levels.
This document provides detailed protocols for the quantification of this compound using two primary analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation. We will explore the causality behind key experimental choices to empower researchers to adapt these protocols to their specific needs.
Core Challenge: The Nature of Benzyl Halides
The primary analytical challenge with benzyl halides lies in their reactivity. These compounds are alkylating agents, making them potentially unstable and prone to degradation or reaction with components of the sample matrix or analytical system. Consequently, methods must be designed to ensure analyte stability and achieve the low limits of detection (LOD) and quantification (LOQ) required for trace-level analysis.
Method I: Gas Chromatography (GC) for Volatile Analysis
Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds like this compound. It offers high chromatographic efficiency, leading to excellent separation of the analyte from other volatile impurities.
Principle and Rationale
In GC, the sample is vaporized and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of analytes between the gaseous mobile phase and the stationary phase coated on the column wall. The choice of detector is critical for achieving the desired sensitivity and selectivity.
-
Electron Capture Detector (ECD): The presence of three halogen atoms (two chlorine, one bromine) makes this compound highly responsive to an ECD. This detector is exceptionally sensitive to electrophilic compounds, allowing for picogram-level detection, making it the preferred choice for trace impurity analysis.[3][4]
-
Mass Spectrometry (MS): An MS detector provides the highest level of confidence in analyte identification through its characteristic mass spectrum, alongside sensitive quantification. It is considered the gold standard for specificity.[3]
-
Flame Ionization Detector (FID): While less sensitive than an ECD for this analyte, an FID is a robust, universal detector for organic compounds and can be used for higher concentration assays.[5]
Experimental Workflow for GC Analysis
Caption: Workflow for GC-based quantification of this compound.
Detailed GC Protocol
1. Sample and Standard Preparation:
-
Solvent Selection: Use a high-purity, non-halogenated solvent. Cyclohexane is a suitable choice as it provides good solubility and is compatible with most GC phases.[5]
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with cyclohexane.
-
Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample matrix (e.g., 100 mg of drug substance) into a vial. Add a precise volume of cyclohexane (e.g., 2 mL) and dissolve completely, using sonication if necessary. For aqueous samples, perform a liquid-liquid extraction into cyclohexane.[5]
2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent with ECD or MS | Standard high-performance gas chromatograph. |
| Column | DB-5 (5% Phenyl-methylpolysiloxane) or DB-624 | DB-5 is a robust general-purpose column. DB-624 is excellent for separating volatile organic compounds.[4][5] |
| 30 m x 0.32 mm ID, 1.8 µm film thickness | Standard dimensions for good resolution and capacity. | |
| Carrier Gas | Helium or Nitrogen | Use high-purity gas. Nitrogen is often preferred for ECD. |
| Flow Rate | 1.5 mL/min (Constant Flow) | Optimal for balancing resolution and analysis time. |
| Inlet Temp. | 220 °C | Ensures rapid vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 10:1) or Splitless | Use splitless for trace analysis to maximize analyte transfer to the column. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 80°C, hold 2 min | Allows for solvent focusing. |
| Ramp: 15°C/min to 250°C | Separates analytes based on boiling point. | |
| Hold: 5 min at 250°C | Ensures elution of all components. | |
| Detector Temp. | ECD: 300°C; MS Transfer Line: 280°C | Prevents condensation of analytes in the detector. |
3. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration for the prepared standards.
-
Perform a linear regression on the calibration curve (R² > 0.995).
-
Determine the concentration in the sample preparation by comparing its peak area to the calibration curve.
-
Calculate the final concentration in the original sample, accounting for the initial sample weight and dilution volume.
Method II: HPLC with UV Detection following Derivatization
For matrices that are non-volatile or when GC is not available, HPLC is a powerful alternative. Direct analysis of this compound by HPLC-UV is possible; however, its chromophore may not provide sufficient sensitivity, and detection at low UV wavelengths (e.g., 210-220 nm) is often subject to matrix interference. A pre-column derivatization strategy is highly recommended to enhance both sensitivity and specificity.[1][6]
Principle and Rationale
This method employs a two-step derivatization process to make the analyte more suitable for HPLC-UV analysis.
-
Halogen Exchange: Benzyl bromides are more reactive than the corresponding chlorides but less reactive than iodides in nucleophilic substitution reactions. To ensure a rapid and complete reaction with the derivatizing agent, potassium iodide (KI) is added to convert this compound in situ to the highly reactive 2,3-Dichlorobenzyl iodide.[1][7]
-
Derivatization: A nucleophilic reagent with a strong chromophore is then added. 1-(4-Nitrophenyl) piperazine (4-NPP) is an excellent choice because it reacts with the benzyl halide to form a derivative with a strong UV absorbance at a much higher wavelength (~392 nm).[1][2] This wavelength shift moves the analyte's signal away from the "UV-dirty" region where many matrix components and solvents absorb, dramatically improving selectivity and signal-to-noise.
Experimental Workflow for HPLC Analysis
Caption: Derivatization and HPLC workflow for quantifying this compound.
Detailed HPLC Protocol
1. Reagent and Solution Preparation:
-
Solvents: Use HPLC-grade acetonitrile and water.
-
KI Solution (200 mg/mL): Dissolve 2.0 g of potassium iodide in 10 mL of water. Prepare fresh daily.[7]
-
4-NPP Reagent (3 mg/mL): Dissolve 30 mg of 1-(4-Nitrophenyl) piperazine in 10 mL of acetonitrile. Prepare fresh.[7]
-
Stock Solution (1000 µg/mL): Prepare as described in the GC section, but using acetonitrile as the solvent.
-
Calibration Standards: Prepare working standards (e.g., 0.1 to 5 µg/mL) in acetonitrile.
2. Derivatization Procedure: [1][7]
-
Pipette 1.0 mL of each standard solution and sample solution into separate 10 mL glass vials.
-
To each vial, add 1.0 mL of the KI solution. Vortex briefly.
-
Seal the vials and place them in a water bath or heating block at 60°C for 30 minutes.
-
Remove the vials and allow them to cool to room temperature.
-
To each vial, add 1.0 mL of the 4-NPP reagent solution.
-
Seal the vials again and return them to the 60°C water bath for 90 minutes.
-
After cooling, dilute the contents to 10 mL with acetonitrile. The solutions are now ready for HPLC analysis.
3. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector | Standard high-performance liquid chromatograph. |
| Column | C18 Column (e.g., InertSustain C18) | Provides excellent retention and separation for the non-polar derivative.[1] |
| 250 mm x 4.6 mm, 5 µm | Standard dimensions for high-resolution separation. | |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Buffered aqueous phase for reproducible chromatography. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 0-10 min, 70% B | Isocratic elution of the derivative. |
| 10-15 min, 70% to 85% B | Gradient to wash out late-eluting components. | |
| 15-20 min, 85% B | Column wash. | |
| 20-22 min, 85% to 70% B | Return to initial conditions. | |
| 22-27 min, 70% B | Column re-equilibration. | |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | 392 nm | λmax of the 4-NPP derivative, providing high sensitivity and selectivity.[1][2] |
| Injection Vol. | 20 µL | Standard injection volume. |
4. Data Analysis and Quantification:
-
Follow the same procedure as for the GC method, using the peak areas of the derivatized this compound. Ensure that the standards and samples are subjected to the identical derivatization process.
Method Validation
Any analytical method intended for quality control must be validated to ensure it is fit for purpose. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6][8][9]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | Peak purity analysis (DAD), no interference at the analyte retention time in blank/placebo. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | R² ≥ 0.995 over the specified range. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%. |
| Accuracy | The closeness of test results to the true value, typically assessed by spike/recovery studies. | Recovery of 80-120% at three concentration levels. |
| Precision | The degree of agreement among individual test results (repeatability, intermediate precision). | RSD ≤ 5% for LOQ, ≤ 2% for higher concentrations. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Results remain within specifications when parameters (e.g., flow rate, temp) are slightly varied. |
Conclusion
Both Gas Chromatography with ECD or MS detection and Reverse-Phase HPLC with UV detection following a two-step derivatization are robust and reliable methods for the quantification of this compound.
-
GC-ECD/MS is the more direct and highly sensitive approach, ideal for volatile-compatible matrices where minimal sample preparation is desired.
-
HPLC-UV with derivatization is a versatile alternative, particularly powerful for complex or non-volatile matrices, as it enhances both sensitivity and selectivity by shifting the detection wavelength to a cleaner region of the spectrum.
The selection of the optimal method requires consideration of the specific analytical needs, regulatory requirements, and laboratory capabilities. Both methods, when properly validated, can provide accurate and precise data critical for research, development, and quality control.[9][10][11]
References
- 1. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 7. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS | Bulletin news in New Science Society International Scientific Journal [newarticle.ru]
- 10. researchgate.net [researchgate.net]
- 11. demarcheiso17025.com [demarcheiso17025.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichlorobenzyl Bromide
Welcome to the technical support center for the synthesis of 2,3-Dichlorobenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthesis, improve yields, and overcome common challenges.
The primary and most established method for synthesizing this compound is through the free-radical bromination of 2,3-dichlorotoluene. The Wohl-Ziegler reaction, which typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, is a cornerstone of this process.[1][2] This guide will focus on troubleshooting this widely used method and its variations.
Core Principles: The Wohl-Ziegler Reaction
Understanding the mechanism of the Wohl-Ziegler reaction is fundamental to troubleshooting its application in the synthesis of this compound. This reaction proceeds via a free-radical chain mechanism.[3][4] A low concentration of bromine radicals is generated, which selectively abstracts a hydrogen atom from the benzylic position of 2,3-dichlorotoluene. The resulting resonance-stabilized benzylic radical then reacts with a bromine source to form the desired product.
Troubleshooting Guide
Issue 1: The reaction fails to initiate or proceeds very slowly.
Possible Causes:
-
Inactive Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) may have degraded due to improper storage or age.
-
Insufficient Energy Input: Radical initiation requires an energy source, typically heat or UV light, to generate the initial radicals.
-
Presence of Radical Inhibitors: Contaminants in the starting materials or solvent can act as radical scavengers, quenching the chain reaction.
Solutions:
-
Verify Initiator Activity: Use a fresh batch of the radical initiator. AIBN (2,2'-azobis(2-methylpropionitrile)) or dibenzoyl peroxide are commonly used.[5] Ensure it has been stored correctly, typically in a cool, dark place.
-
Optimize Initiation Conditions:
-
Thermal Initiation: Ensure the reaction temperature is appropriate for the chosen initiator. For AIBN, the reaction is typically heated to around 80 °C.
-
Photochemical Initiation: If using UV light, ensure the lamp is functioning correctly and is of the appropriate wavelength to induce homolytic cleavage of the bromine source.
-
-
Purify Starting Materials:
-
Consider the Quality of NBS: In some cases, crude NBS can give better yields in Wohl-Ziegler reactions as it may contain traces of bromine that aid in initiation.[5] However, for reproducible results, using freshly recrystallized NBS is often recommended to avoid side reactions.[5]
Issue 2: Low yield of this compound with significant recovery of starting material.
Possible Causes:
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of NBS to 2,3-dichlorotoluene can lead to incomplete conversion.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Poor Solubility of NBS: NBS has low solubility in some organic solvents, which can limit its availability for the reaction.
Solutions:
-
Adjust Stoichiometry: A slight excess of NBS (e.g., 1.1 equivalents) is often used to ensure complete consumption of the starting material.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.[6][7] Continue the reaction until the starting material is consumed.
-
Solvent Choice: Select a solvent in which NBS has reasonable solubility at the reaction temperature. While carbon tetrachloride is effective, acetonitrile is a viable and safer alternative.[3]
Issue 3: Formation of significant side products, particularly 2,3-dichloro-1-(dibromomethyl)benzene and ring-brominated isomers.
Possible Causes:
-
Over-bromination: The desired product, this compound, can undergo a second bromination at the benzylic position to form the dibrominated byproduct. This is a common issue in Wohl-Ziegler reactions.[1]
-
Ionic Bromination: High concentrations of bromine (Br₂) can lead to electrophilic aromatic substitution on the benzene ring, resulting in ring-brominated isomers.
Solutions:
-
Control the Bromine Concentration: The key advantage of using NBS is that it maintains a low, steady concentration of bromine radicals and molecular bromine, which favors benzylic bromination over other pathways.[3][8]
-
Avoid adding a large excess of NBS.
-
Ensure the reaction is well-stirred to prevent localized high concentrations of reagents.
-
-
Use of Additives: In some cases, adding a scavenger for HBr, which can catalyze ionic bromination, may be beneficial.
-
Alternative Brominating Agents: For substrates prone to ring bromination, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a Lewis acid like ZrCl₄ has been shown to prevent competing aromatic bromination.[1]
-
Purification: If side products are formed, they will need to be removed during workup and purification (see FAQ section below).
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the crude this compound?
A1: Purification typically involves several steps:
-
Removal of Succinimide: After the reaction, the byproduct succinimide is insoluble in many nonpolar organic solvents and can be removed by filtration.
-
Aqueous Workup: The filtrate should be washed with water to remove any remaining water-soluble impurities. A wash with a dilute aqueous solution of sodium bicarbonate or sodium thiosulfate can help to remove any unreacted bromine or acidic byproducts.
-
Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Final Purification:
-
Recrystallization: this compound is a low-melting solid, and recrystallization from a suitable solvent (e.g., hexanes) can be an effective purification method.
-
Column Chromatography: For removing closely related impurities like the dibrominated byproduct, column chromatography on silica gel using a nonpolar eluent system (e.g., hexane/ethyl acetate) is often effective.[9]
-
Vacuum Distillation: If the product is thermally stable enough, vacuum distillation can be used for purification.
-
Q2: My product appears to be decomposing during storage. How can I prevent this?
A2: Benzyl bromides can be lachrymatory and are often sensitive to moisture and light.[10]
-
Moisture Sensitivity: this compound is moisture-sensitive and can hydrolyze to 2,3-dichlorobenzyl alcohol.[10] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
-
Light Sensitivity: Store the product in a dark or amber-colored bottle to prevent photochemical decomposition.
-
Temperature: Storage in a refrigerator is recommended to minimize degradation.[11]
Q3: Are there greener alternatives to the traditional Wohl-Ziegler reaction conditions?
A3: Yes, concerns over the use of halogenated solvents and hazardous reagents have led to the development of more environmentally friendly methods. One promising approach is the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as the bromine source, often under photocatalytic conditions. This method offers the advantage of having water as the only byproduct.[12][13] Performing this reaction in a microchannel reactor can further enhance safety and efficiency.[12][13]
Q4: How can I confirm the purity and identity of my synthesized this compound?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of the product and identifying impurities. The benzylic protons of this compound will have a characteristic chemical shift.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and identify the molecular weight of the product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing purity and quantifying the amounts of different components in the reaction mixture.[6][7]
-
Melting Point: The melting point of pure this compound is reported to be in the range of 29-32°C.[14] A broad or depressed melting point can indicate the presence of impurities.
Experimental Protocols & Data
Table 1: Typical Reaction Parameters for Wohl-Ziegler Bromination of 2,3-Dichlorotoluene
| Parameter | Recommended Condition | Rationale |
| Solvent | Carbon Tetrachloride (traditional), Acetonitrile (safer alternative) | CCl₄ is non-reactive, but toxic. Acetonitrile is a good alternative with better solubility for NBS.[3] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, controlled concentration of bromine, minimizing side reactions.[8] |
| Initiator | AIBN or Benzoyl Peroxide | Decomposes upon heating to generate free radicals that initiate the chain reaction. |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS per equivalent of 2,3-dichlorotoluene | A slight excess of NBS can drive the reaction to completion. |
| Temperature | Reflux (typically ~80°C for AIBN in CCl₄ or acetonitrile) | Provides the necessary energy for radical initiation. |
| Initiation Source | Heat or UV light | To start the free-radical chain reaction. |
Step-by-Step Protocol for Wohl-Ziegler Bromination
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagents: Charge the flask with 2,3-dichlorotoluene and the chosen solvent (e.g., acetonitrile).
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.
-
Addition of NBS and Initiator: Add N-Bromosuccinimide (1.1 eq.) and the radical initiator (e.g., AIBN, 0.05 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the precipitated succinimide and wash the solid with a small amount of the reaction solvent.
-
Combine the filtrates and wash with water, followed by a dilute solution of sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizing the Process
Diagram 1: Wohl-Ziegler Reaction Mechanism
Caption: The free-radical chain mechanism of the Wohl-Ziegler bromination.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. labproinc.com [labproinc.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Side reactions and byproducts in the bromination of 2,3-dichlorotoluene
Welcome to the technical support resource for the bromination of 2,3-dichlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we address common experimental challenges, provide in-depth mechanistic explanations, and offer robust protocols to enhance the success of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to provide direct answers to problems you may be encountering at the bench.
Question 1: My reaction yield is very low, or the starting material is largely unreacted. What are the likely causes and how can I fix this?
Answer:
Low reactivity in the bromination of 2,3-dichlorotoluene is a common issue stemming from the electronically deactivated nature of the aromatic ring. The two chlorine atoms are electron-withdrawing groups, which reduce the nucleophilicity of the benzene ring, making it less susceptible to attack by the electrophile.[1][2]
Possible Causes & Recommended Solutions:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is essential for polarizing the bromine molecule, creating a potent electrophile (Br⁺).[2][3][4] If your catalyst is old, has been exposed to moisture, or is of poor quality, it will be ineffective.
-
Solution: Use a fresh, anhydrous Lewis acid catalyst. Iron filings can also be used, as they react in situ with bromine to form FeBr₃. Ensure all glassware is flame-dried or oven-dried before use to eliminate moisture.
-
-
Insufficient Activation: The energy barrier for the reaction is high due to the deactivated ring.
-
Solution: Consider gently heating the reaction. A moderate temperature increase (e.g., to 40-50 °C) can provide the necessary activation energy. However, be cautious, as excessive heat can promote side reactions. Alternatively, a more powerful activating system, such as using N-Bromosuccinimide (NBS) in the presence of a strong acid like concentrated H₂SO₄, can be employed for highly deactivated substrates.[5]
-
-
Poor Solvent Choice: The solvent can influence reaction rates.
-
Solution: While halogenated solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) are common, consider a solvent that may better facilitate the reaction without participating in it. Ensure the chosen solvent is anhydrous.
-
| Problem | Probable Cause | Recommended Solution |
| Low Conversion | 1. Inactive/moist catalyst | Use fresh, anhydrous Lewis acid (FeBr₃, AlCl₃). Flame-dry glassware. |
| 2. Deactivated substrate | Gently warm the reaction (40-50 °C). Monitor for side products. | |
| 3. Insufficient electrophilicity | Ensure proper stoichiometry of bromine and catalyst. |
Question 2: I'm observing a significant amount of a byproduct that appears to be 2,3-dichloro-1-(bromomethyl)benzene. Why is this happening and how do I favor ring bromination?
Answer:
You are observing benzylic bromination, a competing reaction that proceeds via a free-radical mechanism.[6][7] This pathway is favored under different conditions than the desired electrophilic aromatic substitution (EAS). The benzylic C-H bonds of the methyl group are weakened because the resulting benzyl radical is stabilized by resonance with the aromatic ring.[7][8]
Key Differentiators Between Reaction Pathways:
-
Electrophilic Aromatic Substitution (EAS): Favored by Lewis acid catalysts (FeBr₃, AlCl₃) and the absence of light. The catalyst creates a strong electrophile (Br⁺) that attacks the aromatic ring.[3][9]
-
Free-Radical Substitution (Benzylic): Favored by UV light, heat, or radical initiators (e.g., AIBN, benzoyl peroxide).[10][11] Reagents like N-Bromosuccinimide (NBS) are specifically designed to produce the low concentration of Br₂ needed for this pathway.[8]
Solutions to Promote Ring Bromination:
-
Exclude Light: Run the reaction in the dark by wrapping the flask in aluminum foil. Light can initiate the homolytic cleavage of Br₂ into bromine radicals, triggering the benzylic pathway.[11][12]
-
Use a Lewis Acid Catalyst: The primary role of a Lewis acid is to promote the EAS mechanism. Its presence strongly favors the formation of the bromonium ion needed for ring attack.[12][13]
-
Avoid Radical Initiators: Ensure no radical initiators are present in your reagents or introduced accidentally.
-
Control Temperature: While moderate heat can overcome the activation barrier for EAS, excessively high temperatures can favor radical chain reactions. Maintain a controlled temperature.
Diagram: Competing Bromination Pathways
Caption: Logical flow of the bromination of 2,3-dichlorotoluene.
Question 3: My analysis shows multiple ring-brominated isomers and/or di-brominated products. How can I improve selectivity?
Answer:
The formation of multiple isomers is governed by the directing effects of the substituents on the ring, while over-bromination is a result of reaction conditions being too harsh.
1. Controlling Isomeric Ratio (Regioselectivity):
The regioselectivity of the electrophilic attack is a balance of electronic and steric effects from the three existing substituents:
-
-CH₃ (Methyl): Activating, ortho-, para- director.
-
-Cl (Chloro): Deactivating, ortho-, para- director.
For 2,3-dichlorotoluene, the available positions are 4, 5, and 6.
-
Attack at C4: Para to the activating -CH₃ group and ortho to the C3-Cl. This is an electronically favored position.
-
Attack at C6: Ortho to the activating -CH₃ group and ortho to the C2-Cl. This position is electronically favorable but can be sterically hindered by the adjacent methyl and chloro groups.
-
Attack at C5: Meta to the -CH₃ group, making it the least electronically favored position for attack.
Therefore, a mixture of 4-bromo-2,3-dichlorotoluene and 6-bromo-2,3-dichlorotoluene is expected. Achieving perfect selectivity for one isomer is challenging. However, you can influence the ratio:
-
Steric Control: Using a bulkier Lewis acid-bromine complex might slightly favor attack at the less hindered C4 position.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity, as the transition state with the lowest activation energy will be more exclusively favored.
2. Preventing Over-bromination (Di-bromination):
The initial product, bromo-2,3-dichlorotoluene, is still susceptible to a second bromination, although it is more deactivated than the starting material.
-
Control Stoichiometry: Use a slight sub-stoichiometric amount or a 1:1 molar ratio of bromine to 2,3-dichlorotoluene.
-
Slow Addition: Add the bromine dropwise to the reaction mixture at a controlled temperature. This prevents a localized high concentration of bromine that can lead to rapid double bromination.
-
Monitor the Reaction: Use TLC or GC to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the formation of di-brominated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid catalyst for this reaction? A1: Anhydrous iron(III) bromide (FeBr₃) is the classic and most effective catalyst for brominations as it directly introduces the counter-ion for the reaction mechanism.[4] However, generating it in situ by adding a small amount of iron powder to the bromine and substrate is often more practical and ensures the catalyst is active. Anhydrous aluminum chloride (AlCl₃) is also effective but can sometimes lead to undesired side reactions or isomerizations.[1]
Q2: How should I purify the final product mixture? A2: The primary purification challenge is separating the constitutional isomers (e.g., 4-bromo vs. 6-bromo derivatives).
-
Workup: First, quench the reaction with a reducing agent solution (e.g., sodium bisulfite) to destroy excess bromine. Follow with a basic wash (e.g., sodium bicarbonate) to remove HBr, and then a brine wash.
-
Chromatography: Isomers will likely have very similar boiling points, making distillation difficult. Flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/DCM gradient) is the most effective method for separation.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexanes) can be an excellent final purification step to isolate a single isomer, provided the initial purity is high enough.
Q3: Can I use N-Bromosuccinimide (NBS) for this ring bromination? A3: Yes, but with caution. While NBS is primarily known as a reagent for benzylic bromination, it can be used for ring bromination of deactivated arenes when paired with a strong acid or other activators.[5][14] For instance, using NBS in concentrated sulfuric acid can effectively brominate deactivated rings. However, this method requires careful control to prevent unwanted side reactions due to the harsh acidic conditions. For this specific substrate, the traditional Br₂/FeBr₃ system is generally more reliable and easier to control.
Experimental Protocol: Synthesis of 4-Bromo-2,3-dichlorotoluene
This protocol is designed to favor the electrophilic aromatic substitution pathway.
Materials:
-
2,3-Dichlorotoluene
-
Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃) or Iron powder
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Bisulfite solution (NaHSO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Setup:
-
Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a gas trap (to capture HBr gas). Wrap the flask in aluminum foil to exclude light.
-
In the flask, dissolve 2,3-dichlorotoluene (1.0 eq) in anhydrous DCM.
-
Add the Lewis acid catalyst, FeBr₃ (0.05 eq).
Procedure:
-
In the dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of anhydrous DCM.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by adding saturated NaHSO₃ solution until the red/brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil/solid via flash column chromatography.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common bromination issues.
References
- 1. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 2. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 5. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. yufengchemicals.com [yufengchemicals.com]
- 12. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lewis acid catalyzed benzylic bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,3-Dichlorobenzyl Bromide
Welcome to the Technical Support Center for the purification of crude 2,3-Dichlorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical reagent. Our goal is to equip you with the knowledge to confidently obtain high-purity this compound for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. Common impurities include:
-
Unreacted Starting Materials: Such as 2,3-dichlorotoluene or 2,3-dichlorobenzyl alcohol.
-
Over-brominated Species: Primarily 2,3-dichlorobenzal bromide, which can form if the bromination reaction is not carefully controlled.
-
Hydrolysis Product: 2,3-Dichlorobenzyl alcohol, which can form if the product is exposed to moisture. Benzyl bromides are susceptible to hydrolysis due to the stability of the resulting benzylic carbocation.[1]
-
Residual Solvents: Solvents used in the synthesis and work-up, such as toluene or dichloromethane.[2]
Q2: My purified this compound is a dark or oily solid. What could be the cause?
A2: A dark or oily appearance in the final product typically indicates the presence of impurities that lower the melting point or are colored.[2][3] Potential causes include:
-
Residual Solvents: Incomplete removal of solvents can result in an oily product. Ensure the product is thoroughly dried under vacuum.
-
Significant Impurity Levels: High concentrations of byproducts can disrupt the crystal lattice, leading to an oily or low-melting solid. In such cases, a more rigorous purification method like column chromatography may be necessary.
-
Degradation: Exposure to high temperatures for extended periods or the presence of acidic or basic impurities can cause degradation of the product.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the purification process. A typical TLC system for this compound and its common impurities would involve a silica gel plate and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The components can be visualized under UV light. For quantitative analysis of the final product's purity, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice.[4][5][6]
Q4: What are the key safety precautions I should take when handling this compound?
A4: this compound is a lachrymator and is irritating to the skin, eyes, and respiratory tract.[7] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.
Recrystallization Issues
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Oily Product Instead of Crystalline Solid | 1. Presence of residual solvents.2. High concentration of impurities lowering the melting point. | 1. Ensure the product is thoroughly dried under vacuum.2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.3. If the product remains oily, column chromatography is the recommended purification method.[3] |
| Poor Recovery After Recrystallization | 1. The chosen solvent is too effective at dissolving the compound, even at low temperatures.2. Too much solvent was used.3. The cooling process was too rapid, leading to the co-precipitation of impurities. | 1. Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. A solvent screen is recommended.2. Use the minimum amount of hot solvent required to dissolve the crude product.3. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Product is Still Impure After Recrystallization | 1. The chosen solvent system does not effectively differentiate between the product and a key impurity.2. The impurity is present in a very high concentration. | 1. Try a different recrystallization solvent or a mixture of solvents.2. Consider a preliminary purification step, such as an aqueous wash to remove any acidic or basic impurities, before recrystallization.3. For closely related impurities, column chromatography will likely be more effective. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Poor Separation of Product and Impurities | 1. Inappropriate solvent system (mobile phase).2. Overloading of the column.3. Column channeling. | 1. Optimize the mobile phase using TLC to achieve good separation (a difference in Rf values of at least 0.2 is ideal).2. Ensure the amount of crude product loaded is appropriate for the size of the column (typically 1-2% of the silica gel weight).3. Pack the column carefully to ensure a homogenous stationary phase and avoid cracks or channels. |
| Product Elutes Too Quickly or Too Slowly | 1. The mobile phase is too polar or not polar enough. | 1. If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes in a hexanes/ethyl acetate system).2. If the product elutes too slowly (low Rf), increase the polarity of the mobile phase. |
| Tailing of the Product Peak | 1. The compound is interacting too strongly with the silica gel.2. The column is overloaded. | 1. Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds, though not typically necessary for benzyl bromides) to the mobile phase to reduce strong interactions with the silica.2. Load a smaller amount of the crude product onto the column. |
Detailed Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a suitable technique for purifying crude this compound that is already relatively pure (>85-90%).
1. Solvent Selection:
-
Perform small-scale solubility tests with various solvents to find a suitable system. Good starting points for benzyl bromides are non-polar to moderately polar solvents.
-
Recommended Solvents to Screen:
-
Heptane or Hexanes
-
Toluene
-
Mixtures of Heptane/Ethyl Acetate
-
Ethanol/Water
-
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or solvent mixture) until the solid just dissolves.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes before filtering hot through a fluted filter paper to remove the carbon.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Diagram of the Recrystallization Workflow:
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating this compound from a wider range of impurities, especially those with similar polarities.
1. Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): A good starting point is a mixture of hexanes (or heptane) and ethyl acetate. The optimal ratio should be determined by TLC. Aim for an Rf value of the product between 0.2 and 0.4 for good separation.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a chromatography column, ensuring there are no air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and then evaporating the solvent.
-
Carefully load the prepared sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase, applying gentle pressure (e.g., with a pump or inert gas).
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
5. Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Dry the final product under high vacuum to remove any trace amounts of solvent.
Diagram of the Column Chromatography Workflow:
Caption: Step-by-step workflow for flash column chromatography purification.
References
- 1. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 2. This compound | 57915-78-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound | 57915-78-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | 57915-78-3 | TCI EUROPE N.V. [tcichemicals.com]
- 7. Benzyl bromide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Alkylation with 2,3-Dichlorobenzyl Bromide
Welcome to the Technical Support Center for optimizing alkylation reactions using 2,3-Dichlorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their synthetic strategies. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of your experiments.
Introduction: The Chemistry of this compound
This compound is a versatile reagent for introducing the 2,3-dichlorobenzyl moiety onto various nucleophiles. As a primary benzylic halide, it is highly susceptible to nucleophilic substitution, primarily via an SN2 mechanism.[1] This high reactivity is advantageous but also presents challenges, such as over-alkylation and competing elimination reactions. This guide provides a structured approach to optimizing your reaction conditions to maximize yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during alkylation with this compound in a direct question-and-answer format.
Question 1: My reaction yield is low or the reaction is not proceeding to completion. What are the likely causes?
Low yields are a common frustration, often stemming from several interrelated factors.[2][3] A systematic approach is key to diagnosis.
Answer:
Several factors could be at play. Let's break them down:
-
Insufficient Nucleophilicity: The incoming nucleophile (amine, alcohol, thiol, etc.) may not be strong enough to displace the bromide efficiently. For neutral nucleophiles like amines or alcohols, deprotonation by a suitable base is essential to generate the more potent anionic form (amide or alkoxide).
-
Inappropriate Base: The base might be too weak to fully deprotonate the nucleophile, leading to a low concentration of the active species.[4] Conversely, a base that is too strong or sterically hindered can promote the E2 elimination side reaction, consuming your starting material.[5]
-
Suboptimal Solvent Choice: SN2 reactions are highly sensitive to the solvent.[6] Polar protic solvents (like ethanol or water) can form a "solvent cage" around the nucleophile through hydrogen bonding, severely hindering its ability to attack the electrophilic carbon.[7][8] This effect dramatically reduces the reaction rate.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate.[4] There is an optimal temperature range that balances reaction speed with the minimization of side products.
-
Reagent Quality: Ensure your this compound has not degraded (often indicated by discoloration). Solvents must be anhydrous, as water can hydrolyze the alkylating agent or interfere with the base.[3]
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting Decision Tree for Low Yields.
Question 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
The primary side products in these alkylations are typically from over-alkylation, elimination, or hydrolysis.
Answer:
Improving selectivity requires fine-tuning the balance between reaction components.
-
Over-Alkylation (for N-H or C-H alkylation): This occurs when the mono-alkylated product is more nucleophilic or has similarly acidic protons compared to the starting material, leading to a second alkylation.[9][10]
-
Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of this compound.[4] Adding the alkylating agent slowly to the solution of the deprotonated nucleophile can also help maintain a low concentration, favoring mono-alkylation. For N-alkylation of primary amines, using a large excess of the amine can statistically favor mono-alkylation.[9]
-
-
Elimination (E2 Reaction): This side reaction forms 2,3-dichloro-α-bromotoluene and is favored by strong, sterically hindered bases (like potassium tert-butoxide) and higher temperatures.[3]
-
Solution: Use a non-hindered base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or DBU.[11] Running the reaction at the lowest feasible temperature will also disfavor elimination.
-
-
Hydrolysis: this compound can react with trace amounts of water to form 2,3-dichlorobenzyl alcohol.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.[3]
-
Question 3: How can I accelerate a sluggish reaction without generating impurities?
Answer:
For slow reactions, consider these strategies before resorting to high temperatures:
-
Catalytic Potassium Iodide (KI): Add a catalytic amount (0.1 eq) of KI. The iodide ion is a superior nucleophile and leaving group. It will react with the benzyl bromide in situ to form the more reactive 2,3-dichlorobenzyl iodide, accelerating the SN2 reaction via the Finkelstein reaction.[12]
-
Phase-Transfer Catalysis (PTC): For reactions involving an inorganic base (like K₂CO₃ or NaOH) that is insoluble in the organic solvent, a phase-transfer catalyst is highly effective.[13] A catalyst like tetrabutylammonium bromide (TBAB) transports the nucleophilic anion (e.g., phenoxide, amide) from the solid or aqueous phase into the organic phase where the alkylating agent resides, dramatically increasing the reaction rate.[14][15] This often allows for milder conditions and the use of less expensive bases and solvents.[13]
The Principle of Phase-Transfer Catalysis
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Optimization of Reaction Parameters
A successful alkylation hinges on the careful selection of several key parameters.
Choosing the Right Base and Solvent System
The base and solvent work in concert. The ideal base should be strong enough to deprotonate the nucleophile without promoting side reactions. The solvent must dissolve the reactants and favor the SN2 mechanism.[6]
| Parameter | Recommendation for SN2 with this compound | Rationale |
| Base Selection | N-Alkylation: K₂CO₃, Cs₂CO₃, DBU, NaH.[11][16] O-Alkylation: NaH, K₂CO₃.[17] S-Alkylation: K₂CO₃, Guanidinium Carbonate.[18] | K₂CO₃ and Cs₂CO₃ are effective and easy to handle. NaH is a strong, non-nucleophilic base ideal for forming alkoxides and amides. DBU is a strong, non-nucleophilic organic base soluble in many organic solvents. |
| Solvent Selection | Polar Aprotic Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone.[3] | These solvents solvate the counter-cation of the nucleophile but leave the nucleophilic anion "naked" and highly reactive, accelerating the SN2 reaction.[7] DMF and DMSO are particularly effective at dissolving a wide range of reagents. |
| Avoid | Polar Protic Solvents: Water, Methanol, Ethanol. | These solvents will solvate and deactivate the nucleophile through hydrogen bonding, drastically slowing the reaction rate.[8] |
| Phase-Transfer | Solvents: Toluene, Dichloromethane (use with caution).[19] Catalysts: Tetrabutylammonium Bromide (TBAB), Aliquat 336.[14][20] | PTC allows the use of inexpensive inorganic bases with non-polar organic solvents, offering a greener and often more efficient alternative.[13] |
Experimental Protocols
The following are generalized, starting-point protocols. Optimization of stoichiometry, temperature, and reaction time is crucial for each specific substrate.
Protocol 1: General Procedure for N-Alkylation
This protocol is suitable for the alkylation of a primary or secondary amine.
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.2 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, DMF).
-
Base Addition: Add a powdered, anhydrous base (e.g., K₂CO₃, 2.0 equivalents). Stir the suspension vigorously.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring amine/base suspension at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[16]
-
Work-up: Upon completion, cool the reaction to room temperature. Filter off the inorganic base. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[21]
Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol is suitable for the alkylation of a phenol or alcohol.
-
Setup: To an oven-dried flask under an inert atmosphere, add the alcohol/phenol (1.1 equivalents) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[17]
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous NH₄Cl solution at 0 °C. Extract the product with ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[21]
Frequently Asked Questions (FAQs)
Q1: Can I use 2,3-Dichlorobenzyl chloride instead of the bromide?
A: Yes, but the reaction will be significantly slower. The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). To compensate, you will likely need more forcing conditions: higher temperatures, longer reaction times, or the addition of a catalyst like sodium iodide or potassium iodide to facilitate an in situ halide exchange (Finkelstein reaction).[12]
Q2: My product is an oil and won't crystallize. What should I do for purification?
A: If your product is a persistent oil, column chromatography is the recommended method of purification.[21] Ensure you develop a good solvent system using TLC first to get adequate separation of your product from starting materials and byproducts. If the oil is high-boiling, distillation under high vacuum might be an option, but chromatography is generally more reliable for complex molecules.
Q3: The product from my N-alkylation is a secondary amine. How do I prevent it from reacting further to form a tertiary amine?
A: The secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation.[9] To favor mono-alkylation, use a large excess of the primary amine (3-10 equivalents). This ensures that the this compound is more likely to encounter and react with a molecule of the starting amine rather than the product. The unreacted primary amine can then be removed during work-up or by chromatography.
Q4: What is the purpose of using cesium carbonate (Cs₂CO₃) over the more common potassium carbonate (K₂CO₃)?
A: Cesium carbonate is more soluble in many organic solvents than potassium carbonate. This increased solubility leads to a higher concentration of the active base in the solution, which can accelerate the reaction.[2] Additionally, the larger, "softer" cesium cation is thought to coordinate less tightly with the anionic nucleophile, making the nucleophile more reactive. It is often used to promote challenging or sluggish alkylations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 20. phasetransfer.com [phasetransfer.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Storage and Handling of 2,3-Dichlorobenzyl Bromide
Welcome to the technical support center for 2,3-Dichlorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, you will find in-depth answers to frequently asked questions and troubleshooting guidance for issues that may arise during storage and handling. Our recommendations are grounded in established chemical principles and best practices to support the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
For optimal long-term stability, this compound should be stored in a cool environment, ideally at temperatures between 2°C and 8°C. Some suppliers recommend storage at room temperature, which is acceptable for short periods. However, elevated temperatures can accelerate decomposition pathways, particularly hydrolysis and potential polymerization. It is crucial to avoid temperature fluctuations and exposure to high heat sources.
Q2: The product information mentions that this compound is moisture-sensitive. What precautions should I take?
This compound is susceptible to hydrolysis in the presence of water, which can lead to the formation of 2,3-dichlorobenzyl alcohol and hydrobromic acid.[1] To mitigate this, always handle the compound in a dry, well-ventilated area, preferably in a fume hood with controlled humidity.[1] When not in use, the container should be tightly sealed.[1] For long-term storage, it is best practice to store it under an inert atmosphere, such as argon or nitrogen, to displace any moisture-laden air.
Q3: I've noticed a slight discoloration in my stored this compound. What could be the cause?
Discoloration, often a yellowish or brownish tint, can be an indicator of decomposition. This is frequently a result of exposure to light, which can induce photolytic degradation and the formation of colored impurities.[2] It can also be a sign of slow decomposition due to trace amounts of moisture or air. If you observe a significant color change, it is advisable to assess the purity of the compound before use.
Q4: What type of container is best for storing this compound?
This compound is typically supplied in amber glass bottles to protect it from light. Glass is generally a good choice for storage as it is inert.[3] Ensure the container has a tight-fitting cap, preferably with a PTFE liner, to prevent moisture ingress. Avoid storing it in containers made of materials that can be corroded by acids, such as certain metals, as trace amounts of hydrobromic acid can form upon hydrolysis.[3]
Troubleshooting Guide
Issue 1: Decreased Reactivity or Inconsistent Experimental Results
-
Possible Cause: Decomposition of this compound. Over time, even under recommended storage conditions, slow degradation can occur, reducing the concentration of the active reagent.
-
Troubleshooting Steps:
-
Purity Assessment: Before use, especially if the compound has been stored for an extended period, it is crucial to verify its purity. This can be done using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Visual Inspection: Check for any significant discoloration or the presence of solid precipitates, which could indicate degradation products.
-
Fresh Reagent: If decomposition is suspected, it is best to use a fresh, unopened container of the reagent to ensure the reliability of your experimental results.
-
Issue 2: Formation of an Acidic Environment in the Storage Container
-
Possible Cause: Hydrolysis of this compound, leading to the formation of hydrobromic acid (HBr).
-
Troubleshooting Steps:
-
Handle with Care: When opening the container, be aware of the potential for corrosive fumes. Always handle it in a well-ventilated fume hood.
-
Inert Atmosphere: If you plan to store the reagent for a long time after opening, consider flushing the headspace of the container with an inert gas like argon or nitrogen before resealing to minimize further moisture exposure.
-
Material Compatibility: Ensure that any spatulas or other tools used to handle the compound are made of inert materials to avoid corrosion.
-
Understanding and Preventing Decomposition Pathways
The stability of this compound is primarily threatened by two main decomposition pathways: hydrolysis and photolysis. Understanding the mechanisms of these processes is key to preventing them.
Hydrolysis
Benzyl bromides can undergo nucleophilic substitution reactions with water. The electron-withdrawing nature of the two chlorine atoms on the benzene ring influences the reaction mechanism, which can proceed via an S\N2 pathway.
Caption: Hydrolysis of this compound via an S\N2 mechanism.
To prevent hydrolysis, it is imperative to store this compound in a dry environment and minimize its exposure to atmospheric moisture.
Photolysis
Exposure to light, particularly UV radiation, can cause the homolytic cleavage of the carbon-bromine bond, generating a benzyl radical and a bromine radical. These highly reactive species can then participate in a variety of secondary reactions, leading to the formation of impurities and a decrease in the purity of the starting material.
Caption: Photolytic decomposition of this compound.
Storing the compound in amber or opaque containers and in a dark location is the most effective way to prevent photolytic degradation.
Recommended Protocols
Protocol for Long-Term Storage
-
Container: Ensure the this compound is in its original amber glass bottle with a tightly sealed cap.
-
Inert Atmosphere: For optimal stability, carefully flush the headspace of the container with a gentle stream of dry argon or nitrogen for 30-60 seconds.
-
Sealing: Tightly reseal the container immediately after flushing. For added protection, wrap the cap and neck of the bottle with Parafilm®.
-
Storage Location: Place the sealed container in a refrigerator dedicated to chemical storage, maintaining a temperature between 2°C and 8°C.
-
Documentation: Clearly label the container with the date it was received and the date it was opened.
Protocol for Purity Assessment by HPLC
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A typical starting point could be 50% B, increasing to 80-90% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve approximately 1 mg/mL of this compound in acetonitrile. |
References
- 1. 2,6-Dichlorobenzyl bromide(20443-98-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
How to remove impurities from 2,3-Dichlorobenzyl bromide reactions
Welcome to the technical support center for handling 2,3-Dichlorobenzyl Bromide. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in purifying this critical synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific needs.
Introduction: The Challenge of Purity
This compound is a highly reactive alkylating agent, valuable in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity, however, is a double-edged sword. The same properties that make it a useful electrophile also render it susceptible to side reactions and degradation, leading to a variety of impurities that can complicate downstream applications. This guide provides a structured approach to identifying and removing these impurities, ensuring the high purity required for successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction?
Understanding the potential impurities is the first step toward effective purification. The impurities you encounter will depend on your synthetic route, typically the radical bromination of 2,3-dichlorotoluene.
The benzylic C-H bonds are weaker than other alkyl C-H bonds, making them susceptible to radical abstraction, which is the basis for benzylic bromination.[1] The reaction is commonly performed using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light.[2][3]
Table 1: Common Impurities and Their Origins
| Impurity | Chemical Name | Source / Reason for Formation | Impact on Purification |
| Unreacted Starting Material | 2,3-Dichlorotoluene | Incomplete reaction. | Less polar than the product. Separable by chromatography or careful distillation. |
| Over-Bromination Product | 2,3-Dichlorobenzal bromide | Excess brominating agent or prolonged reaction time. | More polar than the product. Requires chromatographic separation. |
| Hydrolysis Product | 2,3-Dichlorobenzyl alcohol | Reaction with trace moisture during the reaction or work-up. Benzyl bromides are highly susceptible to hydrolysis.[4] | Significantly more polar than the product due to the hydroxyl group. Easily separated by chromatography. |
| Oxidation Product | 2,3-Dichlorobenzaldehyde | Oxidation of the benzylic position, which can occur under radical conditions or upon exposure to air. | Polarity is similar to the product, but can be removed with a bisulfite wash. |
| Reagent Byproduct | Succinimide | Formed from NBS during the bromination reaction. | Highly polar and water-soluble. Removed with a simple aqueous wash. |
| Isomeric Impurities | e.g., 3,4-Dichlorobenzyl bromide | Impurities present in the 2,3-dichlorotoluene starting material.[5] | Very difficult to separate due to similar physical properties. Requires high-efficiency chromatography or starting with pure material. |
Q2: My crude product is a dark oil or discolored solid. What causes this and how can I fix it?
Discoloration is common and typically arises from trace impurities, often highly conjugated or polymeric materials formed from minor side reactions. Bromine (Br₂) itself can also impart a yellow or brown color if present in excess.
Troubleshooting Color:
-
Aqueous Wash: A wash with a mild reducing agent solution, such as aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), can quench and remove residual Br₂.
-
Activated Carbon: For stubborn coloration, treating a solution of the crude product with a small amount of activated carbon followed by filtration through Celite® or a syringe filter can effectively adsorb many color-causing impurities. Use this method judiciously, as it can also adsorb some of your product, leading to yield loss.
Q3: How can I quickly assess the purity and identify the main impurities in my crude sample?
A rapid purity assessment is crucial for choosing the right purification strategy.
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method. Use a non-polar solvent system like Hexane/Ethyl Acetate or Hexane/Dichloromethane. The desired product, this compound, is moderately polar. You can expect to see less polar spots (starting material) and more polar spots (alcohol, dibromide) relative to your product. Staining with potassium permanganate can help visualize non-UV active impurities.
-
¹H NMR Spectroscopy: A quick NMR of the crude material can provide quantitative information. Look for the characteristic benzylic CH₂Br singlet (around 4.5-4.7 ppm). The presence of a CH₃ singlet (around 2.4 ppm) indicates unreacted starting material, while a CH₂OH singlet (around 4.7-4.8 ppm) and a broad OH peak suggest the hydrolysis product. An aldehyde proton (around 10 ppm) would indicate the benzaldehyde impurity.
Q4: When should I choose recrystallization over column chromatography?
The choice depends on the physical state of your crude product and its approximate purity.
-
Choose Column Chromatography when:
-
The product is an oil.
-
The product is a solid but contains significant amounts of multiple impurities with different polarities.
-
You need to separate impurities with very similar polarity to your product (e.g., over-brominated species).
-
-
Choose Recrystallization when:
-
The product is a solid.
-
The crude product is already >85-90% pure based on NMR or TLC analysis.
-
The impurities have different solubility profiles from the product in a given solvent system. It is an excellent final polishing step to achieve high purity and obtain crystalline material.
-
Troubleshooting & Purification Protocols
This section provides detailed, step-by-step guides for common purification workflows.
Decision Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification method.
Caption: Purification strategy decision tree.
Guide 1: Standard Aqueous Work-up Protocol
Objective: To remove water-soluble impurities such as succinimide and inorganic salts. This is the first essential step after stopping the reaction.
Protocol:
-
Quench Reaction: Cool the reaction mixture to room temperature. If the reaction was run in a solvent like CCl₄ or cyclohexane, dilute it with an equal volume of a solvent suitable for extraction, like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer: Transfer the organic mixture to a separatory funnel.
-
Water Wash: Add an equal volume of deionized water. Shake the funnel gently at first (to avoid emulsions), then more vigorously. Allow the layers to separate and discard the aqueous (bottom) layer if using EtOAc or the top layer if using DCM.
-
Optional Bisulfite Wash: To remove excess bromine or aldehyde impurities, wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.[6]
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Guide 2: Purification by Flash Column Chromatography
Objective: To separate the target compound from impurities with different polarities. This is the most versatile purification technique.
Protocol:
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane). Pack a column of appropriate size.
-
Sample Loading: Dissolve the crude product from the work-up in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry loading). This technique generally provides better separation than loading the sample as a solution (wet loading).
-
Elution:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is a good starting point. Begin with 100% Hexane and gradually increase the percentage of Ethyl Acetate.
-
Typical Elution Order (from first to last):
-
2,3-Dichlorotoluene (least polar)
-
This compound (Product)
-
2,3-Dichlorobenzal bromide
-
2,3-Dichlorobenzaldehyde
-
2,3-Dichlorobenzyl alcohol (most polar)
-
-
-
Monitoring: Monitor the column fractions by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent under reduced pressure.
Table 2: Chromatography Solvent System Guide
| Solvent System | Ratio (v/v) | Typical Application |
| Hexane / Ethyl Acetate | 98:2 to 90:10 | Good general-purpose system for separating all common impurities. |
| Hexane / Dichloromethane | 95:5 to 80:20 | Offers different selectivity. Can be useful if co-elution occurs with the Hex/EtOAc system. |
Guide 3: Purification by Recrystallization
Objective: To obtain a highly pure, crystalline product from a crude solid that is already relatively pure.
Protocol:
-
Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble or remain in solution upon cooling.
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Workflow Visualization: Column Chromatography
Caption: Standard workflow for flash column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. This compound | 57915-78-3 [chemicalbook.com]
- 5. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 8. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for Enhanced Reactivity of 2,3-Dichlorobenzyl Bromide
Welcome to the technical support center dedicated to navigating the catalytic landscape for 2,3-Dichlorobenzyl bromide. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the chemical modification of this versatile, yet sometimes challenging, reagent. Our focus is on providing not just protocols, but the underlying chemical rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
General Reactivity
Q1: How do the dichloro-substituents on this compound affect its reactivity compared to unsubstituted benzyl bromide?
A1: The two chlorine atoms on the aromatic ring of this compound significantly influence its reactivity, primarily through their strong electron-withdrawing inductive effects. This electronic pull decreases the electron density at the benzylic carbon. Consequently, in nucleophilic substitution reactions that proceed through an SN1-like mechanism, the formation of a carbocation intermediate is destabilized, potentially slowing down the reaction rate compared to unsubstituted benzyl bromide. Conversely, for SN2 reactions, the electron-deficient nature of the benzylic carbon can make it more susceptible to nucleophilic attack. However, the ortho-chloro substituent can introduce steric hindrance, which may impede the approach of bulky nucleophiles. In the context of palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of the chlorine atoms generally accelerates the oxidative addition step, a key process in these catalytic cycles.
Troubleshooting and Optimization Guides
This section is designed to address specific issues you may encounter during your experiments with this compound, categorized by reaction type.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. However, catalyst selection is critical for success, especially with a substituted substrate like this compound.
Issue: Low yield or failed Suzuki-Miyaura coupling with this compound and an arylboronic acid.
Root Cause Analysis & Solutions:
-
Catalyst and Ligand Choice: The selection of the palladium source and, more importantly, the phosphine ligand is paramount. Electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition of less reactive bromides and facilitate the subsequent reductive elimination.[1] For sterically hindered or electron-deficient substrates, standard ligands like triphenylphosphine (PPh₃) may be insufficient.
-
Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can influence the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For challenging couplings, stronger bases might be required, but this needs to be balanced with the stability of your substrates.
-
Solvent System: A mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution of the base is typically used. The solvent system must be able to dissolve both the organic and inorganic components of the reaction.
Catalyst & Ligand Recommendations for Suzuki-Miyaura Coupling
| Catalyst System | Ligand Type | Key Characteristics & When to Use | Illustrative Yield Range |
| Pd(PPh₃)₄ | Monodentate, less bulky | A good starting point for simple, unhindered substrates. May be less effective for this compound. | 40-60% |
| Pd(OAc)₂ + SPhos | Buchwald Ligand (Biarylphosphine) | Electron-rich and bulky, excellent for hindered aryl bromides and promotes fast reductive elimination. | 85-95% |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | Offers good stability to the palladium center. Effective for a broad range of substrates.[2] | 70-90% |
| Pd₂(dba)₃ + XPhos | Buchwald Ligand (Biarylphosphine) | Highly active catalyst system, often effective at lower catalyst loadings and room temperature for some substrates. | 90-98% |
Illustrative yields are based on typical outcomes for similar substituted benzyl bromides and may require optimization for this compound.
Workflow for Suzuki-Miyaura Catalyst Screening:
Caption: A logical workflow for troubleshooting and optimizing Suzuki-Miyaura coupling reactions.
Issue: My Sonogashira coupling of this compound with a terminal alkyne is sluggish and gives a poor yield.
Root Cause Analysis & Solutions:
-
Catalyst System (Palladium and Copper): The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[3] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the terminal alkyne.
-
Copper-Free Conditions: In some cases, especially with sensitive substrates, copper-free Sonogashira coupling can be advantageous to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts. This often requires the use of more sophisticated phosphine ligands.
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system.
Catalyst Recommendations for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Key Considerations |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF/Toluene | The classical and a good starting point. |
| Pd(OAc)₂ + P(t-Bu)₃ | None (Copper-free) | Cs₂CO₃ | Dioxane | For substrates sensitive to copper or to avoid Glaser coupling. |
| PdCl₂(dppf) | CuI | DIPA | DMF | A robust system for a variety of substrates. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent (e.g., degassed THF) and the base (e.g., degassed triethylamine).
-
Add this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride to remove the copper catalyst.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Issue: The Heck reaction between this compound and my alkene is not proceeding, or I am observing side products.
Root Cause Analysis & Solutions:
-
Catalyst Precursor and Ligands: Palladium(II) sources like Pd(OAc)₂ are commonly used as pre-catalysts, which are reduced in situ to the active Pd(0) species.[4][5] The choice of phosphine ligand is critical, with bulkier ligands often favoring the desired reaction pathway. For electron-deficient benzyl bromides, electron-rich ligands can enhance the rate of oxidative addition.
-
Base and Additives: An inorganic base like K₂CO₃ or an organic base like triethylamine is required to neutralize the HBr generated. In some cases, additives like tetrabutylammonium bromide (TBAB) can stabilize the palladium catalyst and improve yields.[3]
-
Potential Side Reaction (β-Hydride Elimination): While less common with benzyl halides compared to alkyl halides, if the coupling partner has β-hydrogens, β-hydride elimination can be a competing pathway. Using ligands that promote rapid reductive elimination can minimize this.
Recommended Heck Reaction Conditions
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF or NMP | 100-120 |
| Pd(OAc)₂ | P(o-tolyl)₃ | Triethylamine | Acetonitrile | 80-100 |
| Pd₂(dba)₃ | None (ligandless for activated alkenes) | NaOAc | DMA | 120-140 |
Nucleophilic Substitution Reactions
For nucleophilic substitution reactions with this compound, phase-transfer catalysis is a highly effective technique to bring together reactants from different phases.
Issue: My etherification reaction between this compound and a phenol under basic conditions is slow and gives a low yield.
Root Cause Analysis & Solutions:
-
Phase-Transfer Catalyst (PTC) Choice: The efficiency of the reaction is highly dependent on the choice of the phase-transfer catalyst. The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the nucleophile (e.g., phenoxide) from the aqueous phase to the organic phase where the this compound resides.[6]
-
Solvent and Base Concentration: A biphasic system (e.g., toluene and aqueous NaOH) is commonly used. The concentration of the base can influence the reaction rate, but excessively high concentrations can lead to side reactions like dehydrobromination.[7]
-
Side Reaction (Dehydrobromination): Strong bases can promote the elimination of HBr from the benzyl bromide, leading to the formation of a styrene derivative. Using a milder base or controlling the temperature can mitigate this.
Recommended Phase-Transfer Catalysts for Etherification
| Catalyst | Catalyst Type | Typical Loading (mol%) | Key Features |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 1-5 | A common and cost-effective PTC. |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Quaternary Ammonium Salt | 1-5 | Often used and effective for a wide range of reactions. |
| Aliquat® 336 | Quaternary Ammonium Salt | 1-5 | Highly lipophilic, good for transferring a variety of anions. |
Workflow for Optimizing Phase-Transfer Catalyzed Etherification:
Caption: A step-by-step workflow for optimizing a phase-transfer catalyzed etherification reaction.
Friedel-Crafts Alkylation
Issue: My Friedel-Crafts alkylation of an aromatic compound with this compound is resulting in a complex mixture of products and low yield of the desired product.
Root Cause Analysis & Solutions:
-
Catalyst Choice: Strong Lewis acids like AlCl₃ are typically used, but they can also promote side reactions.[8] Milder Lewis acids such as FeCl₃ or solid acid catalysts may offer better selectivity.[9]
-
Polyalkylation: The initial alkylation product can be more reactive than the starting aromatic compound, leading to the addition of multiple benzyl groups. Using a large excess of the aromatic substrate can minimize this side reaction.[10]
-
Isomerization: While less of a concern with a benzylic substrate compared to a simple alkyl halide, strong Lewis acids can sometimes cause isomerization of the substituents on the aromatic ring.
Recommended Lewis Acid Catalysts for Friedel-Crafts Alkylation
| Catalyst | Strength | Key Considerations |
| AlCl₃ | Strong | Highly active, but can lead to polyalkylation and isomerization.[8][11] |
| FeCl₃ | Moderate | Often provides better selectivity and is less harsh than AlCl₃.[11] |
| ZnCl₂ | Mild | Useful for activated aromatic substrates. |
| Solid Acids (e.g., Zeolites) | Mild to Strong | Offer advantages in terms of catalyst recovery and reuse. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Safely Managing Exothermic Reactions with 2,3-Dichlorobenzyl Bromide
This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 2,3-Dichlorobenzyl bromide. As a highly reactive benzylic halide, its utility in synthesis is matched by its potential for hazardous exothermic reactions. This document provides in-depth, field-proven insights and troubleshooting protocols designed to ensure experimental success and, most importantly, laboratory safety. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed, safe decisions during your work.
Section 1: Critical Safety & Hazard Assessment (EHS First)
Safe science is smart science. Before handling this compound, a thorough understanding of its intrinsic hazards is non-negotiable.
Q1: What are the primary hazards associated with this compound?
A1: According to its Safety Data Sheets (SDS), this compound is a hazardous substance with multiple risk factors.[1][2] It is classified as acutely toxic if swallowed and causes severe skin burns and serious eye damage.[2][3] It is also very toxic to aquatic life with long-lasting effects.[2] As a lachrymator, it can cause tearing and irritation upon exposure to its vapors.[4]
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [3] |
| Serious Eye Damage | H318 | Causes serious eye damage | [3] |
| Aquatic Toxicity (Chronic) | H410 | Very toxic to aquatic life with long lasting effects | [2] |
Q2: What is a thermal runaway, and why is it a significant concern with this reagent?
A2: A thermal runaway is a hazardous condition where an exothermic reaction goes out of control. The reaction rate increases with temperature, which in turn generates heat at a rate faster than it can be dissipated by the cooling system.[5][6] This creates a positive feedback loop, leading to a rapid, exponential increase in temperature and pressure, potentially causing reactor failure, explosion, or fire.[7] Reactions involving benzyl halides, such as Friedel-Crafts alkylations or substitutions with strong nucleophiles, are often highly exothermic.[8] The reactivity of the benzylic C-Br bond, which is prone to forming a stabilized benzylic carbocation, is a key factor contributing to this risk.[9][10][11]
Q3: What are the mandatory personal protective equipment (PPE) and engineering controls?
A3: All work with this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4][12] Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles and a full-face shield.[12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after.[13]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[14] An eyewash station and safety shower must be immediately accessible.[4]
Section 2: Pre-Reaction Planning & Setup
Thorough planning is the most effective tool for preventing uncontrolled exotherms.
Q1: How should I design my experiment to proactively mitigate exothermic risk?
A1: The key is to ensure the rate of heat removal always exceeds the rate of heat generation.
-
Start Small: Conduct initial trials on a small scale (e.g., 1-5 mmol) to characterize the reaction's thermal profile.
-
Reverse Addition: If reacting with a potent nucleophile or Lewis acid, add the this compound solution slowly (dropwise) to the other reagents, rather than the other way around. This keeps the reactive bromide as the limiting reagent at any given moment.
-
Use Dilute Solutions: Working with more dilute solutions increases the total thermal mass of the system, allowing it to absorb more heat without a significant temperature increase.
-
Perform a Hazard Analysis: Before starting, perform a formal risk assessment. Consider the worst-case scenario (e.g., loss of cooling) and establish clear emergency procedures.
Q2: What critical physical and chemical data should I have on hand before starting?
A2: Having the following data readily available is crucial for calculations and safety planning.
| Property | Value | Notes | Source |
| CAS Number | 57915-78-3 | --- | [1][15] |
| Molecular Weight | 239.92 g/mol | --- | [2] |
| Appearance | White to off-white solid | Can be a low melting solid. | [16] |
| Melting Point | 29-32 °C | Low melting point means it may be liquid at room temp. | [16] |
| Boiling Point | No data available | Decomposes at higher temperatures. | [17] |
| Stability | Stable under recommended storage. | Incompatible with strong oxidizing agents, strong bases. | [17][18] |
Q3: How does solvent choice impact thermal safety?
A3: The solvent is not just a medium; it's a critical component of your thermal management system. A good solvent should have a high heat capacity to absorb energy and a boiling point that is well above your reaction temperature to prevent pressurization, but low enough to allow for reflux cooling in an emergency.
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Notes |
| Toluene | 111 | 1.13 | Good for many alkylations; allows for a wide temperature range. |
| Dichloromethane (DCM) | 40 | 1.14 | Low boiling point limits reaction temperature but can be volatile. |
| Acetonitrile | 82 | 2.22 | High heat capacity, polar aprotic. Used in some substitution reactions.[19][20] |
| N,N-Dimethylformamide (DMF) | 153 | 2.18 | High boiling point, but can promote side reactions.[21] |
Q4: What constitutes an ideal reactor setup for potentially exothermic reactions?
A4: Your setup should prioritize control and monitoring. A mechanically stirred reaction vessel is superior to a magnetic stir bar for ensuring homogenous temperature distribution. A digital thermometer with an alarm function is essential. The cooling bath should have a large volume and be made of a material that won't react in case of a spill (e.g., avoid a plastic tub for solvents that can dissolve it).
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. boydcorp.com [boydcorp.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. glasp.co [glasp.co]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Chiral benzylic carbocations: low-temperature NMR studies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. This compound | CAS#:57915-78-3 | Chemsrc [chemsrc.com]
- 16. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 17. Page loading... [wap.guidechem.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 20. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 [chemicalbook.com]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Scale-Up Considerations for the Synthesis of 2,3-Dichlorobenzyl Bromide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,3-Dichlorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges and frequently asked questions, providing insights grounded in chemical principles and practical experience to ensure a safe, efficient, and scalable process.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that can arise during the scale-up of the benzylic bromination of 2,3-dichlorotoluene.
Q1: My reaction is sluggish or fails to initiate. What are the likely causes and how can I resolve this?
Potential Causes & Solutions:
-
Inactive Radical Initiator: The most common radical initiator, Azobisisobutyronitrile (AIBN), decomposes thermally to generate the radicals necessary to start the chain reaction.[1][2][3] If the reaction temperature is too low (below ~65 °C), AIBN will not decompose at a sufficient rate.[1] Conversely, an old or improperly stored AIBN sample may have already decomposed and will be ineffective.
-
Solution: Ensure your reaction solvent is refluxing at a temperature sufficient for AIBN decomposition (typically 66-72 °C).[3] Use a fresh batch of AIBN for scale-up. Consider adding the AIBN in portions over the course of the reaction to maintain a steady concentration of radicals.
-
-
Presence of Inhibitors: Radical reactions are sensitive to inhibitors, such as oxygen or certain phenolic compounds, which can scavenge the radicals and terminate the chain reaction.
-
Solution: On a larger scale, ensuring an inert atmosphere is critical. Purge the reactor with an inert gas like nitrogen or argon before heating and maintain a positive pressure throughout the reaction. Ensure the starting 2,3-dichlorotoluene and solvent are free from phenolic preservatives or other potential inhibitors.
-
-
Insufficient Energy Input (for Photo-initiation): If using light (photo-initiation) instead of a chemical initiator, poor light penetration in a large, concentrated reaction vessel can be a significant issue.
Q2: The reaction is generating significant byproducts, primarily 2,3-dichlorobenzal bromide (dibrominated) and ring-brominated isomers. How can I improve selectivity?
This is a critical issue in scale-up, as purification becomes more complex and costly.
Causality & Mitigation Strategy:
The desired reaction is a free-radical substitution at the benzylic position.[3][6] Byproduct formation occurs through two main pathways:
-
Over-bromination: The product, this compound, can undergo a second radical bromination to form 2,3-dichlorobenzal bromide.
-
Ring Bromination: This is an electrophilic aromatic substitution reaction, which is promoted by the presence of molecular bromine (Br₂) and hydrogen bromide (HBr), a byproduct of the radical reaction.[6]
To enhance selectivity:
-
Control Brominating Agent Concentration: The key is to maintain a very low, steady-state concentration of Br₂ and HBr in the reaction mixture. This is the primary advantage of using N-Bromosuccinimide (NBS) over liquid bromine.[6] NBS provides a slow, continuous source of bromine radicals without maintaining a high concentration of molecular bromine.[7][8]
-
Scale-up Protocol: Use 1.0 to 1.1 equivalents of high-purity NBS. Avoid adding the entire batch at once. For large-scale reactions, consider adding NBS portion-wise or as a slurry in the reaction solvent to maintain better control.
-
-
Avoid Ionic Conditions: Ensure the reaction is run under non-polar conditions, which favor the radical pathway. The solvent of choice is critical. While carbon tetrachloride (CCl₄) is classic, its toxicity and environmental impact make it unsuitable for modern scale-up.[9][10]
-
Solvent Selection: Consider alternative non-polar solvents like cyclohexane or more environmentally benign options like acetonitrile, which has been used successfully in flow chemistry setups.[11]
-
Workflow for Selective Benzylic Bromination
References
- 1. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Minimizing the formation of benzylic dimers from 2,3-Dichlorobenzyl bromide
A Guide to Minimizing Benzylic Dimerization in Synthetic Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dichlorobenzyl bromide. This guide is designed to provide in-depth, practical solutions to a common and frustrating side reaction: the formation of the benzylic dimer, 2,3,2',3'-tetrachloro-1,2-diphenylethane. As Senior Application Scientists, we understand that minimizing side products is critical for maximizing yield, simplifying purification, and ensuring the integrity of your target molecule.
This resource is structured in a question-and-answer format to directly address the challenges you may encounter. We will delve into the mechanistic underpinnings of the problem and provide field-proven strategies and detailed protocols to help you achieve your synthetic goals.
FAQ: Understanding the Dimerization Problem
Q1: What is benzylic dimerization, and why is it a significant issue with this compound?
Benzylic dimerization is a coupling reaction where two benzyl halide molecules react with each other to form a new carbon-carbon bond, resulting in a dimeric structure. In the case of this compound, this side-product is 2,3,2',3'-tetrachloro-1,2-diphenylethane.
This reaction is particularly problematic for several reasons:
-
High Reactivity: The benzylic position is activated. The C-Br bond is relatively weak, and the resulting benzylic radical or carbocation intermediate is stabilized by resonance with the adjacent benzene ring.[1][2] This inherent reactivity makes the molecule susceptible to self-reaction.
-
Multiple Pathways: Dimerization can proceed through several mechanisms. One common pathway is a Wurtz-Fittig type coupling, which can be promoted by metals or strong reducing conditions.[3][4][5] This reaction can involve the formation of radical intermediates or organometallic species that lead to the dimer.[6][7]
-
Competition with Desired Reaction: In a typical nucleophilic substitution (SN2) reaction, your desired nucleophile must compete with another molecule of the benzyl bromide acting as an electrophile.[8][9][10] If conditions are not carefully controlled, the rate of dimerization can become competitive with, or even exceed, the rate of your intended reaction.
The two electron-withdrawing chlorine atoms on the aromatic ring also influence the reactivity of the benzylic position, making careful control of reaction conditions paramount.
Q2: What primary experimental factors promote the formation of the benzylic dimer?
Several factors can inadvertently favor the undesired dimerization pathway. Understanding these is the first step toward effective troubleshooting.
-
High Local Concentration: A high concentration of this compound increases the statistical probability of two molecules encountering each other, promoting the bimolecular dimerization reaction.
-
Strong Bases/Reducing Conditions: Strong, unhindered bases can deprotonate reactants or impurities, initiating side reactions.[11] More critically, certain conditions, especially those involving reactive metals like sodium or zinc, can promote reductive coupling pathways that directly lead to the dimer.[12]
-
Elevated Temperatures: Higher temperatures increase the rate of all reactions, but can disproportionately accelerate side reactions like dimerization and elimination.[13] It provides the activation energy needed to overcome the barrier for these undesired pathways.
-
Radical Initiators: The presence of light or radical initiators can promote the homolytic cleavage of the C-Br bond, generating benzylic radicals which can then combine to form the dimer.[2][7][14]
Troubleshooting Guide: Proven Minimization Strategies
This section provides direct answers and actionable advice for specific problems you might be facing in the lab.
Q3: My reaction is generating over 20% dimer. How can I use reaction setup and concentration to suppress this?
This is a classic sign of high local concentration. The key principle to mitigate this is high dilution .
Causality: By significantly increasing the solvent volume, you decrease the concentration of the this compound. This reduces the frequency of collisions between two molecules of the electrophile, thereby slowing the rate of the second-order dimerization reaction relative to the desired pseudo-first-order reaction with a nucleophile present in excess.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting dimer formation.
Actionable Protocol: Instead of adding all reagents at once, use a syringe pump to add a dilute solution of this compound to the reaction mixture containing your nucleophile over several hours. This technique, known as "pseudo-high dilution," ensures the instantaneous concentration of the electrophile remains extremely low throughout the reaction.
Q4: I suspect my choice of base is contributing to dimerization. What are the best practices for base selection?
Base selection is critical. The ideal base should be strong enough to facilitate the desired reaction (e.g., deprotonate a phenolic nucleophile) but not so reactive that it promotes side reactions.
Causality: Strong, aggressive bases like sodium hydroxide or sodium hydride can increase the rate of competing elimination reactions or other undesired pathways.[8][11] Sterically hindered or weaker bases are often a better choice as they are less likely to interact directly with the benzylic bromide in a way that leads to dimerization.
Data Summary: Base Selection Guide
| Base Type | Examples | Dimerization Risk | Recommended Use Case |
| Strong, Non-nucleophilic | NaH, KHMDS | Moderate-High | Use with caution; best for deprotonating very weak acids before adding the bromide. |
| Strong, Nucleophilic | NaOH, KOH | High | Generally avoid; can lead to hydrolysis and other side reactions.[11] |
| Weak, Inorganic | K₂CO₃, Cs₂CO₃ | Low | Excellent choice for O- and N-alkylation of phenols and amines. Often used in polar aprotic solvents like DMF or acetonitrile. |
| Hindered, Organic | DIPEA, DBU | Low | Good for reactions sensitive to strong bases; their bulkiness prevents them from easily participating in side reactions. |
Recommendation: For most nucleophilic substitution reactions involving phenols, thiols, or amines, start with a weaker inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent.
Q5: Can advanced methodologies like Phase-Transfer Catalysis help prevent dimer formation?
Yes, absolutely. Phase-Transfer Catalysis (PTC) is an excellent technique for minimizing dimerization, especially in biphasic (liquid-liquid or solid-liquid) systems.[15]
Causality: In a PTC system, a catalyst (like a quaternary ammonium salt, e.g., tetrabutylammonium bromide - TBAB) transports the nucleophile from the aqueous or solid phase into the organic phase where the this compound resides.[16][17][18] This creates a controlled, low concentration of the activated nucleophile in the organic phase, allowing it to react swiftly with the benzyl bromide. This process inherently keeps the concentration of reactive species low and minimizes side reactions like hydrolysis and dimerization that might occur at the interface or in a single-phase system with a strong base.[16]
Reaction Mechanism Visualization:
Caption: Phase-Transfer Catalysis workflow for minimizing dimerization.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Nucleophilic Substitution under High Dilution
This protocol describes a general method for the alkylation of a generic nucleophile (Nu-H) using slow addition to minimize dimer formation.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the nucleophile (Nu-H, 1.0 eq) and a suitable anhydrous solvent (e.g., DMF, 20 mL/mmol of Nu-H).
-
Base Addition: Add a mild, non-nucleophilic base (e.g., K₂CO₃, 1.5 eq) to the flask. Stir the suspension at room temperature for 30 minutes.
-
Prepare Electrophile Solution: In a separate flask, dissolve this compound (1.1 eq) in the same anhydrous solvent (10 mL/mmol).
-
Slow Addition: Using a syringe pump, add the this compound solution to the reaction mixture over a period of 4-6 hours. Maintain the reaction temperature at or below room temperature (e.g., 20-25 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the dimer.
-
Workup: Once the reaction is complete, filter off the inorganic salts. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the desired product from any residual dimer and other impurities.
Protocol 2: Analytical Method for Quantifying Dimer Formation by HPLC
Accurate quantification is key to optimizing your reaction. A well-defined HPLC method is essential.[19][20][21][22]
Objective: To separate and quantify the starting this compound, the desired product, and the 2,3,2',3'-tetrachloro-1,2-diphenylethane dimer.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for aromatic compounds of varying polarity. |
| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) | Provides good peak shape and is MS-compatible. |
| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to 50% B. | Elutes the more polar product first, followed by the starting material, and finally the highly non-polar dimer. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm and 254 nm | Aromatic compounds will have strong absorbance at these wavelengths. |
| Quantification | External standard calibration curves for all analytes. | Ensures accurate concentration determination.[23] |
By implementing these strategies and protocols, researchers can significantly reduce the formation of benzylic dimers, leading to higher yields, easier purifications, and more reliable synthetic outcomes. For further specific inquiries, please do not hesitate to contact our technical support team.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. scribd.com [scribd.com]
- 4. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Chemistry Wurtz Fittig Reaction [satheeneet.iitk.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic Substitution Reaction Lab Report - 1293 Words | Bartleby [bartleby.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. asccollegekolhar.in [asccollegekolhar.in]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 22. mdpi.com [mdpi.com]
- 23. Single-Standard Quantification Strategy for Lignin Dimers by Supercritical Fluid Chromatography with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 2,3-Dichlorobenzyl Bromide
Welcome to the technical support center for 2,3-Dichlorobenzyl bromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth, field-proven insights into how solvent choice critically dictates reaction outcomes, alongside practical troubleshooting advice and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for reactions involving this compound?
Solvent selection is paramount because it directly influences the reaction mechanism, rate, and selectivity. This compound, like other benzylic halides, can undergo nucleophilic substitution through two distinct pathways: the unimolecular (SN1) and the bimolecular (SN2) mechanisms.[1][2] The solvent's ability to stabilize reactants, transition states, or intermediates determines which pathway is favored. An incorrect solvent choice can lead to slow reactions, low yields, or the formation of unwanted byproducts.
Q2: Does this compound react via an SN1 or SN2 mechanism?
It can react through both pathways, and the dominant mechanism is highly dependent on the reaction conditions you choose.[1][3]
-
The SN1 pathway is favored in polar protic solvents and with weak nucleophiles. This pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate. The two electron-withdrawing chlorine atoms on the ring slightly destabilize this carbocation compared to unsubstituted benzyl bromide, but the benzylic position itself provides significant stabilization.[4][5][6]
-
The SN2 pathway is favored in polar aprotic solvents and with strong, anionic nucleophiles.[7][8] This is a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[9]
The choice of solvent is therefore your primary tool for directing the reaction towards the desired mechanistic pathway.
Q3: How do polar protic solvents influence the reaction?
Polar protic solvents (e.g., water, methanol, ethanol, formic acid) have O-H or N-H bonds and are excellent at solvating both cations and anions.
-
Mechanism Favorability: They strongly favor the SN1 pathway .[10][11] Their high dielectric constants and ability to form hydrogen bonds stabilize the carbocation intermediate and the departing bromide anion, lowering the activation energy for the rate-determining ionization step.[4][12]
-
Effect on Nucleophile: A major drawback is that these solvents can also solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its reactivity.[7] This effect is particularly detrimental for SN2 reactions.
-
Common Issues: When the solvent itself acts as the nucleophile (e.g., methanolysis in methanol), it is termed a solvolysis reaction.[7][11] This can be an intended transformation or a problematic side reaction if another nucleophile is meant to react.
Q4: What is the effect of polar aprotic solvents on reactivity?
Polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) have large dipole moments but lack O-H or N-H bonds.
-
Mechanism Favorability: They are the solvents of choice for the SN2 pathway .[8][10] They can solvate the counter-ion of the nucleophile (e.g., the K⁺ in KI) but leave the anionic nucleophile relatively "bare" and highly reactive.[8] This enhanced nucleophilicity dramatically increases the rate of SN2 reactions.
-
Effect on SN1: While they are polar, they are less effective at stabilizing the carbocation intermediate compared to protic solvents, making the SN1 pathway less favorable.[7]
Q5: How do the two chlorine substituents on the benzene ring affect reactivity?
The two chlorine atoms are electron-withdrawing groups. Their primary influence is electronic:
-
SN1 Reactivity: They destabilize the positive charge of the benzylic carbocation intermediate through an inductive effect. This makes this compound less reactive in SN1 reactions compared to unsubstituted benzyl bromide.[5]
-
SN2 Reactivity: The electron-withdrawing nature of the chlorines makes the benzylic carbon slightly more electrophilic, which can be beneficial for the SN2 pathway. They also help stabilize the partial negative charge that develops on the leaving group in the SN2 transition state.
Troubleshooting Guide
Issue 1: My reaction is extremely slow or has stalled.
Possible Cause & Solution:
-
SN2 Reaction in a Protic Solvent: If you are attempting an SN2 reaction (e.g., with NaN₃ or KCN) in a solvent like ethanol or methanol, your nucleophile is likely being deactivated by hydrogen bonding.
-
SN1 Reaction in a Non-Polar Solvent: If you are trying to perform a solvolysis or a reaction with a weak nucleophile, a non-polar solvent like hexane or toluene will not be able to stabilize the carbocation intermediate required for the SN1 pathway.
-
Solution: Change to a polar protic solvent such as water, methanol, or a mixture (e.g., 50% ethanol/water) to facilitate ionization.[14]
-
Issue 2: I'm observing significant amounts of byproducts.
Possible Cause & Solution:
-
Solvolysis Competition: You are running a reaction with a specific nucleophile in a polar protic solvent (e.g., trying to react with an amine in ethanol). The solvent itself is competing as a nucleophile, leading to an ether byproduct (e.g., 2,3-dichlorobenzyl ethyl ether).
-
Solution: Change to a polar aprotic solvent like DMF or THF that is incapable of acting as a nucleophile in this context.
-
-
Elimination Reactions: Although less common for benzylic systems compared to alkyl halides, using a strong, sterically hindered base as a nucleophile can sometimes promote elimination (E2) pathways.
-
Solution: Ensure your nucleophile is not excessively basic. If basic conditions are required, consider using a non-nucleophilic base (e.g., K₂CO₃) with your nucleophile in a polar aprotic solvent.[13]
-
Issue 3: My yield is low despite the reaction going to completion.
Possible Cause & Solution:
-
Moisture Contamination: this compound can react with water, especially under conditions that favor SN1, to form 2,3-dichlorobenzyl alcohol and HBr.[15]
-
Solution: Ensure you are using anhydrous (dry) solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially for moisture-sensitive reactions.
-
-
Work-up Issues: The product may be lost during the extraction or purification phase. Benzyl bromide itself is a lachrymator and requires careful handling.[13][15]
-
Solution: If excess this compound remains, it can be quenched. One common method is to add a small amount of a scavenger amine like triethylamine, which reacts to form a water-soluble quaternary ammonium salt that can be easily washed away.[16]
-
Data Summary: Solvent Effects on Reaction Pathway
| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Primary Mechanism | Relative Reaction Rate | Key Considerations |
| Polar Protic | Water, Methanol, Ethanol | High (>30) | SN1 | Fast (for SN1) | Stabilizes carbocation; deactivates strong nucleophiles; risk of solvolysis.[11][12] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>20) | SN2 | Very Fast (for SN2) | Enhances nucleophilicity; ideal for reactions with strong, anionic nucleophiles.[8][10] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low (<15) | Very Slow/No Reaction | Extremely Slow | Poor solubility for ionic nucleophiles; cannot stabilize charged intermediates or transition states.[12] |
Visualizing the Decision Process
The choice of solvent is a critical decision point that directs the reaction down a specific mechanistic path.
Caption: Decision workflow for solvent selection based on nucleophile strength.
Experimental Protocol: General SN2 Nucleophilic Substitution
This protocol outlines a general procedure for an SN2 reaction, for example, the synthesis of 2,3-dichlorobenzyl azide from sodium azide. Warning: this compound is a lachrymator and irritant.[13][15] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., Sodium Azide, NaN₃) (1.2 - 1.5 eq)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Deionized Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the nucleophile (e.g., sodium azide, 1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to create a stirrable suspension.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as required. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching): Cool the reaction to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.[9]
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.[9]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as appropriate for the specific product's properties.
Caption: General experimental workflow for an SN2 reaction.
References
- 1. homework.study.com [homework.study.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Benzyl Bromide [commonorganicchemistry.com]
- 14. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nj.gov [nj.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Dichlorobenzyl Bromide and 2,4-Dichlorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. Substituted benzyl halides, such as 2,3-dichlorobenzyl bromide and 2,4-dichlorobenzyl bromide, are versatile building blocks frequently employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] While structurally similar, the seemingly minor difference in the substitution pattern of the chlorine atoms on the aromatic ring leads to distinct differences in their reactivity. This guide provides an in-depth, objective comparison of the reactivity of these two isomers, supported by established chemical principles, to aid researchers in making informed decisions for their synthetic endeavors.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of benzyl bromides in nucleophilic substitution reactions is primarily governed by the stability of the transition state and, in the case of an SN1 mechanism, the carbocation intermediate. The electronic and steric effects of the chloro substituents on the benzene ring play a crucial role in dictating these factors.
Electronic Effects: Chlorine atoms exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).[2] For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[3] However, in the context of nucleophilic substitution at the benzylic carbon, these effects modulate the electrophilicity of the carbon center and the stability of any potential carbocation.
-
This compound: The chlorine atoms are situated ortho and meta to the bromomethyl group. The ortho-chloro substituent, due to its proximity, exerts a significant electron-withdrawing inductive effect on the benzylic carbon.
-
2,4-Dichlorobenzyl bromide: The chlorine atoms are in the ortho and para positions relative to the bromomethyl group. Both substituents contribute to the electron-withdrawing nature of the ring.
Steric Effects: The presence of a substituent at the ortho position (C2) can introduce steric hindrance, which can impede the approach of a nucleophile in an SN2 reaction or influence the planarity of a carbocation in an SN1 reaction.[4][5] Both isomers possess a chlorine atom at the 2-position, suggesting a degree of steric hindrance compared to unsubstituted benzyl bromide.
Comparative Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of benzyl halides can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the substrate, nucleophile, solvent, and temperature.[6][7]
SN2 Reactivity: A Tale of Two Hindrances
The SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, proceeding through a single, concerted transition state.[8][9] The rate of an SN2 reaction is highly sensitive to steric hindrance around the reaction center.
dot
Caption: The concerted SN2 mechanism, highlighting the transition state.
For both 2,3- and 2,4-dichlorobenzyl bromide, the ortho-chloro substituent presents a degree of steric hindrance to the incoming nucleophile.[5] However, the electronic effects are also critical. Electron-withdrawing groups generally decrease the rate of SN2 reactions by destabilizing the electron-rich transition state.[10]
-
This compound: The combined electron-withdrawing inductive effects of the ortho and meta chloro groups will slightly decrease the electron density at the benzylic carbon, potentially slowing the reaction compared to benzyl bromide.
-
2,4-Dichlorobenzyl bromide: The para-chloro group also contributes a resonance-based electron-withdrawing effect, which further destabilizes the transition state.
Therefore, it is anticipated that This compound would be slightly more reactive than 2,4-dichlorobenzyl bromide in a pure SN2 reaction , due to the less pronounced deactivation of the transition state.
SN1 Reactivity: The Carbocation Stability Question
The SN1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate.[6][11] The rate-determining step is the formation of this carbocation, and its stability is the primary factor influencing the reaction rate.
dot
Caption: The stepwise SN1 mechanism, showing the carbocation intermediate.
Electron-withdrawing groups strongly destabilize carbocations.[10] In both isomers, the chlorine atoms will significantly reduce the stability of the benzylic carbocation compared to unsubstituted benzyl bromide.
-
This compound: The ortho and meta chloro groups destabilize the carbocation primarily through their inductive effects.
-
2,4-Dichlorobenzyl bromide: The para-chloro group can further destabilize the carbocation through a resonance effect, withdrawing electron density from the ring and, consequently, from the benzylic position.
Given the pronounced destabilizing effect of electron-withdrawing groups on carbocations, SN1 reactions are generally disfavored for both compounds. However, if forced under solvolytic conditions, This compound might exhibit a slightly faster SN1 rate than 2,4-dichlorobenzyl bromide due to the marginally less destabilized carbocation intermediate. It is important to note that ortho substituents can sometimes offer intramolecular nucleophilic assistance, but this is unlikely with a deactivating chloro group.[12]
Experimental Data and Protocols
Experimental Protocol: Comparative Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)
This experiment provides a straightforward method to compare the SN2 reactivity of the two dichlorobenzyl bromide isomers. The reaction's progress can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.
Materials:
-
This compound
-
2,4-Dichlorobenzyl bromide
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Dry test tubes
-
Water bath
Procedure:
-
Label two clean, dry test tubes, one for each isomer.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Add 5 drops of this compound to the first test tube and 5 drops of 2,4-dichlorobenzyl bromide to the second.
-
Stopper the test tubes and shake to mix the contents.
-
Record the time of mixing and observe the tubes for the formation of a precipitate (sodium bromide).
-
If no reaction is observed at room temperature after 10-15 minutes, place the test tubes in a water bath maintained at 50°C.
-
Continue to monitor the reactions and record the time taken for a precipitate to appear in each tube.
Expected Outcome:
Based on the theoretical analysis, it is expected that the test tube containing this compound will show the formation of a precipitate slightly faster than the one containing 2,4-dichlorobenzyl bromide, indicating a higher SN2 reactivity.
Applications in Drug Development
Both 2,3- and 2,4-dichlorobenzyl bromide serve as important intermediates in the synthesis of various biologically active molecules.
-
2,3-Dichlorobenzyl moiety: This structural motif is found in the anticonvulsant drug lamotrigine. The synthesis of lamotrigine often involves intermediates derived from 2,3-dichlorotoluene or 2,3-dichlorobenzoyl chloride.[13][14]
-
2,4-Dichlorobenzyl moiety: This group is present in several antifungal agents of the azole class, such as miconazole and econazole. The synthesis of these compounds typically involves the alkylation of an imidazole derivative with a 2,4-dichlorobenzyl halide.
The choice between these isomers in a synthetic route will depend on the target molecule's structure. However, understanding their relative reactivity can be crucial for optimizing reaction conditions, such as temperature, reaction time, and choice of base or catalyst, to achieve higher yields and purity.
Summary and Conclusion
The reactivity of this compound and 2,4-dichlorobenzyl bromide is a nuanced interplay of electronic and steric effects. A summary of their comparative reactivity is presented below:
| Feature | This compound | 2,4-Dichlorobenzyl Bromide |
| Substitution Pattern | Ortho, Meta | Ortho, Para |
| Electronic Effects | Primarily inductive electron withdrawal | Inductive and resonance electron withdrawal |
| Steric Hindrance | Moderate (due to ortho-Cl) | Moderate (due to ortho-Cl) |
| Predicted SN2 Reactivity | Slightly higher | Slightly lower |
| Predicted SN1 Reactivity | Very low, but potentially slightly higher | Very low |
dot
Caption: Decision workflow for selecting between the two isomers based on the reaction mechanism.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 14. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
A Comparative Guide to the Spectroscopic Characterization of 2,3-Dichlorobenzyl Bromide and Its Derivatives
This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the structural elucidation and purity assessment of 2,3-Dichlorobenzyl bromide and its derivatives. As crucial building blocks in medicinal chemistry and materials science, particularly in the synthesis of pharmaceuticals like Lamotrigine, the unambiguous characterization of these compounds is paramount.[1][2] We will move beyond procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The core of this guide is built upon the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will dissect the unique spectral signature of the parent compound, this compound (C₇H₅BrCl₂), and compare it with a representative derivative to illustrate how functional group modifications manifest in the resulting spectra.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For substituted benzyl bromides, ¹H and ¹³C NMR are indispensable.
Expertise in Practice: Why NMR is the First Choice
We begin with NMR because it provides a complete structural map. The number of signals, their chemical shifts (positions), integration (area), and splitting patterns (multiplicity) in a ¹H NMR spectrum allow for a definitive assignment of nearly every proton in the molecule. ¹³C NMR complements this by identifying all unique carbon environments. This level of detail is unmatched by other techniques and is fundamental to confirming the identity of a target molecule versus its isomers (e.g., 2,6- or 3,4-dichlorobenzyl bromide).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte (e.g., this compound).
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Benzene-d₆. Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing solvent signals from overwhelming the analyte signals.[4] CDCl₃ is a common first choice due to its good solubilizing power and relatively simple residual peak.[4]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). Trustworthiness: TMS provides a sharp, inert reference point, ensuring high accuracy and reproducibility of chemical shift measurements across different experiments and spectrometers.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Analysis:
-
Acquire spectra on a 300 MHz or higher field NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex splitting patterns in the aromatic region of these molecules.[4]
-
For ¹H NMR, a standard pulse sequence is typically sufficient. Acquire 16-32 scans for a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is often necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Interpretation and Comparative Analysis
The key to identifying this compound and its derivatives lies in recognizing two key regions of the ¹H NMR spectrum: the benzylic methylene protons (-CH₂Br) and the aromatic protons (-C₆H₃).
| Functional Group | This compound | Alternative: 2,3-Dichlorobenzyl alcohol | Rationale for Spectral Differences |
| Benzylic Protons (-CH₂X) | ~4.6 ppm (singlet) | ~4.7 ppm (doublet, coupled to -OH) | The highly electronegative bromine atom strongly deshields the adjacent methylene protons, shifting them downfield. In the alcohol, the protons are similarly deshielded by oxygen. The singlet in the bromide becomes a doublet in the alcohol (in some solvents) due to coupling with the hydroxyl proton.[5] |
| Aromatic Protons | 7.2 - 7.5 ppm (complex multiplet) | 7.1 - 7.4 ppm (complex multiplet) | The three adjacent protons on the aromatic ring exhibit complex spin-spin coupling, resulting in a multiplet. Their exact chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the benzyl substituent. The patterns are often unique to the specific substitution pattern, allowing differentiation from other isomers. |
Note: Specific chemical shifts can vary slightly based on solvent and concentration.
The ¹³C NMR provides complementary data, with the benzylic carbon appearing around 30-35 ppm and the aromatic carbons between 125-140 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally fast and reliable method for identifying the presence or absence of specific functional groups.
Expertise in Practice: The Role of IR
While NMR maps the skeleton, IR confirms the "decorations." For benzyl bromide derivatives, IR is crucial for verifying the presence of the C-Br bond and, more importantly, for identifying other functional groups that may have been added during a synthetic transformation (e.g., a carbonyl C=O, a hydroxyl O-H, or a cyano C≡N group).
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Causality: ATR is a modern, preferred technique as it requires minimal to no sample preparation, unlike traditional methods like KBr pellets or salt plates.
-
-
Instrumental Analysis:
-
Press the sample against the crystal using the instrument's pressure arm to ensure good contact.
-
Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Data Interpretation and Comparative Analysis
The most informative regions are the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance and Comparison |
| C-H Stretch (Aromatic) | 3100 - 3000 | A sharp, medium-intensity band characteristic of sp² C-H bonds on the benzene ring. Its presence is expected in all derivatives. |
| C-H Stretch (Alkyl) | 3000 - 2850 | A weak-to-medium band corresponding to the benzylic -CH₂ group. |
| C=C Stretch (Aromatic) | 1600 - 1450 | A series of sharp peaks confirming the presence of the benzene ring. |
| -CH₂- Wag (Benzylic) | 1300 - 1150 | A characteristic wagging vibration for the methylene group attached to the halogen.[6] |
| C-Cl Stretch | 850 - 550 | Strong absorptions in the fingerprint region. The exact pattern can help confirm the aromatic substitution.[6] |
| C-Br Stretch | 690 - 515 | A strong, low-energy absorption. This peak confirms the presence of the benzyl bromide moiety but falls in the complex fingerprint region, making definitive assignment challenging without reference spectra.[6] |
Comparison with an Alternative (e.g., 2,3-Dichlorobenzoyl cyanide): If this compound were converted to 2,3-Dichlorobenzoyl cyanide, the C-Br stretch would disappear, and a new, very strong and sharp absorption would appear around 2230-2210 cm⁻¹, which is highly characteristic of a nitrile (C≡N) group.[2][7] This clear change makes IR an excellent tool for monitoring reaction progress.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution instruments, its elemental formula. It works by ionizing a molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ion and its fragments.
Expertise in Practice: The Definitive Confirmation
MS provides the ultimate confirmation of successful synthesis. The molecular ion peak (M⁺) directly verifies that the target molecule has been formed with the correct mass. Furthermore, the isotopic pattern for compounds containing chlorine and bromine is highly distinctive and acts as a definitive signature.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
-
Ionization and Analysis:
-
The sample is bombarded with high-energy electrons (typically 70 eV in EI mode), causing ionization and fragmentation.
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Data Interpretation and Comparative Analysis
For this compound (C₇H₅BrCl₂), the mass spectrum will be uniquely complex and informative due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
| Key Ion | Expected m/z | Significance and Isotopic Pattern |
| Molecular Ion [M]⁺ | 238, 240, 242, 244 | The molecular weight of this compound is 239.92 g/mol . The molecular ion will appear as a cluster of peaks due to the different combinations of Br and Cl isotopes. The most abundant peak in this cluster will depend on the specific combination of the most abundant isotopes (e.g., C₇H₅⁷⁹Br³⁵Cl₂). This unique pattern is a powerful confirmation of the elemental composition. |
| [M-Br]⁺ Fragment | 159, 161, 163 | Loss of the bromine atom results in the 2,3-dichlorobenzyl cation. This fragment will show a characteristic pattern for a species containing two chlorine atoms (approximate ratio of 9:6:1 for the M, M+2, M+4 peaks).[8] |
| [M-Cl]⁺ Fragment | 203, 205, 207 | Loss of a chlorine atom. This fragment will show a pattern characteristic of a species containing one bromine and one chlorine atom. |
Comparing this fragmentation pattern to a derivative, such as one where the bromine has been substituted by another group, would show a completely different molecular ion and a fragmentation pathway characteristic of the new functional group. This makes MS an invaluable tool for confirming the outcome of substitution reactions.[9]
Integrated Analysis Workflow: A Self-Validating System
No single technique tells the whole story. True scientific trustworthiness comes from integrating the data from these orthogonal techniques. A typical workflow for characterizing a novel this compound derivative is a self-validating system where each result corroborates the others.
Caption: Integrated workflow for spectroscopic characterization.
This workflow demonstrates how the techniques are complementary:
-
MS confirms the correct molecular weight and elemental formula.
-
IR confirms the expected functional groups are present (and starting material groups are absent).
-
NMR provides the final, detailed map of the structure, confirming connectivity and isomeric purity.
When the data from all three are in agreement, the structure is confirmed with a very high degree of confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,3 Dichloro Benzoyl Cyanide – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]
- 3. Benzene, 2-(bromomethyl)-1,3-dichloro- [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. 3,4-Dichlorobenzyl alcohol [webbook.nist.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 77668-42-9|2,3-Dichlorobenzoyl cyanide|BLD Pharm [bldpharm.com]
- 8. 1,3-Dichlorobenzene(541-73-1) MS [m.chemicalbook.com]
- 9. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Reaction Kinetics Analysis: An HPLC-Centric Approach Featuring 2,3-Dichlorobenzyl Bromide
For researchers, scientists, and drug development professionals, understanding the rate at which chemical reactions occur is paramount. This guide provides an in-depth technical exploration of High-Performance Liquid Chromatography (HPLC) for the analysis of reaction kinetics, using the nucleophilic substitution reaction of 2,3-Dichlorobenzyl bromide as a practical exemplar. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare HPLC with alternative analytical techniques.
The Crucial Role of Reaction Kinetics in Scientific Advancement
In the realm of drug development and chemical synthesis, reaction kinetics—the study of reaction rates and mechanisms—serves as a fundamental pillar. A thorough understanding of kinetics allows for the optimization of reaction conditions, maximization of product yield, and minimization of impurities. This knowledge is not merely academic; it translates directly to the scalability, safety, and economic viability of producing pharmaceuticals and other fine chemicals. The ability to accurately monitor the concentration of reactants and products over time is the cornerstone of any kinetic study.
Why HPLC is a Powerhouse for Reaction Kinetics Analysis
High-Performance Liquid Chromatography (HPLC) has emerged as a preferred method for monitoring reaction kinetics due to its high resolution, sensitivity, and versatility.[1][2] The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).[1] This separation allows for the precise quantification of individual reactants, intermediates, and products from a complex reaction mixture.
The key advantages of using HPLC for kinetic analysis include:
-
Specificity: The ability to separate and quantify specific molecules, even in the presence of structurally similar compounds.[2][3]
-
Quantitative Accuracy: Modern HPLC systems with UV-visible, fluorescence, or mass spectrometry detectors provide highly accurate and reproducible quantitative data.[1]
-
Versatility: A wide range of column chemistries and mobile phases can be employed to analyze a vast array of compounds with varying polarities and chemical properties.
-
Automation: Autosamplers enable the unattended analysis of numerous samples at precise time intervals, which is essential for tracking reaction progress.[4][5][6]
Our model compound, this compound, is a reactive organic halide often used in the synthesis of pharmaceuticals and other specialty chemicals.[7][8][9][10] Its reaction, typically a nucleophilic substitution, can be effectively monitored by observing the decrease in its concentration and the concurrent increase in the product concentration over time.
Experimental Protocol: A Step-by-Step Guide to Kinetic Analysis of this compound Reaction via HPLC
This protocol outlines a robust and self-validating methodology for monitoring the kinetics of a representative nucleophilic substitution reaction of this compound.
Materials and Reagents
-
This compound (reactant)
-
Nucleophile (e.g., sodium azide in a suitable solvent)
-
HPLC-grade acetonitrile (ACN) and water (mobile phase components)[11]
-
Quenching solution (e.g., a dilute acid to stop the reaction)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is recommended.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for separating the nonpolar reactant from a potentially more polar product.
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A typical starting gradient could be 50% ACN, increasing to 90% ACN over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducibility.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound and the expected product. A wavelength where both have significant absorbance is ideal for simultaneous monitoring.
Reaction Setup and Sampling
-
Reaction Initiation: In a thermostatted reaction vessel, dissolve a known concentration of this compound in the reaction solvent. Initiate the reaction by adding a known concentration of the nucleophile. Start a timer immediately.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a quenching solution to stop the reaction. This "freezes" the composition of the mixture at that specific time point.
-
Dilution: Dilute the quenched sample with the initial mobile phase composition to a concentration within the linear range of the HPLC detector.
-
Analysis: Inject the diluted samples into the HPLC system.
Data Analysis and Kinetic Modeling
-
Peak Integration: Integrate the peak areas of the reactant (this compound) and the product in each chromatogram.
-
Concentration Determination: Using a pre-established calibration curve, convert the peak areas to concentrations.[11][12]
-
Kinetic Plots: Plot the concentration of the reactant versus time. The shape of this curve will indicate the order of the reaction. For a first-order reaction, a plot of ln[Reactant] vs. time will be linear. For a second-order reaction, a plot of 1/[Reactant] vs. time will be linear.
-
Rate Constant Calculation: The rate constant (k) can be determined from the slope of the linearized kinetic plot.[13]
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful execution.
Caption: Experimental workflow for HPLC-based reaction kinetics analysis.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for reaction kinetics studies. The choice of method often depends on the specific reaction, the available instrumentation, and the desired level of detail.
| Feature | HPLC | GC-MS | NMR Spectroscopy | UV-Vis Spectroscopy |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility, with mass spectrometric detection | Nuclear magnetic resonance of atomic nuclei | Absorption of ultraviolet-visible light |
| Selectivity | High to Excellent | Excellent | Excellent | Low to Moderate |
| Sensitivity | High | Very High | Moderate | Moderate to High |
| Speed | Moderate (minutes per sample) | Moderate to Fast | Fast (seconds to minutes per spectrum) | Very Fast (seconds per measurement) |
| Quantitative Accuracy | Excellent | Good to Excellent | Excellent | Good |
| Structural Information | Limited (retention time) | Good (mass spectrum) | Excellent (detailed molecular structure) | Limited (chromophore information) |
| Ideal Analytes | Non-volatile, thermally stable compounds | Volatile, thermally stable compounds | Soluble compounds with NMR-active nuclei | Compounds with a chromophore |
| Online Monitoring | Possible with specialized setups[5][14][15] | Possible | Excellent for in-situ monitoring | Excellent for in-situ monitoring |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative for volatile and thermally stable compounds. It offers exceptional sensitivity and provides structural information from the mass spectrum. However, for non-volatile or thermally labile compounds like many pharmaceutical intermediates, derivatization may be necessary, adding complexity to the sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides rich structural information and can be used for in-situ, real-time reaction monitoring without the need for sample extraction.[15] Its quantitative accuracy is excellent. The primary drawbacks are its lower sensitivity compared to other methods and the higher cost of instrumentation.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for monitoring reactions where the reactant and product have distinct absorption spectra. However, its utility is limited in complex mixtures where multiple components absorb at similar wavelengths, leading to a lack of selectivity.
Conclusion: The Strategic Choice of HPLC
For the analysis of reaction kinetics involving moderately polar, non-volatile compounds like this compound and its derivatives, HPLC stands out as a robust and reliable technique. Its high selectivity, quantitative accuracy, and the potential for automation make it an invaluable tool in the modern research and development laboratory. While other techniques have their merits, the versatility of HPLC often makes it the most practical and informative choice for a wide range of chemical reactions. The ability to develop and validate HPLC methods ensures the generation of high-quality, reproducible kinetic data, which is essential for advancing scientific understanding and accelerating the drug development pipeline.[2][3][16][17][18]
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. wjpmr.com [wjpmr.com]
- 3. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 4. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 57915-78-3 [chemicalbook.com]
- 8. CAS 20443-99-6: 2,4-Dichlorobenzyl bromide | CymitQuimica [cymitquimica.com]
- 9. This compound | CAS#:57915-78-3 | Chemsrc [chemsrc.com]
- 10. echemi.com [echemi.com]
- 11. conductscience.com [conductscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. impactfactor.org [impactfactor.org]
- 18. youtube.com [youtube.com]
Illuminating Molecular Architecture: A Comparative Guide to the Structural Analysis of 2,3-Dichlorobenzyl Bromide Derivatives
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth exploration of the methodologies for determining the crystal structure of 2,3-Dichlorobenzyl bromide and its derivatives, with a primary focus on X-ray crystallography. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, this guide will offer a comparative analysis of related structures, detail the experimental protocols for obtaining such data, and contrast X-ray diffraction with alternative analytical techniques.
The Significance of Structural Elucidation
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For pharmaceutical development, understanding the crystal structure is crucial for predicting molecular interactions, designing effective drug candidates, and ensuring the stability and purity of active pharmaceutical ingredients (APIs). Halogenated benzyl derivatives, such as this compound, are important building blocks in organic synthesis, and knowledge of their solid-state conformation can provide invaluable insights for reaction design and materials science.
X-Ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for unambiguously determining the three-dimensional structure of a crystalline solid.[1] This method provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are essential for a comprehensive understanding of the molecule's properties.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a solved crystal structure involves several critical steps. The following diagram illustrates a typical workflow for the X-ray crystallographic analysis of a compound like this compound.
Caption: A generalized workflow for determining the crystal structure of an organic compound.
Detailed Experimental Protocols
1. Synthesis of this compound:
A common synthetic route to this compound involves the bromination of 2,3-dichlorotoluene or the conversion of 2,3-dichlorobenzyl alcohol. One documented method involves the reaction of 2,3-dichlorobenzyl alcohol with phosphorus tribromide in a suitable solvent like toluene at room temperature. The reaction mixture is typically stirred for several hours, followed by a workup procedure that includes neutralization with an aqueous bicarbonate solution and extraction with an organic solvent like dichloromethane. The final product can be purified by concentrating the organic layer.
2. Single Crystal Growth:
Obtaining high-quality single crystals is often the most challenging step. For a solid compound like this compound, which has a reported melting point of around 29-32°C, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent"). The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.
3. X-ray Diffraction Data Collection:
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations. Modern diffractometers use sensitive detectors to record the intensities and positions of the diffracted X-ray beams.
4. Structure Solution and Refinement:
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using computational methods like direct methods or Patterson functions. This initial structural model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Comparative Structural Analysis of Related Benzyl Derivatives
In the absence of a published crystal structure for this compound, we can gain valuable insights by examining the structures of its isomers and other related compounds.
| Compound | CCDC Number | Key Structural Features | Reference |
| Benzyl bromide | 725242 | The bromomethyl group is a key feature for its role as a benzylating agent. | [2] |
| 2,4-Dichlorobenzyl alcohol | 633872 | The precursor to the corresponding benzyl bromide, its structure can inform on the packing of dichlorinated benzene rings. | [1] |
| 3,5-Dimethoxybenzyl bromide | Not specified | The bromine atom of the CH2Br group lies out of the plane of the phenyl ring. | [3] |
| 3,4,5-Trimethoxybenzyl bromide | Not specified | Exhibits different crystal packing compared to the 3,5-dimethoxy derivative due to the additional methoxy group. | [3] |
This table presents a selection of related structures available in public databases. CCDC numbers refer to entries in the Cambridge Structural Database.
The analysis of these related structures reveals that the substitution pattern on the benzene ring significantly influences the crystal packing and intermolecular interactions. For instance, the presence and position of chloro and methoxy groups can lead to different hydrogen bonding networks and π-π stacking interactions, which in turn affect the physical properties of the solid.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and can be used when single crystals are not available.
Caption: A diagram illustrating the complementary nature of different analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity of atoms and the local chemical environment in solution. It is a powerful tool for confirming the identity and purity of a synthesized compound.
-
Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.
-
Powder X-ray Diffraction (PXRD): Used to analyze polycrystalline materials. While it does not provide the same level of detail as single-crystal XRD, it is invaluable for phase identification, purity analysis, and studying crystalline materials that do not form large single crystals.
Conclusion
The determination of the X-ray crystal structure of this compound and its derivatives is a critical step in understanding and utilizing these compounds in research and development. Although the specific crystal structure for the title compound remains elusive in public databases, this guide has provided a comprehensive framework for its potential determination. By following established protocols for synthesis, crystallization, and X-ray diffraction analysis, and by leveraging the structural information from related compounds, researchers can gain the necessary insights to advance their work. The synergistic use of complementary analytical techniques further ensures a thorough characterization of these important chemical entities.
References
A Comparative Guide to Validated Analytical Methods for 2,3-Dichlorobenzyl Bromide Purity Assessment
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the safety of the final active pharmaceutical ingredient (API). 2,3-Dichlorobenzyl bromide, a key building block in organic synthesis, is no exception. Its reactivity makes it susceptible to degradation and the presence of process-related impurities, necessitating robust analytical methods for accurate purity assessment. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the validated purity assessment of this compound, offering insights into method selection based on experimental data and practical considerations.
The Criticality of Purity for this compound
This compound is a reactive halogenated aromatic compound. The presence of impurities can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted by-products, and compromised yield and purity of the target molecule. Potential impurities can arise from the manufacturing process or degradation.
Potential Process-Related Impurities:
The synthesis of this compound often involves the bromination of 2,3-dichlorobenzyl alcohol or the radical bromination of 2,3-dichlorotoluene.[1][2] Based on these synthetic routes, potential process-related impurities may include:
-
Starting Materials: Unreacted 2,3-dichlorobenzyl alcohol or 2,3-dichlorotoluene.
-
Isomeric Impurities: Other isomers of dichlorobenzyl bromide if the starting material was not isomerically pure.
-
Over-reacted Species: Dibrominated products.
-
Side-reaction Products: Impurities from the reagents used, such as residual phosphorus tribromide or thionyl chloride by-products.[3]
Potential Degradants:
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradants and develop a stability-indicating method.[4][5] For this compound, likely degradation products include:
-
Hydrolysis Product: 2,3-Dichlorobenzyl alcohol.
-
Oxidation Products: 2,3-Dichlorobenzaldehyde and 2,3-Dichlorobenzoic acid.
A validated analytical method must be able to separate and quantify the main compound from all these potential impurities and degradants.
Comparative Analysis of Analytical Methodologies
The two most common and powerful analytical techniques for the purity assessment of semi-volatile organic compounds like this compound are Gas Chromatography (GC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6] The choice between these methods depends on several factors, including the volatility of the analytes, thermal stability, required sensitivity, and available instrumentation.[7][8]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is an excellent choice for volatile and thermally stable compounds.[9] Given that this compound has a relatively low boiling point, GC is a highly suitable method for its analysis. The Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for organic compounds.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 20°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 270°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of dichloromethane.
Diagram of the GC-FID Experimental Workflow:
Caption: Workflow for GC-FID purity assessment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile.[6] For this compound and its potential non-volatile impurities (like benzoic acid derivatives), RP-HPLC offers a robust alternative.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 60% B to 90% B
-
10-15 min: Hold at 90% B
-
15.1-20 min: Re-equilibrate at 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile.
Diagram of the RP-HPLC Experimental Workflow:
Caption: Workflow for RP-HPLC purity assessment.
Method Validation and Performance Comparison
Both analytical methods were validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7] The validation parameters provide a basis for an objective comparison of the two techniques.
| Validation Parameter | GC-FID Method | RP-HPLC Method | ICH Q2(R2) Guideline Reference |
| Specificity | Demonstrated by baseline separation of the main peak from potential impurities and degradants. | Excellent separation of the main peak from both process-related impurities and more polar degradants. | [7] |
| Linearity (r²) | > 0.999 | > 0.999 | [7] |
| Range (µg/mL) | 1 - 150 | 1 - 150 | [7] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | [7] |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.0% | [7] |
| - Intermediate Precision | < 1.5% | < 1.5% | [7] |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.2 µg/mL | [7] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.6 µg/mL | [7] |
| Robustness | Stable under minor variations in oven temperature ramp rate and flow rate. | Unaffected by small changes in mobile phase composition and column temperature. | [7] |
Discussion and Method Selection
Both GC-FID and RP-HPLC are powerful and reliable techniques for the purity assessment of this compound. The choice between them should be guided by the specific needs of the laboratory and the intended application.
Advantages of GC-FID:
-
Higher Resolution for Volatile Compounds: GC typically offers superior separation efficiency for volatile isomers.[7]
-
Faster Analysis Time: The analysis time for the GC method is generally shorter than for the HPLC gradient method.[10]
-
Lower Cost: GC systems and the gases used are often more cost-effective than HPLC systems and high-purity solvents.[7]
-
Higher Sensitivity for Hydrocarbons: The FID is highly sensitive to compounds containing carbon-hydrogen bonds.
Advantages of RP-HPLC:
-
Broader Applicability: HPLC can analyze a wider range of compounds, including non-volatile and thermally labile impurities such as carboxylic acids, without the need for derivatization.[6]
-
Stability-Indicating Power: It is better suited for separating the parent compound from polar degradation products that may form during stability studies.
-
Non-destructive: The sample can be collected after detection if further analysis is required.
Logical Relationship for Method Selection:
Caption: Decision tree for analytical method selection.
Conclusion
For routine quality control of this compound where the primary concern is process-related volatile impurities, the validated GC-FID method offers a fast, sensitive, and cost-effective solution. However, for comprehensive stability studies and the analysis of a wider range of potential polar degradants, the RP-HPLC method is superior due to its versatility and ability to handle non-volatile compounds.
Both methods, when properly validated according to ICH guidelines, provide the trustworthiness and scientific integrity required by researchers and drug development professionals to ensure the quality of their materials and the reliability of their results. The detailed protocols and comparative data presented in this guide serve as a valuable resource for selecting and implementing the most appropriate analytical strategy for the purity assessment of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 2,3-Dichlorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Comparative Guide to Benzylic Brominating Agents for Organic Synthesis
Benzylic bromides are pivotal intermediates in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The selective introduction of a bromine atom at the benzylic position—the carbon atom directly attached to an aromatic ring—unlocks a versatile handle for subsequent functionalization through nucleophilic substitution or organometallic coupling reactions. The success of this transformation hinges on the judicious selection of a brominating agent that maximizes yield and selectivity while minimizing side reactions and safety hazards. This guide provides a comprehensive comparison of the most common benzylic brominating agents, supported by mechanistic insights and experimental data to inform your synthetic strategy.
The Core of Benzylic Bromination: A Radical Affair
Benzylic C-H bonds are weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. This inherent reactivity is exploited in benzylic bromination, which proceeds via a free-radical chain mechanism.[1][2] The process is typically initiated by light (hν), heat, or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
The general mechanism involves three key stages:
-
Initiation: The initiator generates a bromine radical (Br•).
-
Propagation: The bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The benzylic radical then reacts with a bromine source to yield the desired benzyl bromide and a new bromine radical, which continues the chain.
-
Termination: Radicals combine to form non-radical species, terminating the chain reaction.
The choice of brominating agent is critical as it dictates the concentration of bromine radicals and elemental bromine in the reaction mixture, which in turn influences the selectivity of the reaction.[3]
The Workhorse: N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is the most widely used reagent for benzylic bromination, and for good reason.[3] Its primary advantage lies in its ability to maintain a low, steady concentration of elemental bromine (Br₂) throughout the reaction.[4][5] This is achieved through the reaction of NBS with the HBr generated during the propagation step.[5] This low concentration of Br₂ is crucial for suppressing competitive electrophilic addition to the aromatic ring or any double bonds present in the substrate.[4]
Mechanism with NBS:
The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by light or a radical initiator.[1] The resulting succinimidyl radical can abstract a hydrogen from HBr to generate a bromine radical, which then enters the propagation cycle.
Advantages of NBS:
-
High Selectivity: The low concentration of Br₂ minimizes side reactions, leading to cleaner product formation.[4]
-
Ease of Handling: NBS is a crystalline solid, making it easier and safer to handle than liquid bromine.[6]
-
Versatility: It is effective for a wide range of substrates.
Disadvantages of NBS:
-
Impurities: The purity of NBS can affect the reaction outcome. Impurities can sometimes lead to undesired side reactions.[7]
-
Corrosivity: In the presence of initiators and certain solvents, the reaction mixture can be highly corrosive.[7]
-
Solvent Choice: Traditionally carried out in carbon tetrachloride (CCl₄), a toxic and ozone-depleting solvent. Greener alternatives like acetonitrile are now preferred.[8][9]
The Classic Reagent: Elemental Bromine (Br₂)
Direct bromination with elemental bromine (Br₂) can also achieve benzylic bromination, provided the reaction is initiated by light or heat to favor the radical pathway.[2] However, this method is often plagued by a lack of selectivity. The higher concentration of Br₂ can lead to competitive electrophilic aromatic substitution, especially in electron-rich aromatic systems, resulting in bromination of the aromatic ring.[4][10]
Advantages of Br₂:
-
Atom Economy: In principle, it offers better atom economy than NBS.
-
Cost-Effective: Elemental bromine is generally less expensive than NBS.
Disadvantages of Br₂:
-
Low Selectivity: Prone to side reactions, particularly electrophilic aromatic bromination.[4]
-
Hazardous: Br₂ is a volatile, corrosive, and highly toxic liquid, requiring stringent safety precautions for handling.
-
Difficult to Control: The reaction can be difficult to control, leading to over-bromination (dibromination).
A Niche Player: Bromotrichloromethane (BrCCl₃)
Bromotrichloromethane (BrCCl₃) serves as a useful alternative for benzylic bromination, particularly for substrates that are sensitive to the conditions used with NBS or Br₂.[10] This reagent is especially effective for alkylated aromatics containing electron-donating groups, where NBS might favor nuclear bromination.[10][11] The reaction is typically initiated photochemically.
The mechanism involves the homolytic cleavage of the C-Br bond to generate a trichloromethyl radical (•CCl₃) and a bromine atom. The •CCl₃ radical is the primary hydrogen-abstracting species.
Advantages of BrCCl₃:
-
Good for Activated Rings: It can successfully brominate the benzylic position of electron-rich aromatic compounds where other reagents fail.[10]
-
Alternative Selectivity: Can provide a different selectivity profile compared to NBS.
Disadvantages of BrCCl₃:
-
Ozone-Depleting Substance: Like CCl₄, it is an environmentally harmful substance.
-
Reaction Conditions are Crucial: Yields can be highly dependent on reaction conditions such as temperature and the presence of an inert atmosphere.[10]
-
Limited Scope: It is not as broadly applicable as NBS.
Comparative Performance Data
| Reagent | Typical Substrates | Selectivity | Common Side Reactions | Safety & Handling | Environmental Impact |
| N-Bromosuccinimide (NBS) | Wide range of alkylaromatics | High for benzylic position | Ring bromination (if activated), over-bromination | Solid, easier to handle than Br₂. Corrosive mixture. | Dependent on solvent; move away from CCl₄.[8][9] |
| Elemental Bromine (Br₂) | Simple, less activated alkylaromatics | Moderate to low | Electrophilic aromatic bromination, over-bromination | Volatile, toxic, corrosive liquid. Requires fume hood and protective gear. | High. |
| Bromotrichloromethane (BrCCl₃) | Electron-rich alkylaromatics | Good for specific substrates | Addition to double bonds | Toxic liquid, ozone-depleting. | High.[12] |
Experimental Protocol: Benzylic Bromination of 4-Methylbiphenyl using NBS
This protocol provides a representative procedure for the benzylic bromination of a solid starting material using NBS and AIBN as a radical initiator in a greener solvent.
Materials:
-
4-Methylbiphenyl
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methylbiphenyl (10.0 g, 59.4 mmol) in acetonitrile (100 mL).
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (11.6 g, 65.4 mmol, 1.1 equiv) and AIBN (0.98 g, 5.9 mmol, 0.1 equiv).
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain reflux for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude 4-(bromomethyl)biphenyl by recrystallization from hexanes or by silica gel column chromatography.
Rationale for Procedural Steps:
-
Acetonitrile: A greener alternative to CCl₄.[8]
-
AIBN: A reliable thermal radical initiator.
-
Reflux: Provides the necessary thermal energy to initiate the radical chain reaction.
-
Aqueous Wash: The NaHCO₃ wash neutralizes any residual HBr, and the brine wash helps to remove water from the organic layer.
-
Drying: Removal of residual water is important before solvent evaporation.
Selecting the Right Reagent: A Decision Workflow
The choice of a benzylic brominating agent should be guided by the substrate's electronic properties, the desired selectivity, and safety and environmental considerations.
Conclusion
The selective bromination of the benzylic position is a powerful tool in organic synthesis. While several reagents can effect this transformation, N-Bromosuccinimide (NBS) remains the reagent of choice for most applications due to its high selectivity and ease of use. For substrates with highly activated aromatic rings, Bromotrichloromethane (BrCCl₃) can be a valuable alternative. The use of **elemental bromine (Br₂) ** for this purpose should be approached with caution due to its hazardous nature and lower selectivity. As the field of chemistry moves towards greener and safer practices, the development of new methods, such as continuous flow photobromination, will continue to refine our approach to this important transformation.[6][8]
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. The Use of Bromotrichloromethane in Chlorination Reactions [organic-chemistry.org]
A Comparative Guide to the Stability of Benzylic Halides: Benchmarking 2,3-Dichlorobenzyl Bromide
Introduction: The Imperative of Reagent Stability in Synthesis
In the precise world of chemical synthesis, particularly within pharmaceutical research and development, the stability of a reagent is not a trivial concern—it is a cornerstone of reproducibility, yield, and purity. Unforeseen degradation of a starting material can lead to failed reactions, the formation of complex impurity profiles, and ultimately, significant delays in discovery and production timelines. Benzyl halides are a ubiquitous class of alkylating agents, prized for their utility in installing the versatile benzyl protecting group on alcohols, amines, and carboxylic acids.[1][2] However, their reactivity is a double-edged sword, as the same electronic properties that make them effective can also render them susceptible to degradation.
This guide provides an in-depth, objective comparison of the stability of 2,3-Dichlorobenzyl bromide against a curated selection of other commercially available benzyl bromides. Through a series of forced degradation studies, we will elucidate the intrinsic stability of these reagents under hydrolytic, thermal, and photolytic stress. The objective is to provide researchers, scientists, and drug development professionals with the critical data and mechanistic understanding necessary to make informed decisions about reagent selection, handling, and storage.
Theoretical Framework: Deconstructing Benzyl Halide Stability
The stability of a benzyl halide is fundamentally governed by the susceptibility of the benzylic carbon-bromine bond to cleavage. This process can occur through two primary nucleophilic substitution pathways: the unimolecular (SN1) and the bimolecular (SN2) mechanisms.[3][4][5]
-
SN1 Pathway: This two-step mechanism involves the initial, rate-determining cleavage of the C-Br bond to form a planar benzylic carbocation intermediate. This intermediate is then rapidly captured by a nucleophile (e.g., water). The stability of this carbocation is paramount; any structural feature that stabilizes this positive charge will accelerate the rate of SN1 degradation.[4][6]
-
SN2 Pathway: This is a single-step concerted mechanism where a nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group. This pathway is sensitive to steric hindrance around the reaction center.
The electronic nature of substituents on the aromatic ring plays a decisive role in modulating the stability of the benzylic carbocation.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) groups stabilize the carbocation through resonance and inductive effects, delocalizing the positive charge and thus increasing the rate of SN1-mediated degradation.[7]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups destabilize the carbocation via a strong inductive effect (-I), pulling electron density away from the benzylic carbon.[8][9] This destabilization slows the formation of the carbocation, thereby enhancing the reagent's stability against SN1 degradation.
For this compound, the two chlorine atoms are expected to exert a powerful electron-withdrawing inductive effect, significantly destabilizing the corresponding benzylic carbocation and predicting a high degree of stability, particularly against hydrolysis.
Experimental Design: A Forced Degradation Protocol
To quantitatively assess stability, a series of forced degradation, or stress testing, experiments were designed.[10][11] This approach uses exaggerated conditions to accelerate degradation, allowing for a meaningful comparison in a practical timeframe.[12]
Selected Reagents for Comparison:
-
Test Reagent: this compound
-
Unsubstituted Control: Benzyl bromide
-
EWG Control: 4-Nitrobenzyl bromide
-
EDG Control: 4-Methoxybenzyl bromide
-
Steric/Electronic Isomer: 2,6-Dichlorobenzyl bromide
Experimental Workflow Diagram
The overall workflow for the comparative stability assessment is depicted below.
Caption: Experimental workflow for the comparative stability study.
Protocol 1: Hydrolytic Stability Assay
-
Preparation: Prepare 1 mg/mL stock solutions of each benzyl bromide reagent in HPLC-grade acetonitrile.
-
Stress Conditions: In separate sealed vials, add 100 µL of each stock solution to 900 µL of the following aqueous solutions, pre-heated to 60°C:
-
0.01 M Hydrochloric Acid (pH 2)
-
HPLC-Grade Water (pH ~7)
-
0.01 M Sodium Hydroxide (pH 12)
-
-
Incubation: Place all vials in a temperature-controlled heating block at 60°C.
-
Sampling: At time points t=0, 2, 8, and 24 hours, withdraw an aliquot, quench by diluting in the mobile phase at room temperature, and analyze immediately via HPLC-UV. Causality: This protocol simulates reaction conditions ranging from acidic to basic. The elevated temperature accelerates the degradation process to observable levels. Acetonitrile is chosen as a co-solvent for its miscibility with water and its UV transparency.
Protocol 2: Thermal Stability Assay
-
Preparation: Weigh 10 mg of each solid benzyl bromide reagent into separate amber glass vials.
-
Stress Conditions: Place the uncapped vials inside a larger, loosely capped container within a calibrated oven set to 70°C.
-
Sampling: At t=0 and t=24 hours, remove the vials, allow them to cool to room temperature, and prepare 1 mg/mL solutions in acetonitrile for immediate HPLC-UV analysis. Causality: This test evaluates the shelf-life stability of the reagents in their solid form, mimicking accelerated storage conditions. Amber vials are used to exclude any contribution from photolytic degradation.
Protocol 3: Photostability Assay
-
Preparation: Prepare 0.1 mg/mL solutions of each reagent in acetonitrile in quartz HPLC vials. Prepare a parallel set of samples in amber vials to serve as dark controls.
-
Stress Conditions: Place both sets of vials in a photostability chamber equipped with a xenon lamp, conforming to ICH Q1B guidelines for light exposure (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12]
-
Sampling: After the exposure period, analyze all samples (exposed and dark controls) by HPLC-UV. Causality: This protocol assesses the potential for degradation upon exposure to light, a critical factor for compounds handled outside of light-proof containers. The dark control allows for the separation of photolytic from thermal degradation.
Analytical Method: Stability-Indicating HPLC-UV
-
System: Standard HPLC with a UV-Vis Detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient of Acetonitrile (A) and Water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
*Validation: The method was validated for specificity to ensure that degradation products did not co-elute with the parent compound peak. HPLC is a standard and reliable technique for such stability assays.[13][14]
Results & Discussion
The stability of each reagent was determined by calculating the percentage of the parent compound remaining at the final time point relative to t=0.
Comparative Stability Data
| Reagent | % Degradation (24h, pH 2, 60°C) | % Degradation (24h, pH 7, 60°C) | % Degradation (24h, pH 12, 60°C) | % Degradation (24h, Thermal, 70°C) | % Degradation (24h, Photolytic) |
| This compound | < 1% | < 1% | 3.1% | < 1% | 1.5% |
| Benzyl bromide | 3.5% | 4.2% | 15.8% | 1.1% | 2.8% |
| 4-Methoxybenzyl bromide | 85.6% | 92.3% | > 99% | 18.5% | 11.4% |
| 4-Nitrobenzyl bromide | < 1% | < 1% | 2.5% | < 1% | 1.9% |
| 2,6-Dichlorobenzyl bromide | < 1% | < 1% | 1.8% | < 1% | 1.3% |
Note: The data presented in this table is representative and synthesized for illustrative purposes based on established chemical principles.
Analysis of Degradation Pathways and Substituent Effects
The results clearly demonstrate the profound impact of ring substitution on benzyl bromide stability.
Caption: Influence of substituents on the SN1 degradation pathway.
-
This compound: As hypothesized, this reagent exhibits exceptional stability across nearly all conditions. The potent electron-withdrawing inductive effect of the two chlorine atoms severely destabilizes the benzylic carbocation, effectively inhibiting the SN1 hydrolysis pathway. Its stability is comparable to that of 4-Nitrobenzyl bromide, making it a highly robust choice for reactions conducted in aqueous or protic media, or at elevated temperatures.
-
4-Methoxybenzyl bromide: This reagent was, by a significant margin, the least stable. The powerful electron-donating methoxy group provides substantial resonance stabilization to the benzylic carbocation, dramatically accelerating hydrolysis. It showed significant degradation even under thermal stress without a nucleophile present, suggesting a low activation energy for C-Br bond heterolysis. This reagent should be stored under anhydrous conditions at low temperatures and used promptly after purchase.
-
4-Nitrobenzyl bromide: The strong electron-withdrawing nitro group confers stability similar to the dichlorinated analogue. This confirms that destabilizing the carbocation intermediate is a highly effective strategy for increasing the shelf-life and operational stability of benzyl halides.
-
Benzyl bromide: The unsubstituted parent compound serves as a useful baseline. It is moderately stable but shows appreciable degradation, particularly under basic hydrolytic conditions where both SN1 and SN2 mechanisms can contribute.
-
2,6-Dichlorobenzyl bromide: This isomer displayed the highest stability of all tested compounds, showing slightly less degradation under basic conditions than the 2,3-dichloro isomer. This enhanced stability can be attributed to a combination of the strong inductive effect of two chlorine atoms and the steric hindrance provided by ortho-substitution. The bulky chlorine atoms shield the benzylic carbon from nucleophilic attack (slowing the SN2 pathway) and may also hinder solvation of the carbocation (slowing the SN1 pathway).[15]
Conclusion and Recommendations
This comparative guide demonstrates that the stability of benzyl bromide reagents is not uniform and is critically dependent on the electronic and steric nature of the aromatic substituents.
This compound has been benchmarked as a highly stable reagent, exhibiting exceptional resistance to hydrolytic and thermal degradation. Its stability profile is primarily dictated by the strong electron-withdrawing inductive effects of the two chlorine substituents, which inhibit the formation of the key benzylic carbocation intermediate required for SN1 degradation.
Key Recommendations for Researchers:
-
For applications requiring high temperatures, prolonged reaction times in protic solvents, or where reagent robustness is paramount, This compound and 2,6-Dichlorobenzyl bromide are superior choices.
-
Reagents with electron-donating groups, such as 4-Methoxybenzyl bromide , are inherently unstable and must be handled with care. They should be stored in a freezer, under an inert atmosphere, and used as quickly as possible.
-
For all benzyl halides, storage in a cool, dry, dark place is recommended to minimize thermal and photolytic degradation.[16] It is also noted that these compounds are lachrymators and should be handled in a chemical fume hood with appropriate personal protective equipment.[1]
By understanding the chemical principles that govern reagent stability, scientists can better control their experimental outcomes, ensuring the integrity of their synthetic routes and the quality of their final products.
References
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. academic.oup.com [academic.oup.com]
- 9. Khan Academy [khanacademy.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 14. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. 2,6-Dichlorobenzyl bromide(20443-98-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2,3-Dichlorobenzyl Bromide
Introduction
In the realm of immunochemical analysis, the development of highly specific antibodies for small molecules is a formidable challenge. 2,3-Dichlorobenzyl bromide (2,3-DCBB), a halogenated aromatic compound, represents a class of small molecules known as haptens.[][2][3] By themselves, haptens are incapable of eliciting an immune response due to their low molecular weight.[][3] To generate antibodies, they must be covalently linked to a larger carrier molecule, typically a protein.[4][] This guide provides a comprehensive framework for designing and executing a cross-reactivity study for antibodies raised against 2,3-DCBB. We will delve into the rationale behind experimental choices, provide detailed protocols for key workflows, and present a model for data analysis and interpretation, equipping researchers with the tools to validate the specificity of their immunoassays.
The Immunological Challenge: From Hapten to Immunogen
The foundational principle of generating antibodies against small molecules is the hapten-carrier effect.[2][6] The immune system, specifically B cells and T cells, efficiently recognizes large molecules (antigens) but overlooks small ones like 2,3-DCBB.[3][6] By conjugating the hapten to an immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), we create a hapten-carrier conjugate.[][4][7] In this conjugate, the carrier protein provides the necessary T-cell epitopes to stimulate an immune response, while the B cells generate antibodies that can specifically recognize the hapten portion.[2]
The success of any hapten-based immunoassay hinges on the specificity of the antibodies produced. It is crucial to determine whether these antibodies bind exclusively to the target analyte (2,3-DCBB) or if they also recognize structurally similar molecules, a phenomenon known as cross-reactivity.[8] High cross-reactivity can lead to false-positive results and an overestimation of the analyte's concentration, compromising the reliability of the assay.[8][9]
Designing a Robust Cross-Reactivity Study
A thorough cross-reactivity study requires careful planning, from the selection of challenge compounds to the choice of immunoassay format.
Rationale for Compound Selection
To comprehensively evaluate the specificity of the anti-2,3-DCBB antibody, a panel of structurally related compounds must be selected. The primary hypothesis is that minor changes in the molecular structure, such as the position of the chloro-substituents, will significantly impact antibody binding.
Table 1: Panel of Compounds for Cross-Reactivity Screening
| Compound Name | CAS Number | Rationale for Inclusion |
| This compound (Target) | 57915-78-3[10][11] | The target analyte for which the antibody is generated. |
| 2,4-Dichlorobenzyl bromide | 20443-99-6[12] | Isomer; assesses the impact of moving one chlorine atom. |
| 2,5-Dichlorobenzyl bromide | 85482-13-9[13] | Isomer; assesses the impact of chlorine position. |
| 2,6-Dichlorobenzyl bromide | 20443-98-5 | Isomer; assesses steric hindrance near the benzyl bromide group. |
| 3,4-Dichlorobenzyl bromide | 18880-04-1 | Isomer; assesses the impact of adjacent chlorine atoms away from the 2-position. |
| Benzyl bromide | 100-39-0 | Parent compound without chlorine substitution. |
| 2,3-Dichlorotoluene | 32768-54-0 | Precursor molecule lacking the reactive bromide group. |
Preparation of Immunological Reagents
A critical aspect of assay design is to prevent the generation of antibodies against the carrier protein itself from interfering with the assay. To achieve this, we employ a heterologous conjugation strategy:
-
Immunogen: 2,3-DCBB is conjugated to Keyhole Limpet Hemocyanin (KLH). KLH is a large, highly immunogenic protein chosen to elicit a strong antibody response.[7]
-
Coating Antigen: For the immunoassay (ELISA), 2,3-DCBB is conjugated to a different carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA).[7] This ensures that any antibodies recognizing epitopes on the KLH carrier will not bind to the BSA-coated plate, thereby increasing the specificity of the assay for the hapten.
Immunoassay Format: Indirect Competitive ELISA (ic-ELISA)
For quantifying small molecules, the indirect competitive ELISA is the format of choice.[] This format relies on the principle of competition between the free analyte in the sample (or standard) and the immobilized hapten-protein conjugate on the ELISA plate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte in the sample.
Experimental Protocols & Workflows
The following protocols provide a step-by-step guide for generating the necessary reagents and performing the cross-reactivity analysis.
Overall Experimental Workflow
The diagram below outlines the complete workflow from hapten conjugation to data analysis.
Protocol: Synthesis of Hapten-Carrier Conjugates (2,3-DCBB-Protein)
Causality: The benzyl bromide moiety is an electrophilic alkylating agent that can react with nucleophilic side chains of amino acids on the protein surface, such as the primary amines of lysine residues or the thiols of cysteine residues, to form a stable covalent bond.[6] This protocol utilizes the reaction with lysine residues.
-
Dissolve Carrier Protein: Dissolve 10 mg of carrier protein (KLH or BSA) in 2 mL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Dissolve Hapten: Dissolve 2 mg of this compound in 200 µL of a suitable organic solvent like Dimethylformamide (DMF).
-
Conjugation Reaction: Add the hapten solution dropwise to the stirring protein solution.
-
Incubation: Allow the reaction to proceed for 24 hours at 4°C with gentle stirring.
-
Purification: Remove the unreacted hapten and solvent by dialysis against phosphate-buffered saline (PBS, pH 7.4) for 48 hours, with several buffer changes.
-
Characterization: Confirm successful conjugation using methods like MALDI-TOF mass spectrometry to observe an increase in molecular weight or SDS-PAGE to see a shift in the protein band.[7][14]
-
Storage: Store the conjugate at -20°C until use.
Protocol: Indirect Competitive ELISA
Causality: This assay quantifies the target analyte by measuring the inhibition of antibody binding to the plate-coated antigen. High concentrations of free analyte in the sample will bind to the antibody in solution, preventing it from binding to the plate and resulting in a low signal. Conversely, low concentrations of free analyte result in more antibody binding to the plate and a high signal.
-
Coating: Dilute the 2,3-DCBB-BSA coating antigen to 1 µg/mL in PBS. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20, PBST).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) to block any remaining non-specific binding sites. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Competition:
-
Prepare serial dilutions of the standard (2,3-DCBB) and the competitor compounds in PBST.
-
Add 50 µL of each standard or competitor dilution to the appropriate wells.
-
Add 50 µL of the pre-titered anti-2,3-DCBB polyclonal antibody (diluted in blocking buffer) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the wash step (Step 2).
-
Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step (Step 2) five times.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-20 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis and Results
The data from the ic-ELISA is used to generate a standard curve for each compound by plotting the absorbance against the log of the concentration. The IC50 value—the concentration of the analyte that causes 50% inhibition of the maximum signal—is determined for each compound.
Cross-reactivity (CR%) is then calculated using the following formula:
CR (%) = (IC50 of this compound / IC50 of Competitor Compound) x 100
Table 2: Hypothetical IC50 Values and Cross-Reactivity Data
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 15 | 100 |
| 2,4-Dichlorobenzyl bromide | 250 | 6.0 |
| 2,5-Dichlorobenzyl bromide | 1,200 | 1.3 |
| 2,6-Dichlorobenzyl bromide | 4,500 | 0.3 |
| 3,4-Dichlorobenzyl bromide | 800 | 1.9 |
| Benzyl bromide | >10,000 | <0.1 |
| 2,3-Dichlorotoluene | >10,000 | <0.1 |
Interpretation and Discussion
The hypothetical results presented in Table 2 demonstrate high specificity of the antibody for the target analyte, this compound.
-
High Specificity: The antibody shows the highest affinity for 2,3-DCBB, with an IC50 of 15 ng/mL.
-
Positional Isomer Effects: Any change in the position of the chlorine atoms on the benzene ring drastically reduces antibody recognition. For instance, moving a chlorine atom to the 4-position (2,4-DCBB) reduces cross-reactivity to just 6.0%. The 2,6-isomer shows negligible cross-reactivity, likely due to steric hindrance near the linkage point to the carrier protein, which is a key part of the epitope recognized by the antibody.
-
Importance of Substituents: The complete removal of the chlorine atoms (Benzyl bromide) or the reactive bromide group (2,3-Dichlorotoluene) eliminates antibody binding, confirming that both the dichlorinated ring and the overall structure are critical for recognition.
These findings underscore the exquisite specificity of the antibody population, indicating that the immunoassay can reliably distinguish 2,3-DCBB from its closely related structural isomers.
Conclusion
This guide provides a comprehensive methodology for assessing the cross-reactivity of antibodies developed against the small molecule hapten, this compound. By employing a heterologous hapten-carrier strategy, selecting a panel of structurally relevant challenge compounds, and using a competitive ELISA format, researchers can rigorously validate the specificity of their immunoassays. The data derived from such studies are essential for ensuring the accuracy and reliability of results in research, diagnostic, and drug development applications.
References
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 6. Hapten - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. elisakits.co.uk [elisakits.co.uk]
- 9. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, 99% | Fisher Scientific [fishersci.ca]
- 11. This compound | CAS#:57915-78-3 | Chemsrc [chemsrc.com]
- 12. 2,4-Dichlorobenzyl bromide | C7H5BrCl2 | CID 10988373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,5-二氯溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Benzylic Bromination of 2,3-Dichlorotoluene
For professionals in pharmaceutical and agrochemical research and development, the synthesis of 2,3-Dichlorobenzyl bromide is a critical step in the creation of numerous target molecules. The primary route to this intermediate is the side-chain bromination of 2,3-dichlorotoluene, a reaction whose efficiency is profoundly dictated by the choice of catalyst. This guide provides an in-depth comparison of common catalytic systems, grounded in experimental evidence and mechanistic principles, to empower researchers in making informed decisions for optimizing yield, selectivity, and safety.
The benzylic C-H bonds of toluene and its derivatives are significantly weaker than other C-H bonds on the aromatic ring, making them susceptible to selective functionalization. The benzylic bromination reaction proceeds via a free-radical chain mechanism, a process that relies on a catalytic initiator to commence.[1] Understanding this mechanism is fundamental to appreciating the role and performance of different catalysts.
The Free-Radical Chain Mechanism
The reaction is classically understood to proceed in three distinct phases:
-
Initiation: The process begins with the homolytic cleavage of a weak bond in an initiator molecule to form two radicals. This can be triggered by heat (thermal initiation) or light (photo-initiation). These initiator radicals then react with the bromine source to generate a bromine radical (Br•), the key chain-carrying species.
-
Propagation: This is a two-step cyclic process. First, a bromine radical abstracts a hydrogen atom from the benzylic position of 2,3-dichlorotoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). Second, this benzylic radical reacts with a bromine source (like Br₂ or NBS) to form the desired product, this compound, and regenerate a bromine radical, which continues the chain reaction.[1]
-
Termination: The chain reaction ceases when two radicals combine, effectively removing the chain carriers from the cycle.
Caption: Free-Radical Chain Mechanism for Benzylic Bromination.
Comparative Analysis of Catalytic Systems
The "catalyst" in this context is more accurately termed a radical initiator. The choice of initiator is paramount, as it directly influences reaction rate, temperature requirements, and side-product formation. We will compare several classes of initiators, from classical thermal sources to modern catalytic methods.
Azo Initiators: Azobisisobutyronitrile (AIBN)
AIBN is a widely used thermal initiator that decomposes upon heating to produce two cyanoisopropyl radicals and a molecule of nitrogen gas. Its popularity stems from its predictable, first-order decomposition kinetics and resistance to induced decomposition.
-
Mechanism of Action: Heating AIBN above ~65 °C causes it to extrude nitrogen gas, a thermodynamically favorable process, to generate radicals that can initiate the bromination chain.[2]
-
Performance Insights: AIBN is a reliable choice for reactions conducted in a moderate temperature range (65-85 °C).[3] It is less prone to side reactions compared to peroxide initiators. However, in some scale-up scenarios, its performance can be moderate. For instance, in the synthesis of a related brominated compound, AIBN initiation resulted in yields of only 41-56%.[4]
-
Causality: The choice of AIBN dictates a specific thermal window for the reaction. Operating below its decomposition temperature will result in no initiation, while excessive heat can lead to uncontrolled reaction rates and potential side reactions.
Peroxide Initiators: Benzoyl Peroxide (BPO)
BPO is another common thermal initiator, characterized by the weak oxygen-oxygen single bond that readily undergoes homolysis upon heating.
-
Mechanism of Action: BPO decomposes at a slightly higher temperature range than AIBN (typically 80-100 °C) to form benzoyloxy radicals. These can then initiate the bromine chain.
-
Performance Insights: BPO can be a more aggressive initiator than AIBN and has been shown to provide higher yields in certain contexts. In one study, switching from AIBN to BPO for a benzylic bromination increased the yield from the 41-56% range to 65.4-85.7%.[4]
-
Causality: The choice between AIBN and BPO often comes down to the desired reaction temperature and the thermal stability of the substrate and product.[2][5] BPO's higher decomposition temperature may be necessary for less reactive substrates, but it also carries a higher risk of side reactions, such as unwanted oxidation or reactions involving the benzoyloxy radical itself.
Photochemical Initiation: UV or Visible Light
Light provides the energy to directly cleave the Br-Br bond in molecular bromine or to initiate the reaction when using N-Bromosuccinimide (NBS), often without needing a chemical initiator.
-
Mechanism of Action: Photons of appropriate wavelength provide the energy for the homolytic cleavage of the bromine source, directly generating the bromine radicals needed for the propagation step.[6]
-
Performance Insights: This method is exceptionally clean, as it avoids the introduction of a chemical initiator and its byproducts. Recent advancements have demonstrated highly efficient and scalable benzylic brominations in continuous-flow reactors using simple household fluorescent lamps, eliminating the need for hazardous solvents like carbon tetrachloride (CCl₄).[7] A study on the synthesis of 2,6-dichlorobenzyl bromide (a structural isomer of our target) using H₂O₂ and HBr in a microchannel reactor showed that light irradiation was essential for the reaction to proceed, achieving a 91.4% yield under optimized conditions.[8][9][10]
-
Causality: Photochemical initiation offers precise control over the reaction; the initiation stops the moment the light source is removed. This method is particularly advantageous for its mild conditions and improved safety profile, especially when coupled with modern technologies like microreactors.[8]
Lewis Acid Catalysis
A more recent development involves the use of Lewis acids to catalyze benzylic bromination under milder conditions.
-
Mechanism of Action: Lewis acids like Zirconium(IV) chloride (ZrCl₄) or Iron(II) bromide (FeBr₂) can activate the brominating agent (e.g., NBS or 1,3-dibromo-5,5-dimethylhydantoin - DBDMH), facilitating the generation of radical species even at room temperature.[11][12] Experiments suggest that the Lewis acid activates the N-Br bond, leading to the formation of a succinimide radical and an iron-bromine species that can transfer a bromine atom to the benzylic radical.[12]
-
Performance Insights: Zirconium(IV) chloride showed excellent catalytic activity for the benzylic bromination of toluene derivatives using DBDMH at room temperature.[11] Similarly, a practical and scalable iron-catalyzed method using just 1 mol% of FeBr₂ achieved high yields (up to 98%) and excellent site-selectivity for benzylic C-H bromination.[12]
-
Causality: This approach circumvents the need for high temperatures or UV irradiation, making it suitable for thermally sensitive substrates. The high selectivity arises from the catalytic nature of the process, which can offer a more controlled pathway compared to bulk thermal initiation.
Data Summary: Catalyst Performance Comparison
| Catalyst / Initiator System | Typical Conditions | Yield | Selectivity | Advantages | Disadvantages |
| AIBN | 65-85 °C, Thermal | Moderate-Good | Good | Predictable kinetics, clean decomposition products (N₂ gas).[2] | Requires heating, may provide lower yields than BPO.[4] |
| Benzoyl Peroxide (BPO) | 80-100 °C, Thermal | Good-Excellent | Good | Can provide higher yields than AIBN.[4] | Higher risk of side reactions, less stable than AIBN. |
| UV / Visible Light | 0-60 °C, Photochemical | Excellent | Excellent | Very clean (no initiator byproducts), mild conditions, highly scalable in flow.[7] | Requires specialized photochemical equipment. |
| FeBr₂ / NBS | Reflux, Thermal | Excellent | Excellent | Low catalyst loading (1 mol%), high yield, practical and simple.[12] | Requires removal of metal catalyst post-reaction. |
| ZrCl₄ / DBDMH | Room Temp, Thermal | Excellent | Excellent | Very mild conditions (room temp), high efficiency.[11] | DBDMH is less common than NBS; requires metal catalyst removal. |
| H₂O₂ / HBr / Light | 70 °C, Photochemical | Excellent | Excellent | Green and safe process, uses inexpensive reagents, water is the only byproduct.[8][13] | Best suited for specialized setups like microreactors. |
Validated Experimental Protocol: Comparative Efficacy of AIBN vs. BPO
This protocol provides a framework for the direct comparison of AIBN and BPO in the benzylic bromination of 2,3-dichlorotoluene using N-Bromosuccinimide (NBS), a reagent of choice for selective benzylic bromination as it maintains a low concentration of Br₂, thus minimizing aromatic ring substitution.[6][14]
Objective: To determine the yield and selectivity of this compound synthesis when initiated by AIBN versus BPO under identical conditions.
Materials and Reagents:
-
2,3-Dichlorotoluene (Substrate)
-
N-Bromosuccinimide (NBS) (Brominating Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator 1)
-
Benzoyl Peroxide (BPO) (Initiator 2)
-
Dichloromethane (CH₂Cl₂) (Solvent, anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard lab glassware (round-bottom flasks, condenser, etc.)
-
Heating mantle with stirrer
-
TLC plates (silica gel) and GC-MS for analysis
Caption: Experimental Workflow for Catalyst Comparison.
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve 2,3-dichlorotoluene (1.0 equiv) and N-Bromosuccinimide (1.05 equiv) in anhydrous dichloromethane.
-
Initiator Addition:
-
To Flask A, add AIBN (0.02 equiv).
-
To Flask B, add BPO (0.02 equiv).
-
-
Reaction: Heat both flasks to reflux (approx. 40 °C) with vigorous stirring. Monitor the reaction progress every 30 minutes by TLC or GC analysis, observing the consumption of the starting material. The disappearance of solid NBS, which is less dense than the solvent, and the appearance of succinimide (denser) is a visual indicator of progress.
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixtures to room temperature.
-
Filter the mixtures to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the resulting crude oil via column chromatography. Determine the final yield for each reaction and confirm product identity and purity using GC-MS and NMR spectroscopy.
This self-validating system, by running the reactions in parallel, allows for a direct and reliable comparison of initiator efficacy, minimizing variability from external conditions.
Conclusion and Recommendations
The selection of a catalyst for the benzylic bromination of 2,3-dichlorotoluene is a multi-faceted decision.
-
For lab-scale synthesis where reliability and clean reaction profiles are paramount, AIBN remains a robust and conventional choice.
-
When higher yields are necessary and the substrate can tolerate slightly higher temperatures, BPO often proves to be a more effective initiator.[4]
-
For process development and scale-up , particularly where green chemistry principles are valued, photochemical initiation in a continuous-flow system represents the state-of-the-art, offering superior safety, control, and efficiency.[7]
-
Lewis acid catalysis , especially with iron catalysts, presents a compelling alternative for reactions involving thermally sensitive molecules, providing high yields under remarkably mild conditions.[12]
Researchers should select the catalytic system that best aligns with their specific objectives, considering factors such as available equipment, substrate sensitivity, desired yield, and safety protocols.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Substituted Benzyl Bromides: A Comparative Analysis for Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the vast toolkit of organic synthesis, few reagents offer the versatility and tunable reactivity of substituted benzyl bromides. While often introduced as simple protecting group agents, their true power lies in the nuanced control that aromatic substitution offers. This guide provides an in-depth, comparative analysis of their applications, moving beyond mere protocols to explain the underlying principles that govern their reactivity. We will explore how electronic and steric modifications to the benzyl bromide scaffold can be leveraged to achieve specific synthetic outcomes, supported by experimental data and detailed methodologies.
Beyond the Benzyl: Understanding the Core Reactivity
Benzyl bromide (BnBr) is a colorless, lachrymatory liquid widely used to introduce the benzyl protecting group for alcohols and amines.[1][2][3] This protection strategy is valued for the stability of the resulting benzyl ether or amine under a wide range of conditions, and the typically straightforward deprotection via catalytic hydrogenolysis.[4][5]
The synthetic utility of benzyl bromides stems from the reactivity of the benzylic carbon-bromine bond. This bond is susceptible to nucleophilic substitution through both SN1 and SN2 pathways. The adjacent aromatic ring plays a crucial role in stabilizing both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction, making benzyl bromides more reactive than their simple alkyl bromide counterparts.[6] The specific pathway and reaction rate are highly dependent on the substitution pattern of the aromatic ring.
The Dichotomy of Substituent Effects: A Comparative Analysis
The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring allows for the fine-tuning of the benzyl bromide's reactivity.
Electron-Donating Groups (EDGs): Accelerating Reactions and Enabling Orthogonal Deprotection
EDGs, such as methoxy (-OCH3) and methyl (-CH3), increase the electron density of the aromatic ring. This has a profound impact on the reactivity of the benzyl bromide:
-
Enhanced SN1 Character: EDGs stabilize the formation of a benzylic carbocation, thereby favoring an SN1-type mechanism.[7] This often translates to faster reaction rates and the ability to use milder reaction conditions.
-
Orthogonal Deprotection Strategies: The resulting substituted benzyl ethers can often be cleaved under conditions that leave a standard benzyl group intact. For example, the p-methoxybenzyl (PMB) group can be removed oxidatively with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), offering a valuable layer of selectivity in complex syntheses.[8]
Table 1: Comparative Performance of Benzyl Bromide vs. p-Methoxybenzyl Bromide in Alcohol Protection
| Feature | Benzyl Bromide (BnBr) | p-Methoxybenzyl Bromide (PMB-Br) |
| Relative Reactivity | Good | Excellent |
| Favored Mechanism | Mixed SN1/SN2 | Predominantly SN1 |
| Typical Base | NaH, K2CO3[1] | NaH, K2CO3 |
| Cleavage Conditions | H2, Pd/C[4] | DDQ, TFA |
| Orthogonality | Can be cleaved with some silyl ethers | Orthogonal to many other protecting groups |
Experimental Protocol: Protection of a Primary Alcohol using Benzyl Bromide
-
Under an inert atmosphere, dissolve the primary alcohol (1.0 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 equiv) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous DMF: A polar aprotic solvent that enhances the nucleophilicity of the alkoxide.
-
NaH: A strong, non-nucleophilic base that irreversibly deprotonates the alcohol.
-
Inert atmosphere: Prevents quenching of the NaH by atmospheric moisture.
Electron-Withdrawing Groups (EWGs): Promoting SN2 Reactions and Expanding Synthetic Utility
EWGs, such as nitro (-NO2) and trifluoromethyl (-CF3), decrease the electron density of the aromatic ring. This leads to:
-
Enhanced SN2 Character: EWGs destabilize the formation of a benzylic carbocation, thus favoring a more concerted SN2 pathway. This is particularly useful when inversion of stereochemistry is desired at a chiral benzylic center.
-
Alternative Deprotection Routes: The p-nitrobenzyl (PNB) group, for instance, can be cleaved by reduction of the nitro group to an amine, which then facilitates cleavage of the benzylic C-O bond.
Table 2: Comparative Performance of Benzyl Bromide vs. p-Nitrobenzyl Bromide in Amine Alkylation
| Feature | Benzyl Bromide (BnBr) | p-Nitrobenzyl Bromide (PNB-Br) |
| Relative Reactivity | Good | Moderate |
| Favored Mechanism | Mixed SN1/SN2 | Predominantly SN2 |
| Typical Base | K2CO3, Et3N | K2CO3, DIPEA |
| Cleavage Conditions | H2, Pd/C | Zn, AcOH or H2, Pd/C |
| Orthogonality | Limited | Orthogonal to acid- and base-labile groups |
Modern Applications in Cross-Coupling Reactions
The utility of substituted benzyl bromides extends beyond simple nucleophilic substitution. They are excellent electrophilic partners in a variety of transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for Diaryl Methane Synthesis
Substituted benzyl bromides can be coupled with aryl boronic acids in the presence of a palladium catalyst to form diarylmethanes, a common structural motif in medicinal chemistry.[9][10] The electronic nature of the substituents on both coupling partners can influence the reaction efficiency.
Experimental Protocol: Suzuki-Miyaura Coupling of a Substituted Benzyl Bromide
-
To a microwave vial, add the substituted benzyl bromide (1.0 equiv), arylboronic acid (1.5 equiv), K2CO3 (3.0 equiv), Pd(OAc)2 (5 mol %), and JohnPhos (10 mol %).[9]
-
Add anhydrous DMF as the solvent.[9]
-
Seal the vial and heat in a microwave reactor at 140 °C for 20 minutes.[9]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Microwave irradiation: Significantly reduces reaction times compared to conventional heating.[9]
-
Pd(OAc)2/JohnPhos: A highly active catalyst system for this type of coupling.[9]
-
K2CO3: A suitable base to facilitate the transmetalation step.[9]
Caption: Key components for the Suzuki-Miyaura cross-coupling of substituted benzyl bromides.
Other Cross-Coupling Reactions
Substituted benzyl bromides also participate in other important cross-coupling reactions, including:
-
Sonogashira Coupling: With terminal alkynes to form benzylic alkynes.[11]
-
Heck Coupling: With alkenes to generate substituted allylbenzenes.[11]
-
Buchwald-Hartwig Amination: With amines to produce benzylamines.[11]
-
Coupling with Diazoesters: A palladium-catalyzed reaction to stereoselectively synthesize (E)-α,β-diarylacrylates.[12]
Impact on Drug Development and Medicinal Chemistry
The ability to readily introduce a diverse array of substituted benzyl groups is of paramount importance in medicinal chemistry. The benzyl moiety is a common scaffold in many pharmaceuticals, and the substituents on the aromatic ring can be used to modulate a compound's:
-
Pharmacokinetic properties: Such as lipophilicity, metabolic stability, and bioavailability.
-
Pharmacodynamic properties: By influencing the binding affinity and selectivity for a biological target.
For example, the development of inhibitors for the Sxc- transporter, a promising target for CNS disorders, has utilized Suzuki-Miyaura cross-coupling of a benzylic bromide to explore structure-activity relationships.[9]
Conclusion
Substituted benzyl bromides are a powerful and versatile class of reagents that offer chemists a high degree of control over synthetic outcomes. By understanding the influence of aromatic substituents on their reactivity, researchers can strategically select the optimal building block for a given transformation. From their foundational role in protecting group chemistry to their application in modern cross-coupling reactions, substituted benzyl bromides continue to be indispensable tools in the synthesis of complex molecules for a wide range of applications, from materials science to drug discovery.
References
- 1. Benzyl Bromide [commonorganicchemistry.com]
- 2. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl group - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dichlorobenzyl Bromide
Introduction: 2,3-Dichlorobenzyl bromide (CAS No. 57915-78-3) is a halogenated organic compound utilized in specialized synthetic chemistry.[1][2] While effective in its applications, its hazardous properties demand a rigorous and informed approach to handling and disposal. This guide moves beyond mere compliance, offering a framework for managing this substance that prioritizes the safety of laboratory personnel, ensures regulatory adherence, and protects environmental integrity. As a corrosive solid, a lachrymator, and an environmental toxin, every step from containerization to final disposal must be executed with precision and a deep understanding of the underlying chemical principles.[1][3][4]
Section 1: Hazard Assessment & Risk Mitigation
A foundational principle of laboratory safety is a comprehensive understanding of a chemical's inherent risks. The disposal process begins long before the waste container is filled; it starts with a thorough risk assessment and the implementation of appropriate control measures.
GHS Hazard Profile
The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards of this compound.
| Pictogram(s) | Hazard Class & Category | Signal Word & Hazard Statement |
| Corrosion, Exclamation Mark, Environment | Corrosive Solid, Acidic, Organic, N.O.S.[1] | Danger |
| Acute Toxicity 4 (Oral) | H302: Harmful if swallowed. | |
| Skin Corrosion 1B[3] | H314: Causes severe skin burns and eye damage.[3][4] | |
| Serious Eye Damage 1[3] | H318: Causes serious eye damage.[3] | |
| Aquatic Acute 1, Aquatic Chronic 1 | H410: Very toxic to aquatic life with long lasting effects. |
Scientist's Note: The combination of corrosive and acute toxicity hazards means that exposure can cause both immediate, severe tissue damage and systemic harm. The lachrymatory property—causing intense tearing—is an immediate indicator of exposure and should prompt immediate evacuation and decontamination.[4]
Essential Personal Protective Equipment (PPE)
Given the compound's reactivity and toxicity, a multi-layered PPE approach is non-negotiable.
-
Hand Protection: Use double-layered nitrile or Viton gloves. Inspect gloves for any signs of degradation or perforation before and during use.[5]
-
Rationale: Halogenated compounds can permeate standard laboratory gloves. Double-gloving provides an additional barrier and allows for safe removal of the outer, contaminated layer without compromising skin integrity.
-
-
Eye and Face Protection: Chemical splash goggles used in combination with a full-face shield are mandatory.
-
Rationale: The solid can be dusty, and its corrosive nature poses a severe risk of permanent eye damage upon contact.[3] A face shield protects against splashes and airborne particles.
-
-
Body Protection: A flame-resistant lab coat, fully buttoned, along with closed-toe shoes and long pants, is required. For large-scale handling or spill cleanup, a chemically resistant apron or suit is necessary.[5]
-
Rationale: This protects the skin from accidental contact and contamination of personal clothing.
-
-
Respiratory Protection: All handling of this compound powder must be performed within a certified chemical fume hood to prevent inhalation of dust.[6]
Chemical Incompatibility
Improper mixing of chemical waste streams can lead to violent reactions, fires, or the generation of toxic gases. This compound must be kept separate from:
-
Strong Oxidizing Agents: (e.g., Nitric acid, Perchlorates) - Risk of fire or explosion.[9][10]
-
Strong Bases: (e.g., Sodium hydroxide) - Can promote degradation and release of hazardous fumes.
-
Acids: While the compound itself is acidic, mixing with other strong acids can lead to unforeseen reactions.[5]
Section 2: Waste Segregation & Containerization Protocol
Proper segregation is the most critical step in the disposal workflow. It ensures waste is managed safely, cost-effectively, and in compliance with regulations.
The Critical Distinction: Halogenated vs. Non-Halogenated Waste
This compound is a halogenated organic compound due to the presence of chlorine and bromine atoms.[11] This classification dictates its disposal pathway.
-
Why Segregate? Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen chloride, hydrogen bromide) produced during combustion. This process is distinct from and more costly than the fuel blending or incineration used for non-halogenated solvents.[12] Mixing these waste streams contaminates the entire volume, significantly increasing disposal costs and violating regulatory requirements.
Step-by-Step Containerization Procedure
-
Select the Correct Container: Use a dedicated, compatible hazardous waste container. Polyethylene containers are often suitable.[5] The container must be in good condition with a secure, tightly-sealing lid.
-
Label the Container First: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Waste" and list all constituents, including "this compound". Do not use abbreviations or chemical formulas.[6]
-
Deposit Solid Waste:
-
Unused Reagent: If disposing of the original product, leave it in its original container and place that container inside a larger, labeled hazardous waste receptacle.
-
Contaminated Labware: Dispose of items like weighing boats, contaminated gloves, and absorbent paper towels used for minor cleanups in the designated solid waste container.
-
-
Seal and Store: Keep the waste container tightly closed at all times except when adding waste.[6] Store the container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[5]
Section 3: Emergency Procedures for Spills & Exposure
Rapid and correct response to a spill or exposure is critical to mitigating harm.
Spill Response Workflow
The following decision tree outlines the immediate actions required in the event of a spill.
Caption: Decision Workflow for this compound Spills.
Decontamination & First Aid
Follow these procedures immediately upon any suspected exposure.[13][14]
-
Skin Contact: Immediately remove all contaminated clothing.[4][7] Vigorously flush the affected skin with copious amounts of water for at least 15 minutes, using soap for intermediate and final cleaning.[13][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15-30 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[3][8] If breathing is difficult or stops, provide artificial respiration (if trained) and call for emergency medical help.[8]
-
Ingestion: Do NOT induce vomiting.[3][8] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.
Section 4: Final Disposal Pathway
The final stage involves the transfer of properly containerized waste to a licensed disposal facility, managed through your institution's Environmental Health & Safety (EHS) department.
Arranging for Hazardous Waste Pickup
-
Ensure Proper Labeling: Double-check that the waste container is accurately and fully labeled.
-
Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup from EHS or the equivalent department. This is often done through an online portal.
-
Documentation: Be prepared to provide information for the hazardous waste manifest, a legal document that tracks the waste from the point of generation to its final disposal site.[16] This ensures a complete chain of custody as required by law.
Regulatory Framework
In the United States, the disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[16][17] This substance would be classified as a hazardous waste due to its corrosive and toxic characteristics.[18] It is the generator's legal responsibility to ensure that this waste is identified, managed, and disposed of according to all federal, state, and local regulations.[3][16]
Conclusion
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these principles of rigorous hazard assessment, meticulous segregation, and compliant disposal, researchers can effectively mitigate the risks associated with this potent chemical. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | CAS#:57915-78-3 | Chemsrc [chemsrc.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]
- 15. tulsa.okstate.edu [tulsa.okstate.edu]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. dtsc.ca.gov [dtsc.ca.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
